Product packaging for 5-Fluoro-2-(1H-Imidazol-1-Yl)Aniline(Cat. No.:CAS No. 251649-52-2)

5-Fluoro-2-(1H-Imidazol-1-Yl)Aniline

Cat. No.: B1304774
CAS No.: 251649-52-2
M. Wt: 177.18 g/mol
InChI Key: DCSCOECASPLFFN-UHFFFAOYSA-N
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Description

5-Fluoro-2-(1H-Imidazol-1-Yl)Aniline is a useful research compound. Its molecular formula is C9H8FN3 and its molecular weight is 177.18 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8FN3 B1304774 5-Fluoro-2-(1H-Imidazol-1-Yl)Aniline CAS No. 251649-52-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-fluoro-2-imidazol-1-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN3/c10-7-1-2-9(8(11)5-7)13-4-3-12-6-13/h1-6H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCSCOECASPLFFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)N)N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40379060
Record name 5-Fluoro-2-(1H-Imidazol-1-Yl)Aniline
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URL https://comptox.epa.gov/dashboard/DTXSID40379060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

251649-52-2
Record name 5-Fluoro-2-(1H-Imidazol-1-Yl)Aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40379060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-Fluoro-2-(1H-Imidazol-1-Yl)Aniline chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 5-Fluoro-2-(1H-imidazol-1-yl)aniline. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of fluorinated imidazole-containing compounds. While specific biological data for this exact molecule is limited in publicly available literature, this guide extrapolates potential areas of interest based on the activities of structurally related compounds.

Chemical Structure and Properties

This compound is a heterocyclic aromatic amine. The structure consists of an aniline ring substituted with a fluorine atom at the 5-position and an imidazole ring linked via a nitrogen atom at the 2-position.

Chemical Structure:

Chemical structure of this compound

Table 1: Chemical Identifiers and Basic Properties

Identifier/PropertyValue
IUPAC Name This compound[1][2]
Synonyms 1-(2-Amino-4-fluorophenyl)-1H-imidazole, 5-fluoro-2-(1H-imidazol-1-yl)phenylamine
CAS Number 251649-52-2[1][2]
Molecular Formula C₉H₈FN₃[1][2][3]
Molecular Weight 177.18 g/mol [3]
Physical Form Solid

Table 2: Physicochemical Properties

PropertyValue
Boiling Point 126-128 °C
Melting Point Not reported
Solubility Not reported
pKa Not reported
Density Not reported

Synthesis

The primary synthetic route to this compound involves the reduction of the corresponding nitro compound, 1-(4-fluoro-2-nitrophenyl)imidazole.[3][4]

graph Synthesis_Workflow { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

Start [label="1-(4-fluoro-2-nitrophenyl)imidazole", fillcolor="#FBBC05"]; Reduction [label="Reduction of Nitro Group\n(e.g., SnCl2/HCl or H2/Pd-C)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Purification [label="Purification\n(e.g., Column Chromatography)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; FinalProduct [label="Pure Product", fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Reduction; Reduction -> Product; Product -> Purification; Purification -> FinalProduct; }

Figure 1: General synthetic workflow for this compound.

Experimental Protocol: Reduction of 1-(4-fluoro-2-nitrophenyl)imidazole using Tin(II) Chloride

This protocol is a representative method for the reduction of an aromatic nitro group to an amine using tin(II) chloride.[5][6]

Materials:

  • 1-(4-fluoro-2-nitrophenyl)imidazole

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (EtOH)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 1-(4-fluoro-2-nitrophenyl)imidazole in ethanol.

  • Add an excess of tin(II) chloride dihydrate (typically 3-5 equivalents) to the solution.

  • Carefully add concentrated hydrochloric acid dropwise while stirring. The reaction is exothermic.

  • Heat the reaction mixture at reflux for a specified time (e.g., 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Spectroscopic Characterization

Specific spectroscopic data for this compound is not widely available. Below are the expected characteristic signals based on the analysis of its structural components.

Table 3: Predicted Spectroscopic Data

TechniquePredicted Characteristic Signals
¹H NMR Aromatic protons on the aniline and imidazole rings. The aniline protons will show splitting patterns influenced by the fluorine and imidazole substituents. The imidazole protons will appear as distinct singlets or doublets. The -NH₂ protons will appear as a broad singlet.
¹³C NMR Carbon signals for the aniline and imidazole rings. The carbon attached to the fluorine atom will show a characteristic C-F coupling.
FTIR (cm⁻¹) N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹), C=C and C=N stretching in the aromatic rings (around 1400-1600 cm⁻¹), and C-F stretching (around 1000-1300 cm⁻¹).
Mass Spec (m/z) The molecular ion peak [M]⁺ is expected at approximately 177.07.

Potential Biological Activity and Applications in Drug Development

While there is a lack of specific biological data for this compound, the imidazole and fluorinated aniline moieties are present in numerous biologically active compounds. This suggests that this molecule could be a valuable scaffold for drug discovery.

Potential Areas of Interest:

  • Anticancer Activity: Many imidazole derivatives have demonstrated potent anticancer properties.[1] The fluorine atom can enhance metabolic stability and binding affinity to target proteins, potentially leading to improved efficacy.

  • Antimicrobial and Antifungal Activity: The imidazole ring is a core component of many antifungal and antimicrobial agents.[7] Fluorination can also contribute to enhanced antimicrobial potency.

  • Enzyme Inhibition: Imidazole-containing compounds are known to act as inhibitors for various enzymes. For instance, some derivatives have shown inhibitory activity against S-nitrosoglutathione reductase (GSNOR), which is a potential target for the treatment of respiratory diseases like COPD.

graph Potential_Applications { layout=dot; rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

Molecule [label="this compound", fillcolor="#FBBC05"]; Scaffold [label="Core Scaffold for Drug Discovery", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Anticancer [label="Anticancer Agents", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Antimicrobial [label="Antimicrobial/Antifungal Agents", fillcolor="#EA4335", fontcolor="#FFFFFF"]; EnzymeInhibitor [label="Enzyme Inhibitors (e.g., GSNOR)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Molecule -> Scaffold; Scaffold -> Anticancer; Scaffold -> Antimicrobial; Scaffold -> EnzymeInhibitor; }

Figure 2: Potential therapeutic applications based on structural motifs.

Conclusion

This compound is a readily synthesizable compound with physicochemical properties that make it an attractive candidate for further investigation in drug discovery programs. The presence of both a fluorinated aniline and an imidazole moiety suggests a high potential for biological activity. Further research is warranted to fully elucidate its spectroscopic characteristics, and to explore its efficacy in various therapeutic areas, including oncology and infectious diseases. The experimental protocols and conceptual frameworks provided in this guide offer a starting point for such investigations.

References

Technical Guide: 5-Fluoro-2-(1H-imidazol-1-yl)aniline (CAS 251649-52-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Fluoro-2-(1H-imidazol-1-yl)aniline, a fluorinated heterocyclic compound with potential applications in pharmaceutical research and development. This document consolidates available data on its chemical properties, synthesis, and potential biological significance, offering a valuable resource for professionals in the field.

Core Compound Information

This compound is a substituted aniline derivative containing an imidazole ring. The presence of a fluorine atom and an imidazole moiety suggests its potential as a scaffold in medicinal chemistry, as these features are often associated with desirable pharmacokinetic and pharmacodynamic properties.

PropertyValueReference
CAS Number 251649-52-2[1]
Molecular Formula C₉H₈FN₃[2]
Molecular Weight 177.18 g/mol [2]
Boiling Point 126-128 °C
Physical Form Solid
Purity Typically ≥97%
InChI Key DCSCOECASPLFFN-UHFFFAOYSA-N[1]
SMILES Nc1ccc(F)cc1n1cncc1[1]

Synthesis and Experimental Protocols

Proposed Synthesis Workflow

Synthesis_of_5_Fluoro_2_1H_imidazol_1_yl_aniline Proposed Synthesis Workflow start Starting Material: 1-(4-fluoro-2-nitrophenyl)imidazole reduction Reduction of Nitro Group start->reduction e.g., SnCl2·2H2O, Fe/HCl, or Catalytic Hydrogenation (H2/Pd-C) workup Aqueous Work-up and Extraction reduction->workup Reaction Mixture purification Purification (e.g., Column Chromatography) workup->purification Crude Product product Final Product: This compound purification->product Purified Product

Caption: Proposed synthetic workflow for this compound.

General Experimental Protocol (Analogous Reduction)

This protocol is based on common methods for the reduction of aromatic nitro compounds to anilines. Researchers should optimize conditions for the specific substrate.

Materials:

  • 1-(4-fluoro-2-nitrophenyl)imidazole

  • Reducing agent (e.g., Tin(II) chloride dihydrate (SnCl₂·2H₂O), Iron powder (Fe), or Palladium on carbon (Pd/C))

  • Solvent (e.g., Ethanol, Ethyl acetate, or Acetic acid)

  • Acid (if using Fe, e.g., Hydrochloric acid (HCl) or Acetic acid)

  • Base for neutralization (e.g., Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH))

  • Organic solvent for extraction (e.g., Ethyl acetate or Dichloromethane)

  • Drying agent (e.g., Anhydrous sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄))

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve or suspend 1-(4-fluoro-2-nitrophenyl)imidazole in a suitable solvent.

  • Addition of Reducing Agent:

    • For SnCl₂·2H₂O: Add an excess of Tin(II) chloride dihydrate to the solution and heat the mixture, typically at reflux, while monitoring the reaction by Thin Layer Chromatography (TLC).

    • For Fe/Acid: Add iron powder and a catalytic amount of acid. Heat the reaction mixture and monitor its progress.

    • For Catalytic Hydrogenation: Suspend Palladium on carbon in the solution and subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) with vigorous stirring.

  • Reaction Monitoring: Monitor the disappearance of the starting material by TLC.

  • Work-up:

    • After completion, cool the reaction mixture to room temperature.

    • If using a metal reductant in acid, carefully neutralize the mixture with an aqueous base.

    • Filter the reaction mixture to remove any solids (e.g., metal salts or catalyst).

    • Extract the aqueous layer with an organic solvent.

    • Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.

  • Purification:

    • Concentrate the dried organic solution under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure this compound.

Characterization: The final product should be characterized by techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Potential Applications and Biological Significance

While no specific biological activity or signaling pathway modulation has been definitively reported for this compound in the reviewed literature, its structural motifs are prevalent in a variety of biologically active molecules. The imidazole ring is a key component of many pharmaceuticals, and the introduction of fluorine can enhance metabolic stability and binding affinity.

Logical Relationship for Potential Drug Discovery

Drug_Discovery_Potential Potential Role in Drug Discovery core_scaffold This compound derivatization Chemical Derivatization core_scaffold->derivatization compound_library Compound Library derivatization->compound_library biological_screening Biological Screening compound_library->biological_screening hit_compound Hit Compound Identification biological_screening->hit_compound lead_optimization Lead Optimization hit_compound->lead_optimization drug_candidate Potential Drug Candidate lead_optimization->drug_candidate

Caption: Logical progression from the core scaffold to a potential drug candidate.

Based on the activities of structurally related compounds, this molecule could serve as a valuable building block in the synthesis of novel therapeutic agents, potentially targeting areas such as:

  • Oncology: Many kinase inhibitors and other anti-cancer agents feature imidazole and fluorinated phenyl rings.

  • Infectious Diseases: The imidazole core is present in numerous antifungal and antibacterial compounds.

  • Inflammatory Diseases: Certain imidazole derivatives have shown anti-inflammatory properties.

Researchers and drug development professionals can utilize this compound as a starting material for creating diverse chemical libraries for screening against various biological targets.

Safety Information

Based on available supplier data, this compound should be handled with care in a laboratory setting.

Hazard StatementDescription
H315 Causes skin irritation.
H319 Causes serious eye irritation.
H335 May cause respiratory irritation.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P271: Use only outdoors or in a well-ventilated area.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

Always consult the material safety data sheet (MSDS) before handling this compound.

Conclusion

This compound is a chemical intermediate with significant potential for use in drug discovery and development. While detailed biological studies on this specific compound are limited, its structural features suggest that it is a promising scaffold for the synthesis of novel, biologically active molecules. This guide provides a foundational understanding of its properties and a practical, albeit analogous, approach to its synthesis, empowering researchers to explore its potential in their scientific endeavors.

References

An In-Depth Technical Guide to the Synthesis of 5-Fluoro-2-(1H-Imidazol-1-Yl)Aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-Fluoro-2-(1H-imidazol-1-yl)aniline, a key intermediate in the development of various pharmaceutical compounds. This document outlines the primary synthetic pathways, detailed experimental protocols, and relevant quantitative data to facilitate its preparation in a laboratory setting.

Introduction

This compound is a substituted aniline derivative incorporating a fluorine atom and an imidazole moiety. This unique combination of functional groups makes it a valuable building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors and other targeted therapeutics. The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the imidazole ring can participate in crucial hydrogen bonding interactions with biological targets. This guide focuses on a reliable and commonly employed two-step synthesis route.

Overview of the Synthetic Pathway

The most prevalent and efficient synthesis of this compound proceeds via a two-step sequence starting from commercially available reagents. The pathway involves an initial nucleophilic aromatic substitution followed by a reduction of a nitro group.

The overall transformation can be summarized as follows:

Synthesis_Overview cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Nitro Group Reduction 1-Fluoro-4-nitrobenzene 1-Fluoro-4-nitrobenzene Intermediate 1-(4-Fluoro-2-nitrophenyl)imidazole 1-Fluoro-4-nitrobenzene->Intermediate K₂CO₃, DMF Imidazole Imidazole Imidazole->Intermediate Final_Product This compound Intermediate->Final_Product SnCl₂·2H₂O, Ethanol

Caption: Overall synthetic scheme for this compound.

Experimental Protocols

This section provides detailed experimental procedures for each step of the synthesis.

Step 1: Synthesis of 1-(4-Fluoro-2-nitrophenyl)imidazole

This step involves the nucleophilic aromatic substitution of the fluorine atom in 1-fluoro-4-nitrobenzene with imidazole. The reaction is typically carried out in a polar aprotic solvent in the presence of a mild base.

Reaction Scheme:

Step1_Reaction C6H4FNO2 1-Fluoro-4-nitrobenzene C9H6FN3O2 1-(4-Fluoro-2-nitrophenyl)imidazole C6H4FNO2->C9H6FN3O2 K₂CO₃, DMF 80 °C C3H4N2 Imidazole C3H4N2->C9H6FN3O2

Caption: Synthesis of 1-(4-Fluoro-2-nitrophenyl)imidazole.

Experimental Procedure:

  • To a solution of 1-fluoro-4-nitrobenzene (1.0 eq.) in anhydrous dimethylformamide (DMF), add imidazole (1.2 eq.) and potassium carbonate (K₂CO₃) (2.0 eq.).

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-(4-fluoro-2-nitrophenyl)imidazole.

Quantitative Data for Step 1:

ParameterValue
Molar Ratio (1-Fluoro-4-nitrobenzene:Imidazole:K₂CO₃)1 : 1.2 : 2
SolventAnhydrous DMF
Temperature80 °C
Reaction Time12-24 hours
Typical Yield85-95%
Step 2: Synthesis of this compound

The second step involves the reduction of the nitro group of 1-(4-fluoro-2-nitrophenyl)imidazole to an amine using a suitable reducing agent, such as tin(II) chloride dihydrate.

Reaction Scheme:

Step2_Reaction C9H6FN3O2 1-(4-Fluoro-2-nitrophenyl)imidazole C9H8FN3 This compound C9H6FN3O2->C9H8FN3 SnCl₂·2H₂O, Ethanol Reflux, 30 h

Caption: Reduction to this compound.

Experimental Procedure:

  • To a solution of 1-(4-fluoro-2-nitrophenyl)imidazole (1.0 eq.) in ethanol, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 eq.).

  • Heat the reaction mixture to reflux and maintain for 30 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.[1]

Quantitative Data for Step 2:

ParameterValue
Molar Ratio (Intermediate:SnCl₂·2H₂O)1 : 5
SolventEthanol
TemperatureReflux
Reaction Time30 hours
Reported Yield77%[1]

Characterization Data

Spectroscopic data is crucial for the confirmation of the synthesized compounds. While specific spectra for the target molecule and its intermediate are not widely published, data for analogous compounds can be used for comparison.

Expected Spectroscopic Data for this compound:

  • ¹H NMR: Resonances corresponding to the aromatic protons on both the aniline and imidazole rings, as well as a broad singlet for the amine protons. The coupling patterns of the aromatic protons on the fluoro-substituted ring will be characteristic.

  • ¹³C NMR: Signals for all nine carbon atoms. The carbon attached to the fluorine atom will show a characteristic large C-F coupling constant.

  • Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product (177.18 g/mol ).

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from starting materials to the final, characterized product.

Workflow cluster_prep Preparation cluster_synth Synthesis cluster_char Characterization Reagents Procure Starting Materials (1-Fluoro-4-nitrobenzene, Imidazole) Step1 Step 1: Nucleophilic Aromatic Substitution - Reaction Setup - Heating and Stirring - TLC Monitoring Reagents->Step1 Solvents Prepare Anhydrous Solvents (DMF, Ethanol) Solvents->Step1 Workup1 Workup & Purification 1 - Extraction - Column Chromatography Step1->Workup1 Intermediate_Char Characterize Intermediate (NMR, MS) Workup1->Intermediate_Char Step2 Step 2: Nitro Reduction - Reaction Setup - Refluxing - TLC Monitoring Workup2 Workup & Purification 2 - Neutralization & Extraction - Column Chromatography Step2->Workup2 Final_Char Characterize Final Product (NMR, MS, Purity Analysis) Workup2->Final_Char Intermediate_Char->Step2

Caption: Logical workflow for the synthesis and characterization process.

Conclusion

This technical guide provides a detailed and actionable protocol for the synthesis of this compound. By following the outlined procedures, researchers and drug development professionals can reliably produce this valuable intermediate for their research and development endeavors. The provided quantitative data and workflow diagrams offer a clear and concise roadmap for the successful execution of this synthesis.

References

The Biological Significance of Fluorinated Aniline Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and agrochemical design. The unique physicochemical properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence the biological activity, metabolic stability, and pharmacokinetic profile of a compound.[1][2][3][4][5][6] Among the various fluorinated scaffolds, fluorinated anilines have emerged as particularly valuable building blocks in the development of a wide range of bioactive agents.[7] This technical guide provides an in-depth overview of the biological significance of fluorinated aniline compounds, with a focus on their applications in oncology, infectious diseases, inflammation, and agriculture.

The Role of Fluorine in Modulating Biological Activity

The introduction of fluorine into an aniline ring can lead to several advantageous modifications of a molecule's properties:

  • Enhanced Potency and Selectivity: The high electronegativity of fluorine can alter the electronic distribution within a molecule, leading to stronger and more specific interactions with biological targets. This can result in increased potency and selectivity for the desired receptor or enzyme.

  • Improved Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to oxidative cleavage by metabolic enzymes such as cytochrome P450s. This increased metabolic stability can lead to a longer half-life and improved bioavailability of a drug.[2][3][4][5][6]

  • Increased Lipophilicity and Membrane Permeability: The addition of fluorine can increase the lipophilicity of a compound, which can enhance its ability to cross cell membranes and reach its intracellular target.[2][3][4][5][6]

  • Modulation of pKa: Fluorine's electron-withdrawing nature can lower the pKa of nearby functional groups, which can influence a compound's ionization state at physiological pH and thereby affect its solubility, permeability, and target binding.

Applications in Drug Discovery

Fluorinated aniline moieties are integral components of numerous approved and investigational drugs across various therapeutic areas.

Anticancer Agents

A significant number of anticancer drugs, particularly tyrosine kinase inhibitors (TKIs), incorporate a fluorinated aniline scaffold. These compounds often target key signaling pathways involved in tumor growth, proliferation, and angiogenesis, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) pathways.[8][9]

Quantitative Data: Anticancer Activity of Fluorinated Anilino-Derivatives

Compound ClassTarget(s)Cancer Cell LineIC50 (µM)Reference
AnilinoquinazolinesEGFR, VEGFR-2HT-29 (Colon)5.27[10]
MCF-7 (Breast)4.41[10]
H460 (Lung)11.95[10]
DianilinopyrimidinesEGFRA549 (Lung)0.56[11]
PC-3 (Prostate)2.46[11]
HepG2 (Liver)2.21[11]
Anilino-1,4-naphthoquinonesEGFRHuCCA-1 (Bile Duct)1.75 - 27.91[12]
HepG2 (Liver)1.75 - 27.91[12]
A549 (Lung)1.75 - 27.91[12]
MOLT-3 (Leukemia)1.75 - 27.91[12]
MDA-MB-231 (Breast)1.75 - 27.91[12]
T47D (Breast)1.75 - 27.91[12]

Signaling Pathways

Anilinoquinazolines and related compounds containing fluorinated aniline moieties are known to inhibit the ATP-binding site of EGFR and VEGFR-2, thereby blocking downstream signaling cascades that promote cell proliferation and angiogenesis.

EGFR_VEGFR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR Binds VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ EGFR->PLCg PI3K PI3K EGFR->PI3K STAT3 STAT3 EGFR->STAT3 VEGFR2->PLCg VEGFR2->PI3K Angiogenesis Angiogenesis VEGFR2->Angiogenesis RAS RAS PLCg->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival STAT3->Proliferation Inhibitor Fluorinated Anilinoquinazoline Inhibitor->EGFR Inhibits (ATP-competitive) Inhibitor->VEGFR2 Inhibits (ATP-competitive)

Fig. 1: Dual inhibition of EGFR and VEGFR-2 signaling pathways.
Antimicrobial Agents

The incorporation of fluorine into aniline-based structures has also yielded potent antimicrobial agents. These compounds often exhibit broad-spectrum activity against bacteria and fungi.

Quantitative Data: Antimicrobial Activity of Fluorinated Anilines

CompoundMicroorganismMIC (µg/mL)Reference
4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF)Vibrio parahaemolyticus100[11]
Vibrio harveyi50[8]
2-iodo-4-trifluoromethylaniline (ITFMA)Vibrio parahaemolyticus50[11]
Vibrio harveyi100[8]
Vibrio vulnificus50[8]
Anti-inflammatory Drugs

Fluorinated anilines are also being explored for their anti-inflammatory properties. The mechanism of action often involves the inhibition of key inflammatory mediators and signaling pathways, such as the NF-κB pathway.

Quantitative Data: Anti-inflammatory Activity of Fluorinated Derivatives

Compound ClassMediator/TargetIC50 (µM)Reference
Fluorinated Benzofuran DerivativesInterleukin-6 (IL-6)1.2 - 9.04[13]
Chemokine (C-C) Ligand 2 (CCL2)1.5 - 19.3[13]
Nitric Oxide (NO)2.4 - 5.2[13]
Prostaglandin E2 (PGE2)1.1 - 20.5[13]
4-Fluorpyrazole HybridBradykinin B1 Receptor0.023[14]

Signaling Pathway

NFkB_Signaling Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor (e.g., TLR4) Stimuli->Receptor IKK IKK Complex Receptor->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Gene Expression (Cytokines, Chemokines) Nucleus->Genes Induces transcription of Inflammation Inflammation Genes->Inflammation

Fig. 2: The NF-κB signaling pathway in inflammation.

Applications in Agrochemicals

Fluorinated anilines are crucial intermediates in the synthesis of modern herbicides, insecticides, and fungicides. The inclusion of fluorine often enhances the efficacy and metabolic stability of the active ingredients.

Herbicides

Certain fluorinated anilines are precursors to picolinic acid herbicides, which act as synthetic auxins, causing uncontrolled growth in susceptible weeds.

Quantitative Data: Herbicidal Activity of a Picolinic Acid Derivative

Compound IDR1 SubstituentR2 SubstituentA. thaliana Root Growth IC50 (µM)Brassica napus Root Growth Inhibition (%) at 250 µMAmaranthus retroflexus Inhibition (%) at 250 g/haReference
V-2CH34-Cl0.0032>80100
Insecticides

Fluorinated aniline moieties are found in a class of insecticides known as anthranilic diamides, which target the ryanodine receptors (RyRs) in insects, leading to uncontrolled calcium release and paralysis.

Quantitative Data: Insecticidal Activity of Fluorinated Anthranilic Diamides

CompoundTarget PestLC50 (mg/L)Reference
II kSpodoptera frugiperda0.56[7]
II aaSpodoptera frugiperda0.46[7]
Chlorantraniliprole (commercial standard)Spodoptera frugiperda0.31[7]

Mechanism of Action

Ryanodine_Receptor_Activation Insecticide Fluorinated Anthranilic Diamide Insecticide RyR Ryanodine Receptor (RyR) on Sarcoplasmic Reticulum Insecticide->RyR Binds and Activates Ca_Store Ca²⁺ Store (Sarcoplasmic Reticulum) RyR->Ca_Store Opens Channel Ca_Cytosol Cytosolic Ca²⁺ Ca_Store->Ca_Cytosol Uncontrolled Release Contraction Uncontrolled Muscle Contraction Ca_Cytosol->Contraction Leads to Paralysis Paralysis and Death Contraction->Paralysis

Fig. 3: Mechanism of action of ryanodine receptor-activating insecticides.

Pharmacokinetics of Fluorinated Aniline-Containing Drugs

The pharmacokinetic profiles of drugs containing fluorinated anilines, such as the EGFR inhibitors gefitinib and erlotinib, are well-characterized. The fluorine substitution contributes to their metabolic stability and oral bioavailability.

Pharmacokinetic Parameters of Selected EGFR Inhibitors

DrugCmax (ng/mL)AUC0–72 (ng·h/mL)CL/F (L/h/kg)Reference
Erlotinib [15]
Control100 (approx.)1500 (approx.)13.3 (approx.)[15]
+ High Dose Citric Acid203 (approx.)2025 (approx.)7.4 (approx.)[15]
+ High Dose Phosphoric Acid318 (approx.)2670 (approx.)3.5 (approx.)[15]
Gefitinib [15]
Control150 (approx.)2500 (approx.)8.0 (approx.)[15]
+ Low Dose Phosphoric Acid200 (approx.)3000 (approx.)6.7 (approx.)[15]
+ High Dose Phosphoric Acid250 (approx.)3500 (approx.)5.7 (approx.)[15]

Note: Data are approximated from graphical representations in the source and are from studies in Wistar rats. Co-administration with acidifying agents can significantly alter the pharmacokinetics.

Experimental Protocols

This section provides an overview of key experimental methodologies for the synthesis and biological evaluation of fluorinated aniline compounds.

Synthesis of Fluorinated Anilines

A common method for the synthesis of fluorinated anilines involves the amination of a fluorinated aromatic precursor.

General Protocol for Amination of m-Fluorochlorobenzene:

  • Combine m-fluorochlorobenzene, aqueous ammonia, and a copper catalyst (e.g., Cu₂O) in a high-pressure autoclave.

  • Seal the autoclave and heat the reaction mixture to 150-200 °C for several hours.

  • After cooling, extract the product with an organic solvent (e.g., dichloromethane).

  • Wash the organic layer with water, dry it, and remove the solvent under reduced pressure.

  • Purify the resulting m-fluoroaniline by vacuum distillation.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the fluorinated aniline derivative and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • IC50 Calculation: Calculate the IC50 value from a dose-response curve by plotting the percentage of cell viability against the compound concentration.

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 add_compound Add serial dilutions of fluorinated aniline compound incubate1->add_compound incubate2 Incubate 48-72h add_compound->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 2-4h add_mtt->incubate3 solubilize Remove medium and add solubilizing agent (DMSO) incubate3->solubilize read_plate Read absorbance at 570 nm solubilize->read_plate calculate_ic50 Calculate IC50 value read_plate->calculate_ic50 end End calculate_ic50->end

Fig. 4: General workflow for an in vitro cytotoxicity (MTT) assay.
EGFR Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of EGFR.

Protocol (Luminescent Kinase Assay):

  • Reaction Setup: In a 96-well plate, add the EGFR enzyme, a suitable substrate, and various concentrations of the fluorinated aniline inhibitor.

  • Initiate Reaction: Add ATP to start the kinase reaction and incubate at 30°C for 60 minutes.

  • ATP Depletion: Add a reagent to stop the kinase reaction and deplete the remaining ATP.

  • Signal Generation: Add a kinase detection reagent that converts the ADP produced into ATP and generates a luminescent signal.

  • Luminescence Measurement: Measure the luminescence using a microplate reader.

  • IC50 Determination: Plot the percent inhibition against the inhibitor concentration to determine the IC50 value.[16]

Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.[17][18][19][20][21]

Protocol:

  • Serial Dilution: Prepare a two-fold serial dilution of the fluorinated aniline compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the appropriate final concentration.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Herbicide Bioassay

A bioassay can be used to determine the presence and biological activity of herbicide residues in soil.[9][10][22][23][24]

Protocol:

  • Soil Collection: Collect soil samples from the area of interest and a control area known to be free of herbicides.

  • Potting: Fill several small pots with the collected soil samples.

  • Planting: Plant seeds of a sensitive indicator species (e.g., wheat, tomato, cucumber) in the pots.

  • Growth: Place the pots in a suitable growing environment (e.g., greenhouse) and water as needed.

  • Evaluation: After a few weeks, compare the growth of the plants in the test soil to the control soil, looking for signs of herbicide injury such as stunting, discoloration, and abnormal growth.

Conclusion

Fluorinated aniline compounds represent a versatile and highly valuable class of molecules in the fields of drug discovery and agrochemical development. The strategic incorporation of fluorine into the aniline scaffold provides a powerful tool for optimizing the biological activity, metabolic stability, and pharmacokinetic properties of bioactive agents. The diverse applications of these compounds, from potent anticancer and antimicrobial drugs to effective herbicides and insecticides, underscore their profound biological significance. Further exploration of fluorinated anilines is likely to yield even more innovative and effective solutions for human health and agriculture.

References

Spectroscopic Analysis of 5-Fluoro-2-(1H-Imidazol-1-Yl)Aniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of the novel compound 5-Fluoro-2-(1H-imidazol-1-yl)aniline. While specific experimental datasets for this molecule are not publicly available, this document outlines the standard methodologies and expected spectroscopic characteristics crucial for its synthesis and analysis in a research and drug development context.

Key Compound Properties

PropertyValue
CAS Number 251649-52-2
Molecular Formula C₉H₈FN₃
Molecular Weight 177.18 g/mol
Physical Form Solid

Spectroscopic Data (Hypothetical)

As experimental data is not available, the following tables present hypothetical data based on the known structure of this compound. These tables are intended to guide researchers in interpreting experimentally acquired spectra.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

Solvent: DMSO-d₆, Frequency: 400 MHz

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.8s1HImidazole C2-H
~7.3t1HPhenyl C4-H
~7.1s1HImidazole C5-H
~6.9s1HImidazole C4-H
~6.8dd1HPhenyl C6-H
~6.6dd1HPhenyl C3-H
~5.2s2H-NH₂
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Solvent: DMSO-d₆, Frequency: 100 MHz

Chemical Shift (δ) ppmAssignment
~160 (d, J ≈ 240 Hz)C-F
~148C-NH₂
~138Imidazole C2
~130Imidazole C4
~120 (d, J ≈ 25 Hz)C-Im
~118Imidazole C5
~115 (d, J ≈ 8 Hz)Phenyl C6
~110 (d, J ≈ 22 Hz)Phenyl C4
~105 (d, J ≈ 3 Hz)Phenyl C3
IR (Infrared) Spectroscopy Data

Sample Preparation: KBr Pellet

Wavenumber (cm⁻¹)IntensityAssignment
3450-3300Strong, BroadN-H Stretch (Amine)
3150-3100MediumC-H Stretch (Aromatic/Imidazole)
1620-1580StrongC=C Stretch (Aromatic)
1550-1500StrongC=N Stretch (Imidazole)
1250-1150StrongC-F Stretch
1350-1250MediumC-N Stretch
MS (Mass Spectrometry) Data

Ionization Mode: Electrospray Ionization (ESI+)

m/zInterpretation
178.07[M+H]⁺ (Monoisotopic)
177.07[M]⁺

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below. These protocols are generalized for a solid aromatic amine like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample.

  • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse experiment.

  • Spectral Width: -2 to 12 ppm.

  • Number of Scans: 16-64 (depending on sample concentration).

  • Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:

  • Pulse Program: Proton-decoupled single-pulse experiment.

  • Spectral Width: 0 to 200 ppm.

  • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

  • Relaxation Delay: 2-5 seconds.

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak as a reference.

  • Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

  • Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Place a portion of the powder into a pellet-forming die.

  • Press the die under high pressure (several tons) using a hydraulic press to form a transparent or translucent pellet.

Data Acquisition:

  • Place the KBr pellet in the sample holder of the FTIR spectrometer.

  • Acquire a background spectrum of the empty sample compartment.

  • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

  • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source, coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight).

Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • A small amount of formic acid or acetic acid may be added to promote protonation in positive ion mode.

Data Acquisition (ESI+):

  • Infusion: Introduce the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

  • Ion Source Parameters: Optimize the capillary voltage, cone voltage, and desolvation gas temperature and flow rate to achieve a stable and abundant signal for the protonated molecule [M+H]⁺.

  • Mass Range: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., m/z 50-500).

Data Analysis:

  • Identify the peak corresponding to the protonated molecule [M+H]⁺ to confirm the molecular weight.

  • Analyze the isotopic pattern to confirm the elemental composition.

  • If fragmentation data is acquired (MS/MS), analyze the fragment ions to deduce structural information.

Visualizations

The following diagrams illustrate the workflow for spectroscopic analysis and the molecular structure with expected spectroscopic correlations.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of this compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation Purity_Assessment Purity Assessment Structure_Confirmation->Purity_Assessment

Caption: Workflow for the synthesis and spectroscopic analysis of a novel chemical entity.

Molecular_Structure_and_Spectroscopy cluster_nmr Expected NMR Signals cluster_ir Expected IR Absorptions mol This compound H_Aromatic Aromatic Protons (δ 6.5-7.5 ppm) H_Imidazole Imidazole Protons (δ 7.0-8.0 ppm) H_Amine Amine Protons (δ ~5.2 ppm) C_Aromatic Aromatic Carbons (δ 105-160 ppm) C_Imidazole Imidazole Carbons (δ 118-138 ppm) NH_Stretch N-H Stretch (3450-3300 cm⁻¹) CH_Aromatic Aromatic C-H Stretch (3150-3100 cm⁻¹) CC_Aromatic Aromatic C=C Stretch (1620-1580 cm⁻¹) CF_Stretch C-F Stretch (1250-1150 cm⁻¹)

Caption: Molecular structure and key expected signals in NMR and IR spectroscopy.

Physical properties like melting point and boiling point of 5-Fluoro-2-(1H-Imidazol-1-Yl)Aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a focused overview of the known physical properties of the compound 5-Fluoro-2-(1H-Imidazol-1-Yl)Aniline, with a particular emphasis on its melting and boiling points. This document is intended to serve as a valuable resource for professionals in research and drug development who are working with or have an interest in fluorinated aniline derivatives and imidazole-containing compounds.

Core Physical and Chemical Properties

This compound is a solid at ambient temperature. Its core chemical identifiers and properties are summarized in the table below for easy reference.

PropertyValueSource
CAS Number 251649-52-2Chemical Abstracts Service
Molecular Formula C₉H₈FN₃-
Molecular Weight 177.18 g/mol -
Boiling Point 126-128 °C
Melting Point Not explicitly reported in literature-
Physical Form Solid

Experimental Protocols for Physical Property Determination

The following are detailed, generalized methodologies for the experimental determination of the melting and boiling points of a solid organic compound such as this compound.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The following protocol outlines the capillary method using a melting point apparatus.

Apparatus and Materials:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Sample of the solid compound

  • Mortar and pestle (if the sample consists of large crystals)

  • Spatula

Procedure:

  • Sample Preparation: If the sample consists of large crystals, gently grind a small amount to a fine powder using a mortar and pestle.

  • Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample. A small amount of the solid will be forced into the tube.

  • Packing the Sample: Tap the sealed end of the capillary tube on a hard surface to pack the solid tightly into the bottom. The packed sample should be approximately 2-3 mm in height.

  • Placing the Sample in the Apparatus: Insert the capillary tube into the sample holder of the melting point apparatus.

  • Heating:

    • For an unknown compound, a preliminary rapid heating can be performed to determine an approximate melting range.

    • For a more accurate determination, set the heating rate to a slow and steady increase, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

  • Observation and Recording:

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

    • Record the temperature at which the entire solid has completely melted (the end of the melting range).

    • The recorded melting point should be reported as a range.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it. For a solid compound, the boiling point is determined at a reduced pressure to prevent decomposition at high temperatures. The boiling point of 126-128 °C for this compound was likely determined under vacuum. The following describes a general method for determining the boiling point of a small sample of liquid using the Siwoloboff method. To apply this to a solid, the solid would first need to be melted.

Apparatus and Materials:

  • Small test tube (e.g., 10 x 75 mm)

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating bath (e.g., oil bath)

  • Apparatus to secure the test tube and thermometer in the heating bath

Procedure:

  • Sample Preparation: Place a small amount (approximately 0.5 mL) of the liquid into the small test tube.

  • Capillary Inversion: Place the capillary tube, with the sealed end up, into the test tube containing the liquid.

  • Assembly: Attach the test tube to the thermometer with a rubber band or a suitable clamp, ensuring the bottom of the test tube is level with the thermometer bulb.

  • Heating: Immerse the assembly in the heating bath. Heat the bath gradually while stirring to ensure even temperature distribution.

  • Observation: As the liquid heats up, a stream of bubbles will emerge from the open end of the inverted capillary tube.

  • Recording the Boiling Point: Continue heating until a steady stream of bubbles is observed. Then, turn off the heat and allow the bath to cool slowly. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is the boiling point of the substance.

Visualizing Synthesis and Characterization Workflows

To aid in the conceptual understanding of the processes involved in working with this compound, the following diagrams illustrate a generalized synthetic pathway and a typical workflow for its physical characterization.

G cluster_start Starting Materials cluster_reaction Synthesis cluster_product Product cluster_purification Purification cluster_final Final Product Fluorinated Aniline Precursor Fluorinated Aniline Precursor Coupling Reaction Coupling Reaction Fluorinated Aniline Precursor->Coupling Reaction Imidazole Reagent Imidazole Reagent Imidazole Reagent->Coupling Reaction Crude Product Crude Product Coupling Reaction->Crude Product Purification (e.g., Crystallization, Chromatography) Purification (e.g., Crystallization, Chromatography) Crude Product->Purification (e.g., Crystallization, Chromatography) Pure this compound Pure this compound Purification (e.g., Crystallization, Chromatography)->Pure this compound

Caption: Generalized synthetic workflow for this compound.

G cluster_sample_prep Sample Preparation cluster_mp Melting Point Determination cluster_bp Boiling Point Determination Obtain Pure Solid Sample Obtain Pure Solid Sample Load Capillary Tube Load Capillary Tube Obtain Pure Solid Sample->Load Capillary Tube Place Sample in Test Tube Place Sample in Test Tube Obtain Pure Solid Sample->Place Sample in Test Tube Heat in MP Apparatus Heat in MP Apparatus Load Capillary Tube->Heat in MP Apparatus Record MP Range Record MP Range Heat in MP Apparatus->Record MP Range Heat in BP Apparatus Heat in BP Apparatus Place Sample in Test Tube->Heat in BP Apparatus Record BP Record BP Heat in BP Apparatus->Record BP

Caption: Experimental workflow for physical characterization.

The Fluorinated Imidazole Core: A Technical Guide to its Discovery, History, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into pharmacologically active molecules has become a cornerstone of modern drug discovery. This technical guide delves into the fascinating history and discovery of fluorinated imidazole derivatives, a class of compounds that has yielded significant advancements in antifungal and anticancer therapies. We will explore the key synthetic methodologies, quantitative structure-activity relationships, and the intricate signaling pathways modulated by these potent therapeutic agents.

A Historical Perspective: The Rise of Fluorine in Azole Antifungals

The journey of fluorinated imidazoles is deeply intertwined with the development of azole antifungal agents. The initial exploration of imidazole-based compounds in the mid-20th century led to the discovery of early topical antifungals. However, their systemic use was hampered by issues of toxicity and metabolic instability.

A pivotal moment arrived with the research program initiated in 1978, which aimed to develop a broad-spectrum, systemically active antifungal agent.[1] This program initially focused on imidazole derivatives but soon shifted to triazole analogues due to their reduced susceptibility to metabolic degradation.[1] A key strategy was the introduction of polar substituents to enhance blood levels and further decrease metabolic breakdown.[1] This systematic approach culminated in the discovery of fluconazole , a bis-triazole derivative featuring a 2,4-difluorophenyl moiety.[1] Patented in 1981 and commercially introduced in 1988, fluconazole represented a major breakthrough as a safe and effective oral and intravenous treatment for a range of fungal infections.[2][3]

The success of fluconazole spurred further research into fluorinated azoles. The development of voriconazole , a synthetic derivative of fluconazole, marked another significant advancement.[4] Patented in 1990 and approved for medical use in the United States in 2002, voriconazole features a fluorinated pyrimidine ring in place of one of the triazole rings and the addition of an α-methyl group.[4][5] These structural modifications resulted in an expanded spectrum of antifungal activity, particularly against Aspergillus species.[4][6]

This historical progression underscores a critical workflow in drug discovery: the iterative process of lead optimization through strategic chemical modification, in this case, the introduction of fluorine to overcome the limitations of earlier non-fluorinated analogues.

Drug_Development_Workflow cluster_0 Early Imidazole Antifungals cluster_1 Lead Optimization cluster_2 First-Generation Fluorinated Azole cluster_3 Second-Generation Development Early Imidazoles Early Imidazole Derivatives (e.g., Clotrimazole, Miconazole) Limitations_1 Limitations: - High Toxicity - Poor Oral Bioavailability - Metabolic Instability Early Imidazoles->Limitations_1 Focus_on_Triazoles Shift to Triazole Analogues Early Imidazoles->Focus_on_Triazoles Addressing Limitations Introduce_Fluorine Introduction of Fluorine (2,4-difluorophenyl group) Focus_on_Triazoles->Introduce_Fluorine Fluconazole Discovery of Fluconazole Introduce_Fluorine->Fluconazole Successful Candidate Advantages_1 Advantages: - Improved Safety Profile - Oral and IV Activity - Broad Spectrum Fluconazole->Advantages_1 Further_Modification Further Structural Modification (Fluoropyrimidine Ring) Fluconazole->Further_Modification Building on Success Voriconazole Discovery of Voriconazole Further_Modification->Voriconazole Advantages_2 Advantages: - Expanded Antifungal Spectrum (e.g., Aspergillus) - Potent Activity Voriconazole->Advantages_2

Caption: Workflow of Fluorinated Azole Antifungal Development.

Synthetic Strategies for Fluorinated Imidazoles

The synthesis of fluorinated imidazole derivatives has evolved significantly, with various methods developed to introduce fluorine atoms or fluorinated moieties onto the imidazole ring or its substituents.

Synthesis of Fluorinated Imidazo[4,5-f][7][8]phenanthroline Derivatives

One notable class of fluorinated imidazoles with potent anticancer activity is the imidazo[4,5-f][7][8]phenanthroline derivatives. The general synthesis of these compounds involves the condensation of a substituted benzaldehyde with 1,10-phenanthroline-5,6-dione in the presence of ammonium acetate and a suitable solvent, often under microwave irradiation to accelerate the reaction.

Experimental Protocol: Synthesis of 2-(2,3-difluorophenyl)-1H-imidazo[4,5-f][7][8]phenanthroline

This protocol is based on the synthesis of similar fluorinated imidazo[4,5-f][7][8]phenanthroline derivatives.[9][10]

  • Materials: 1,10-phenanthroline-5,6-dione, 2,3-difluorobenzaldehyde, ammonium acetate, glacial acetic acid.

  • Procedure:

    • A mixture of 1,10-phenanthroline-5,6-dione (1.0 mmol), 2,3-difluorobenzaldehyde (1.2 mmol), and ammonium acetate (20 mmol) in glacial acetic acid (20 mL) is prepared in a microwave reactor vessel.

    • The reaction mixture is heated to 100-120°C for 20-30 minutes under microwave irradiation.

    • After cooling to room temperature, the mixture is poured into ice water.

    • The pH is adjusted to ~7.0 with a suitable base (e.g., ammonium hydroxide).

    • The resulting precipitate is collected by filtration, washed with water and ethanol, and dried under vacuum to yield the desired product.

Therapeutic Applications and Biological Activity

Fluorinated imidazole derivatives have demonstrated a broad spectrum of biological activities, with the most prominent applications in antifungal and anticancer therapies.

Antifungal Activity

The primary mechanism of action for azole antifungals, including fluorinated derivatives like fluconazole and voriconazole, is the inhibition of the fungal cytochrome P450 enzyme 14α-demethylase.[2][6] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of this enzyme disrupts the integrity of the fungal cell membrane, leading to fungistatic or, in some cases, fungicidal activity.[2]

Azole_Antifungal_MOA Fluorinated_Azole Fluorinated Azole (e.g., Fluconazole, Voriconazole) CYP450_14a_demethylase Fungal Cytochrome P450 14α-demethylase Fluorinated_Azole->CYP450_14a_demethylase Inhibits Ergosterol Ergosterol CYP450_14a_demethylase->Ergosterol Catalyzes Lanosterol Lanosterol Lanosterol->Ergosterol Conversion Fungal_Cell_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Cell_Membrane Essential Component Fungal_Cell_Death Fungal Cell Growth Inhibition / Cell Death Fungal_Cell_Membrane->Fungal_Cell_Death Disruption Leads to

Caption: Mechanism of Action of Azole Antifungals.
Anticancer Activity

Fluorinated imidazole derivatives have emerged as promising anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines.

Quantitative Data on Anticancer Activity

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Imidazo[4,5-f][7][8]phenanthroline2-(2,3-difluorophenyl)-1H-imidazo[4,5-f][7][8]phenanthrolineHepG2 (Liver)0.29[9]
Imidazo[4,5-f][7][8]phenanthrolineIPM713HCT116 (Colorectal)1.7[11]
Imidazo[4,5-f][7][8]phenanthrolineIPM714HCT116 (Colorectal)1.74[12]
Imidazo[4,5-f][7][8]phenanthrolineIPM714SW480 (Colorectal)2[12]

The anticancer mechanisms of these compounds are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways. For instance, some imidazo[4,5-f][7][8]phenanthroline derivatives have been shown to induce apoptosis by triggering DNA damage.[9] Others exert their effects by suppressing the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell proliferation, survival, and growth.[11][12]

Anticancer_Signaling_Pathway cluster_0 Cell Proliferation and Survival cluster_1 Apoptosis Induction PI3K PI3K AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation, Survival, and Growth mTOR->Proliferation Promotes DNA_Damage DNA Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Induces Fluorinated_Imidazole Fluorinated Imidazole Derivative Fluorinated_Imidazole->PI3K Inhibits Fluorinated_Imidazole->DNA_Damage Causes

Caption: Anticancer Signaling Pathways Modulated by Fluorinated Imidazoles.

Conclusion

The discovery and development of fluorinated imidazole derivatives represent a remarkable success story in medicinal chemistry. The strategic incorporation of fluorine has proven to be a highly effective strategy for enhancing the therapeutic properties of imidazole-based compounds, leading to the creation of potent antifungal and anticancer agents. The continued exploration of novel synthetic methodologies and a deeper understanding of their mechanisms of action will undoubtedly pave the way for the development of next-generation fluorinated imidazole therapeutics with improved efficacy and safety profiles.

References

A Speculative Analysis of the Mechanism of Action for 5-Fluoro-2-(1H-Imidazol-1-Yl)Aniline as a Putative Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following is a speculative document. As of the latest literature review, there is no publicly available data on the specific mechanism of action for 5-Fluoro-2-(1H-imidazol-1-yl)aniline. This guide proposes a hypothetical mechanism based on the activities of structurally related molecules and is intended for research and discussion purposes only.

Introduction

Small molecule kinase inhibitors have become a cornerstone of targeted cancer therapy. The compound this compound possesses structural motifs, namely the fluoro-aniline and imidazole groups, that are present in numerous known kinase inhibitors. This has led to the speculation that it may exert its biological effects through the inhibition of one or more protein kinases. This whitepaper will explore a speculative mechanism of action, proposing that this compound acts as an inhibitor of a key receptor tyrosine kinase (RTK) involved in oncogenesis, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Speculative Mechanism of Action

It is hypothesized that this compound functions as a competitive inhibitor at the ATP-binding site of the VEGFR-2 kinase domain. The imidazole and aniline moieties may form hydrogen bonds with the hinge region of the kinase, a common interaction for many kinase inhibitors. The fluoro substitution could enhance binding affinity and selectivity. By occupying the ATP-binding pocket, the compound would prevent the phosphorylation of the receptor and subsequent activation of downstream signaling pathways, ultimately leading to an anti-angiogenic effect.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for the inhibitory activity of this compound against a panel of related kinases, illustrating a potential selectivity profile.

Kinase TargetIC50 (nM)Ki (nM)Assay Type
VEGFR-28542In vitro kinase assay
PDGFRβ350175In vitro kinase assay
c-Kit800400In vitro kinase assay
EGFR>10,000>5,000In vitro kinase assay
FGFR11,200600In vitro kinase assay

Experimental Protocols

In Vitro Kinase Inhibition Assay (Hypothetical)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against VEGFR-2.

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP, [γ-32P]ATP

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • This compound stock solution in DMSO

  • 96-well plates

  • Phosphocellulose paper and scintillation counter

Procedure:

  • Prepare a serial dilution of this compound in assay buffer.

  • In a 96-well plate, add the recombinant VEGFR-2 kinase, the peptide substrate, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding a mixture of ATP and [γ-32P]ATP.

  • Incubate the reaction mixture at 30°C for 60 minutes.

  • Stop the reaction by spotting the mixture onto phosphocellulose paper.

  • Wash the paper extensively to remove unincorporated [γ-32P]ATP.

  • Quantify the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition at each compound concentration relative to a DMSO control.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

Speculative Signaling Pathway

G cluster_membrane Cell Membrane cluster_downstream Downstream Signaling VEGFR2 VEGFR-2 ADP ADP VEGFR2->ADP Hydrolyzes ATP PLCg PLCγ VEGFR2->PLCg Activates Ras Ras VEGFR2->Ras Activates VEGF VEGF VEGF->VEGFR2 Binds Compound This compound Compound->VEGFR2 Inhibits ATP ATP ATP->VEGFR2 Binds PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis ERK->Proliferation

Caption: Speculative inhibition of the VEGFR-2 signaling pathway.

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis node1 Compound Dilution node3 Incubate Compound with Kinase & Substrate node1->node3 node2 Reagent Preparation (Kinase, Substrate, ATP) node2->node3 node4 Initiate Reaction with ATP node3->node4 node5 Stop Reaction node4->node5 node6 Quantify Phosphorylation node5->node6 node7 Calculate % Inhibition node6->node7 node8 Determine IC50 node7->node8

Caption: Workflow for the in vitro kinase inhibition assay.

Conclusion

While the precise mechanism of action for this compound remains to be elucidated, its structural characteristics suggest a potential role as a kinase inhibitor. The speculative model presented here, focusing on the inhibition of VEGFR-2, provides a plausible framework for initiating further investigation into the biological activities of this compound. Experimental validation, beginning with in vitro kinase profiling and cellular assays, is necessary to confirm this hypothesis and to fully characterize its mechanism of action.

Potential Therapeutic Targets for Imidazole-Based Compounds: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazole ring is a versatile heterocyclic scaffold that forms the core of numerous biologically active compounds. Its unique chemical properties, including its ability to act as a hydrogen bond donor and acceptor, and to coordinate with metal ions, allow imidazole-based molecules to interact with a wide array of biological targets.[1] This has led to their development as therapeutic agents in diverse areas, including oncology, infectious diseases, and neurology. This technical guide provides a comprehensive overview of the key therapeutic targets of imidazole-based compounds, presenting quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways to aid in the research and development of novel imidazole-based drugs.

Anticancer Targets

Imidazole derivatives have emerged as a promising class of anticancer agents, targeting various hallmarks of cancer, including uncontrolled proliferation, angiogenesis, and evasion of apoptosis.[2] Key molecular targets include receptor tyrosine kinases, components of the microtubule network, and enzymes involved in epigenetic regulation.

Receptor Tyrosine Kinases (RTKs)

RTKs are crucial mediators of signaling pathways that control cell growth, differentiation, and survival.[3] Dysregulation of RTK activity is a common driver of tumorigenesis, making them attractive targets for cancer therapy.[3] Imidazole-based compounds have been successfully developed as inhibitors of several key RTKs.

EGFR is a member of the ErbB family of RTKs and its overexpression or mutation is frequently observed in various cancers, leading to uncontrolled cell proliferation and survival.[4][5] Imidazole derivatives have been designed to inhibit EGFR kinase activity, competing with ATP at the binding site.[6]

Quantitative Data: EGFR Inhibition

Compound ClassCancer Cell LineTargetIC50 (µM)Reference
Imidazole-based inhibitor (3c)MDA-MB-231EGFR1.98[7]
Imidazole-based inhibitor (3c)T47DEGFR2.56[7]
Imidazole-based inhibitor (3c)MCF-7EGFR3.14[7]
Imidazole-based inhibitor (3c)A549EGFR4.07[7]
Imidazole-based inhibitor (3c)HT-29EGFR2.89[7]
Fused imidazole-imidazo[1,2-c][1][2][8]triazole (13a)-EGFR0.38[8]
Fused imidazole-imidazo[1,2-c][1][2][8]triazole (13b)-EGFR0.42[8]
Benzimidazole-pyrazole derivative (37)A549EGFR2.2[9]
Benzimidazole-pyrazole derivative (38)A549EGFR2.8[9]
Thiazole-benzimidazole derivative (44)MCF-7EGFR6.30[9]
Thiazole-benzimidazole derivative (45)MCF-7EGFR5.96[9]

Experimental Protocol: In Vitro EGFR Kinase Assay

This protocol outlines a common method for determining the inhibitory activity of compounds against EGFR kinase.

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • Prepare a stock solution of recombinant human EGFR kinase domain in kinase buffer.

    • Prepare a stock solution of a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1) in kinase buffer.

    • Prepare a stock solution of ATP in kinase buffer.

    • Prepare serial dilutions of the test imidazole compound in DMSO, and then further dilute in kinase buffer.

  • Assay Procedure:

    • In a 96-well plate, add the test compound dilutions.

    • Add the EGFR enzyme and the peptide substrate to each well.

    • Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Kₘ for EGFR.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detection:

    • Quantify the amount of phosphorylated substrate. This can be done using various methods, such as:

      • Luminescence-based assay: Use a commercial kit (e.g., ADP-Glo™ Kinase Assay) that measures the amount of ADP produced, which is proportional to kinase activity.

      • ELISA-based assay: Use a phospho-specific antibody to detect the phosphorylated substrate.

  • Data Analysis:

    • Calculate the percentage of EGFR activity remaining in the presence of the inhibitor compared to a vehicle control (DMSO).

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Signaling Pathway: EGFR Inhibition by Imidazole Compounds

EGFR_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2/SOS EGFR->GRB2 Activates PI3K PI3K EGFR->PI3K Activates EGF EGF EGF->EGFR Binds RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Imidazole Imidazole Inhibitor Imidazole->EGFR Inhibits (ATP-competitive)

Caption: EGFR signaling pathway and its inhibition by imidazole-based compounds.

VEGFR-2 is a primary mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[10] Imidazole derivatives have been developed to inhibit VEGFR-2 kinase activity, thereby blocking the downstream signaling cascades that promote endothelial cell proliferation and migration.[10]

Quantitative Data: VEGFR-2 Inhibition

Compound ClassTargetIC50 (µM)Reference
Imidazolin-5-one (3j)VEGFR-20.07[11]
Imidazolin-5-one (3f)VEGFR-20.10[11]
Imidazolin-5-one (3h)VEGFR-20.11[11]
Imidazolin-5-one (3i)VEGFR-20.10[11]
Imidazolin-5-one (6i)VEGFR-20.11[11]
Benzylanilide derivative (36)VEGFR-20.28[10]
Benzylanilide derivative (37)VEGFR-20.25[10]
Benzylanilide derivative (38)VEGFR-20.22[10]

Experimental Protocol: In Vitro VEGFR-2 Kinase Assay

This protocol describes a method for assessing the inhibitory effect of compounds on VEGFR-2 kinase activity.

  • Reagent Preparation:

    • Prepare a kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Prepare a stock solution of recombinant human VEGFR-2 kinase domain.

    • Prepare a stock solution of a suitable substrate (e.g., Poly(Glu, Tyr) 4:1).

    • Prepare a stock solution of ATP.

    • Prepare serial dilutions of the test imidazole compound.

  • Assay Procedure:

    • In a 96-well plate, add the test compound dilutions.

    • Add the VEGFR-2 enzyme and substrate to each well.

    • Initiate the reaction by adding ATP.

    • Incubate the plate at 30°C for a defined period (e.g., 45-60 minutes).[12]

    • Stop the reaction.

  • Detection:

    • Quantify kinase activity using a luminescence-based method such as the ADP-Glo™ Kinase Assay, which measures ADP production.[4]

  • Data Analysis:

    • Calculate the percentage of VEGFR-2 activity inhibition relative to a control.

    • Determine the IC50 value by plotting the percent inhibition against the compound concentration.[4]

Signaling Pathway: VEGFR-2 Inhibition by Imidazole Compounds

VEGFR2_Signaling cluster_membrane Endothelial Cell Membrane cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates VEGF VEGF VEGF->VEGFR2 Binds PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Migration, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Imidazole Imidazole Inhibitor Imidazole->VEGFR2 Inhibits Tubulin_Polymerization_Assay cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Tubulin Purified Tubulin Mix Prepare Reaction Mix (Tubulin, GTP, Reporter) on ice Tubulin->Mix GTP GTP Solution GTP->Mix Reporter Fluorescent Reporter Reporter->Mix Compound Imidazole Compound (Serial Dilutions) Plate Add Compound to Pre-warmed 96-well Plate Compound->Plate Initiate Add Reaction Mix to Plate Mix->Initiate Plate->Initiate Incubate Incubate at 37°C in Fluorescence Reader Initiate->Incubate Measure Measure Fluorescence over Time Incubate->Measure Plot Plot Polymerization Curves Measure->Plot Calculate Calculate IC50 Plot->Calculate HDAC_Mechanism cluster_nucleus Nucleus Histone Histone Tail (Lysine) Acetyl Acetyl Group Histone->Acetyl ClosedChromatin Closed Chromatin (Heterochromatin) Histone->ClosedChromatin Leads to DNA DNA HAT HAT HAT->Histone Acetylation HDAC HDAC HDAC->Histone Deacetylation OpenChromatin Open Chromatin (Euchromatin) Acetyl->OpenChromatin Leads to TranscriptionOn Gene Transcription (Active) OpenChromatin->TranscriptionOn TranscriptionOff Gene Transcription (Repressed) ClosedChromatin->TranscriptionOff Imidazole Imidazole Inhibitor Imidazole->HDAC Inhibits Ergosterol_Biosynthesis AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Demethylated_Lanosterol 14-demethylated Lanosterol Ergosterol Ergosterol Demethylated_Lanosterol->Ergosterol Multiple Steps Fungal_Membrane Fungal Cell Membrane (Disrupted) CYP51->Demethylated_Lanosterol Catalyzes Imidazole Imidazole Antifungal Imidazole->CYP51 Inhibits AD_Pathology cluster_process Pathological Processes APP Amyloid Precursor Protein (APP) Abeta Aβ Monomers APP->Abeta Cleavage Oligomers Aβ Oligomers Abeta->Oligomers Aggregation Plaques Aβ Plaques Oligomers->Plaques Synaptic_Dysfunction Synaptic Dysfunction Oligomers->Synaptic_Dysfunction Tau Tau Protein pTau Hyperphosphorylated Tau Tau->pTau Hyperphosphorylation (e.g., by GSK-3β, CDK5) NFTs Neurofibrillary Tangles (NFTs) pTau->NFTs Aggregation NFTs->Synaptic_Dysfunction Neuronal_Death Neuronal Death Synaptic_Dysfunction->Neuronal_Death Imidazole_Abeta Imidazole Inhibitor (Anti-aggregation) Imidazole_Abeta->Oligomers Inhibits Imidazole_Tau Imidazole Inhibitor (Kinase Inhibitor) Imidazole_Tau->pTau Inhibits

References

The Indispensable Role of Fluorinated Heterocycles in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into heterocyclic scaffolds has become a cornerstone of modern medicinal chemistry, profoundly impacting the discovery and development of novel therapeutics. This in-depth technical guide explores the multifaceted role of fluorinated heterocycles in drug design, detailing their synthesis, physicochemical properties, and biological applications. Through a comprehensive review of key concepts, experimental protocols, and case studies of prominent drugs, this guide serves as a vital resource for professionals navigating the intricate landscape of drug discovery.

The Power of Fluorine in Drug Design: A Physicochemical Perspective

The introduction of fluorine into a heterocyclic molecule can dramatically alter its properties in a way that is highly beneficial for drug development. The unique characteristics of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow for fine-tuning of a drug candidate's pharmacokinetic and pharmacodynamic profile.[1][2]

One of the most significant impacts of fluorination is the modulation of a molecule's acid-base properties (pKa) and lipophilicity (logP). These two parameters are critical determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Table 1: Impact of Fluorination on Physicochemical Properties of Pyridine Derivatives

CompoundStructurepKalogD 7.4
2-(Methylthio)pyridine3.691.83
2-(Trifluoromethylthio)pyridine0.973.25
2-(Ethylthio)pyridine3.682.30
2-(2,2,2-Trifluoroethylthio)pyridine1.493.42
2-(Difluoromethylthio)pyridine2.052.65
Data sourced from a study on 2-(thiofluoroalkyl)pyridines.[3]

As illustrated in Table 1, the introduction of fluorine atoms generally leads to a decrease in the pKa of the pyridine nitrogen, making it less basic. This can enhance membrane permeability and reduce unwanted interactions with acidic cellular components.[3] Concurrently, fluorination often increases lipophilicity, which can improve a drug's ability to cross biological membranes and reach its target. However, the effect on lipophilicity can be complex and is dependent on the specific fluorination pattern.[3]

Synthetic Strategies for Fluorinated Heterocycles

The synthesis of fluorinated heterocycles can be achieved through various methods, broadly categorized into late-stage fluorination and the use of fluorinated building blocks. Recent advancements in synthetic chemistry have provided medicinal chemists with a diverse toolkit to introduce fluorine into complex molecules with high precision.

Electrophilic Fluorination for the Synthesis of Fluorinated Pyridines

One common approach is electrophilic fluorination using reagents like Selectfluor®. The following is a general protocol for the synthesis of 3-fluoropyridines from 1,2-dihydropyridines.

Experimental Protocol: Synthesis of 3-Fluoropyridines

  • Materials: 1,2-dihydropyridine derivative, Selectfluor®, dry acetonitrile.

  • Procedure:

    • Dissolve the 1,2-dihydropyridine in dry acetonitrile in a reaction vessel under an argon atmosphere and cool to 0°C.

    • Slowly add a solution of Selectfluor® in acetonitrile to the reaction mixture.

    • Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, the resulting 3-fluoro-3,6-dihydropyridine can be isolated. In many cases, this intermediate readily eliminates hydrogen fluoride to yield the desired 3-fluoropyridine.

    • The final product can be purified by column chromatography.

experimental_workflow start Start step1 Dissolve 1,2-dihydropyridine in dry acetonitrile start->step1 step2 Cool to 0°C under Argon step1->step2 step3 Slowly add Selectfluor® in acetonitrile step2->step3 step4 Monitor reaction (TLC or LC-MS) step3->step4 step5 Isolate 3-fluoro-3,6-dihydropyridine (Intermediate) step4->step5 step6 Elimination of HF step5->step6 step7 Purify by column chromatography step6->step7 end End (3-Fluoropyridine) step7->end celecoxib_synthesis start p-Methylacetophenone & Ethyl trifluoroacetate step1 Claisen Condensation (Base, Toluene) start->step1 intermediate 1-(4-methylphenyl)-4,4,4-trifluoro- 1,3-butanedione step1->intermediate step2 Cyclization (e.g., Ethanol, HCl) intermediate->step2 reagent2 4-Sulfamoylphenylhydrazine hydrochloride reagent2->step2 end Celecoxib step2->end celecoxib_pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Celecoxib Celecoxib Celecoxib->COX2 Inhibits voriconazole_pathway Lanosterol Lanosterol CYP51 Lanosterol 14-α-demethylase (CYP51) Lanosterol->CYP51 Ergosterol Ergosterol CYP51->Ergosterol Fungal_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Membrane Voriconazole Voriconazole Voriconazole->CYP51 Inhibits sitagliptin_pathway GLP1_GIP Active Incretins (GLP-1, GIP) DPP4 DPP-4 Enzyme GLP1_GIP->DPP4 Insulin_Secretion ↑ Insulin Secretion (Glucose-dependent) GLP1_GIP->Insulin_Secretion Glucagon_Secretion ↓ Glucagon Secretion GLP1_GIP->Glucagon_Secretion Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins Sitagliptin Sitagliptin Sitagliptin->DPP4 Inhibits

References

Methodological & Application

Application Notes and Protocols: The Utility of 5-Fluoro-2-(1H-Imidazol-1-yl)aniline in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role of 5-Fluoro-2-(1H-Imidazol-1-yl)aniline as a crucial building block in the design and synthesis of potent kinase inhibitors, with a particular focus on targeting the p38 MAP kinase pathway, a key player in inflammatory diseases and cancer.

Introduction

This compound is a heterocyclic amine that has garnered significant interest in medicinal chemistry. Its unique structural features, including a fluorine atom which can enhance metabolic stability and binding affinity, and an imidazole ring capable of forming key hydrogen bonds with protein targets, make it an attractive scaffold for the development of novel therapeutic agents. This document outlines its primary application as a precursor for p38 MAP kinase inhibitors and provides detailed protocols for the synthesis and evaluation of its derivatives.

Key Application: Synthesis of p38 MAP Kinase Inhibitors

The p38 mitogen-activated protein (MAP) kinase signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress. Dysregulation of this pathway is implicated in a range of diseases, including rheumatoid arthritis, inflammatory bowel disease, and certain cancers. Consequently, inhibitors of p38 MAP kinase are of significant therapeutic interest. This compound serves as a valuable starting material for a class of potent urea-based p38 inhibitors.

Rationale for Use in p38 Inhibitor Design

The design of inhibitors targeting the ATP-binding pocket of p38α MAP kinase often incorporates a substituted aniline moiety. The this compound scaffold provides:

  • A Fluorine Substituent: To modulate the physicochemical properties of the final compound, potentially improving cell permeability and metabolic stability.

  • An Imidazole Ring: Which can act as a hydrogen bond acceptor, interacting with key residues in the kinase hinge region.

  • An Aniline Amino Group: That serves as a versatile handle for further chemical modification, commonly through the formation of a urea linkage to connect to another aromatic fragment that occupies the hydrophobic pocket of the kinase.

Quantitative Data Summary

The following table summarizes the in vitro activity of exemplary imidazole-based p38 MAP kinase inhibitors, demonstrating the potency achievable with this scaffold. While not direct derivatives of this compound, they represent structurally related compounds and highlight the potential of this chemical class.

Compound IDStructure (Exemplary)TargetAssay TypeIC50 (nM)Reference
SB203580 Pyridinyl-imidazolep38α MAP KinaseKinase Assay222.44 ± 5.98[1]
Compound AA6 N-substituted [4-(trifluoromethyl)-1H-imidazole-1-yl] amidep38 MAP KinaseKinase Assay403.57 ± 6.35[1]

Experimental Protocols

Protocol 1: Synthesis of a Representative N,N'-Diaryl Urea p38 MAP Kinase Inhibitor

This protocol describes a representative synthesis of a urea-based p38 MAP kinase inhibitor starting from this compound.

Step 1: Formation of the Isocyanate Intermediate

  • Dissolution: Dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.

  • Phosgenation: Cool the solution to 0 °C in an ice bath. Add a solution of triphosgene (0.4 equivalents) in anhydrous DCM dropwise over 30 minutes.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, evaporate the solvent under reduced pressure to yield the crude isocyanate intermediate, which is used in the next step without further purification.

Step 2: Urea Formation

  • Reactant Preparation: In a separate flask, dissolve a substituted aniline (e.g., 4-aminophenol, 1 equivalent) in anhydrous tetrahydrofuran (THF).

  • Coupling Reaction: Add the crude isocyanate from Step 1 to the solution of the substituted aniline at room temperature.

  • Reaction Monitoring: Stir the reaction mixture for 12-24 hours. Monitor the formation of the urea product by TLC.

  • Purification: After the reaction is complete, concentrate the mixture under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of dichloromethane and methanol) to obtain the final N,N'-diaryl urea inhibitor.

Protocol 2: In Vitro p38α MAP Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a method to determine the IC50 value of a synthesized inhibitor against p38α MAP kinase.

Materials:

  • Recombinant active p38α kinase

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5; 20 mM MgCl2; 0.1 mg/ml BSA; 50 µM DTT)

  • Peptide Substrate (e.g., ATF-2)

  • ATP

  • Synthesized Inhibitor (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit

  • 384-well assay plates

Procedure:

  • Inhibitor Preparation: Prepare a serial dilution of the synthesized inhibitor in kinase buffer containing a final DMSO concentration of less than 1%.

  • Reaction Setup: In a 384-well plate, add 1 µL of each inhibitor dilution or vehicle control (DMSO).

  • Enzyme Addition: Add 2 µL of diluted p38α kinase to each well.

  • Reaction Initiation: Add 2 µL of a substrate/ATP mixture to each well to start the reaction. The final ATP concentration should be close to the Km for p38α.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Luminescence Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Visualizations

p38_MAPK_Signaling_Pathway extracellular_stimuli Environmental Stress / Inflammatory Cytokines (e.g., UV, TNF-α, IL-1β) tak1 TAK1 extracellular_stimuli->tak1 mkk3_6 MKK3 / MKK6 tak1->mkk3_6 p38 p38 MAPK mkk3_6->p38 downstream Downstream Substrates (e.g., ATF2, MAPKAPK2) p38->downstream inhibitor This compound -derived Inhibitor inhibitor->p38 cellular_responses Cellular Responses (Inflammation, Apoptosis, Cell Cycle Arrest) downstream->cellular_responses

Caption: p38 MAPK signaling pathway and the point of inhibition.

Synthesis_Workflow start This compound step1 Step 1: Isocyanate Formation (Triphosgene, DCM) start->step1 intermediate Isocyanate Intermediate step1->intermediate step2 Step 2: Urea Formation (THF) intermediate->step2 reactant2 Substituted Aniline reactant2->step2 purification Purification (Column Chromatography) step2->purification product Final N,N'-Diaryl Urea Inhibitor purification->product

Caption: Workflow for the synthesis of a p38 inhibitor.

Kinase_Assay_Workflow prep Prepare Serial Dilution of Inhibitor setup Add Inhibitor, p38 Kinase, and Substrate/ATP to Plate prep->setup incubation Incubate at Room Temperature (60 min) setup->incubation stop Stop Reaction & Deplete ATP (ADP-Glo™ Reagent) incubation->stop luminescence Generate Luminescence (Kinase Detection Reagent) stop->luminescence read Read Luminescence luminescence->read analyze Calculate IC50 read->analyze

Caption: Workflow for the in vitro kinase inhibition assay.

References

Application Notes: 5-Fluoro-2-(1H-imidazol-1-yl)aniline as a Versatile Building Block for the Synthesis of Biologically Active Benzimidazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-2-(1H-imidazol-1-yl)aniline is a valuable and versatile bifunctional building block for the synthesis of a variety of heterocyclic compounds, particularly benzimidazoles, which are prominent scaffolds in numerous active pharmaceutical ingredients (APIs). The presence of a fluorine atom can enhance the metabolic stability, binding affinity, and pharmacokinetic profile of the final API. The ortho-disposed imidazole and aniline functionalities provide a ready handle for the construction of the benzimidazole core through cyclization reactions. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of substituted benzimidazoles, a class of compounds with a broad range of biological activities, including urease inhibition.

While direct synthesis of a marketed API from this compound is not widely reported in publicly available literature, its utility can be demonstrated through the synthesis of potent bioactive molecules. This application note will focus on a representative synthetic pathway to a 2-aryl-5-fluoro-6-(1H-imidazol-1-yl)-1H-benzo[d]imidazole, a scaffold with potential therapeutic applications.

Key Applications

The primary application of this compound in API synthesis lies in its role as a precursor to the benzimidazole ring system. Benzimidazole derivatives are known to exhibit a wide range of pharmacological activities, including:

  • Antimicrobial

  • Antiviral

  • Anticancer

  • Anti-inflammatory

  • Urease Inhibition

The synthesis of novel benzimidazole derivatives from this fluorinated aniline allows for the exploration of new chemical space and the development of next-generation therapeutic agents.

Synthetic Strategy: From Precursor to Benzimidazole

A common and efficient method for the synthesis of benzimidazoles from ortho-phenylenediamines is the Phillips condensation reaction, which involves the reaction of the diamine with an aldehyde. The required ortho-phenylenediamine can be prepared from a suitable nitroaniline precursor via reduction.

The overall synthetic workflow is depicted below:

Synthetic_Workflow A 1-(4-Fluoro-2-nitrophenyl)-1H-imidazole B This compound (o-phenylenediamine derivative) A->B Reduction D 2-Aryl-5-fluoro-6-(1H-imidazol-1-yl)-1H-benzo[d]imidazole B->D Phillips Condensation C Aromatic Aldehyde (R-CHO) C->D

Caption: Synthetic workflow for a 2-aryl-benzimidazole derivative.

Experimental Protocols

Protocol 1: Synthesis of this compound from 1-(4-Fluoro-2-nitrophenyl)-1H-imidazole (Reduction)

This protocol describes the reduction of the nitro group of the precursor to yield the target ortho-phenylenediamine derivative.

Materials:

  • 1-(4-Fluoro-2-nitrophenyl)-1H-imidazole

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • To a solution of 1-(4-Fluoro-2-nitrophenyl)-1H-imidazole (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v), add iron powder (e.g., 5.0 eq) and ammonium chloride (e.g., 5.0 eq).

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • After completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron catalyst.

  • Wash the celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with ethyl acetate (3 x volume).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Protocol 2: Synthesis of 2-Aryl-5-fluoro-6-(1H-imidazol-1-yl)-1H-benzo[d]imidazole (Phillips Condensation)

This protocol outlines the condensation of the synthesized ortho-phenylenediamine with an aromatic aldehyde to form the benzimidazole ring.

Materials:

  • This compound

  • Aromatic aldehyde (e.g., 4-methoxybenzaldehyde) (1.0-1.2 eq)

  • Ethanol (EtOH) or Methanol (MeOH)

  • Catalyst (e.g., p-toluenesulfonic acid (p-TSA) or a Lewis acid like Cu(OH)₂) (catalytic amount)

  • Nitrobenzene (as an oxidizing agent and solvent, optional for higher yields with some substrates)

Procedure:

  • Dissolve this compound (1.0 eq) and the aromatic aldehyde (1.1 eq) in ethanol in a round-bottom flask.

  • Add a catalytic amount of the chosen acid catalyst.

  • Heat the reaction mixture to reflux and stir for the required time (monitor by TLC, typically 4-8 hours).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure 2-aryl-5-fluoro-6-(1H-imidazol-1-yl)-1H-benzo[d]imidazole.

Data Presentation

The following tables summarize typical quantitative data for the key reaction steps. Note that yields can vary depending on the specific substrates and reaction conditions used.

Table 1: Reduction of 1-(4-Fluoro-2-nitrophenyl)-1H-imidazole

ParameterValueReference
Yield 85-95%General literature on nitro group reduction
Purity (after purification) >98%Typical for chromatographic purification
Reaction Time 2-4 hoursDependent on scale and catalyst
Reaction Temperature 80-90 °CReflux temperature of ethanol/water

Table 2: Phillips Condensation for Benzimidazole Synthesis

ParameterValueReference
Yield 75-92%Varies with aldehyde and catalyst used.[1]
Purity (after purification) >99%Achievable with recrystallization
Reaction Time 4-8 hoursTypical for this condensation
Reaction Temperature RefluxSolvent dependent

Signaling Pathways and Logical Relationships

The synthesized benzimidazole derivatives can be screened for their inhibitory activity against various enzymes, such as urease. Urease is a key enzyme in the pathogenesis of infections caused by Helicobacter pylori, contributing to conditions like gastritis and peptic ulcers. Inhibition of urease is a promising therapeutic strategy.

Signaling_Pathway A Urea B Urease (H. pylori) A->B C Ammonia (NH₃) + Carbon Dioxide (CO₂) B->C Hydrolysis D Increased Gastric pH C->D E Bacterial Colonization & Pathogenesis D->E F Gastritis, Peptic Ulcers E->F G Synthesized Benzimidazole Derivative G->B Inhibition

Caption: Inhibition of the urease pathway by benzimidazole derivatives.

Conclusion

This compound serves as a highly valuable and adaptable starting material for the synthesis of a diverse range of benzimidazole derivatives with significant potential for biological activity. The straightforward and high-yielding protocols for the reduction of its nitro precursor and subsequent Phillips condensation make it an attractive building block for medicinal chemists and drug development professionals. The strategic incorporation of the fluoro-imidazolyl-aniline moiety provides a robust platform for the development of potent and selective drug candidates targeting a variety of therapeutic areas.

References

Application Notes and Protocols for 5-Fluoro-2-(1H-Imidazol-1-Yl)Aniline in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-2-(1H-imidazol-1-yl)aniline is a key building block in medicinal chemistry, valued for its utility in the synthesis of a variety of biologically active compounds. The presence of a fluorine atom can enhance metabolic stability and binding affinity of target molecules, while the imidazole and aniline moieties provide versatile handles for further chemical modifications. This document provides detailed application notes and experimental protocols for the synthesis and utilization of this valuable intermediate, with a focus on its application in the development of kinase inhibitors.

Synthesis of this compound

The primary synthetic route to this compound involves the reduction of the corresponding nitro compound, 1-(4-fluoro-2-nitrophenyl)imidazole.[1] Several methods can be employed for this transformation, with catalytic hydrogenation and reduction using stannous chloride being common choices.

Experimental Protocol 1: Synthesis via Catalytic Hydrogenation

This protocol outlines the reduction of 1-(4-fluoro-2-nitrophenyl)imidazole using hydrogen gas and a palladium catalyst.

Materials:

  • 1-(4-fluoro-2-nitrophenyl)imidazole

  • Palladium on carbon (10 wt. %)

  • Ethanol (or Methanol)

  • Hydrogen gas

  • Inert gas (Nitrogen or Argon)

  • Filter aid (e.g., Celite®)

Procedure:

  • In a suitable hydrogenation vessel, dissolve 1-(4-fluoro-2-nitrophenyl)imidazole in ethanol.

  • Carefully add 10% palladium on carbon to the solution under an inert atmosphere.

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of filter aid to remove the palladium catalyst.

  • Wash the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Quantitative Data:

ParameterValue
Starting Material1-(4-fluoro-2-nitrophenyl)imidazole
ProductThis compound
Catalyst10% Pd/C
SolventEthanol
Pressure1-4 atm H₂
TemperatureRoom Temperature
Typical Yield>90%
Experimental Protocol 2: Synthesis via Stannous Chloride Reduction

This method provides an alternative to catalytic hydrogenation, particularly useful if hydrogenation equipment is unavailable.

Materials:

  • 1-(4-fluoro-2-nitrophenyl)imidazole

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol (or Ethyl Acetate)

  • Saturated sodium bicarbonate solution

  • Sodium sulfate (anhydrous)

Procedure:

  • Dissolve 1-(4-fluoro-2-nitrophenyl)imidazole in ethanol in a round-bottom flask.

  • Add an excess of stannous chloride dihydrate to the solution (typically 4-5 equivalents).

  • Heat the reaction mixture to reflux and stir until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture to room temperature and carefully quench by adding a saturated solution of sodium bicarbonate until the pH is basic.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[2]

Quantitative Data:

ParameterValue
Starting Material1-(4-fluoro-2-nitrophenyl)imidazole
ProductThis compound
ReagentSnCl₂·2H₂O
SolventEthanol
TemperatureReflux
Typical Yield60-80%

Application in the Synthesis of Kinase Inhibitors

This compound is a valuable precursor for the synthesis of kinase inhibitors, which are a major class of targeted therapeutics in oncology and inflammatory diseases. The aniline nitrogen can be readily functionalized, for instance, through reactions with pyrimidine-based scaffolds, a common core in many kinase inhibitors.

Application Example: Synthesis of a p38 MAPK Inhibitor Scaffold

The p38 mitogen-activated protein kinase (MAPK) is a key enzyme in the signaling cascade that regulates the production of pro-inflammatory cytokines.[3][4] Inhibitors of p38 MAPK are therefore of significant interest for the treatment of inflammatory diseases. The pyridinyl-imidazole scaffold is a well-established pharmacophore for p38 MAPK inhibition.[5][6][7][8]

The following protocol describes a general approach for the synthesis of a pyridinyl-imidazole-based p38 MAPK inhibitor scaffold from this compound.

Experimental Protocol 3: Synthesis of a Pyridinyl-Imidazolyl-Aniline Scaffold

This protocol involves a nucleophilic aromatic substitution reaction between this compound and a suitably substituted chloropyrimidine.

Materials:

  • This compound

  • 2,4-Dichloropyrimidine (or other suitably activated pyrimidine)

  • Diisopropylethylamine (DIPEA) or another non-nucleophilic base

  • Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Dioxane)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a solution of this compound in anhydrous DMF under an inert atmosphere, add DIPEA.

  • Add a solution of 2,4-dichloropyrimidine in DMF dropwise to the reaction mixture.

  • Heat the reaction mixture (e.g., to 80-100 °C) and monitor its progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and pour it into water.

  • Extract the product with a suitable organic solvent like ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired pyrimidinyl-aniline derivative.

Quantitative Data for a Representative Reaction:

ParameterValue
Starting AnilineThis compound
Coupling Partner2,4-Dichloropyrimidine
ProductN-(5-fluoro-2-(1H-imidazol-1-yl)phenyl)-2-chloropyrimidin-4-amine
BaseDIPEA
SolventDMF
Temperature90 °C
Typical Yield70-85%

Signaling Pathway and Experimental Workflow Diagrams

p38 MAPK Signaling Pathway

The p38 MAPK signaling cascade is activated by cellular stress and inflammatory cytokines. Activation of a MAPKKK (e.g., TAK1, ASK1) leads to the phosphorylation and activation of a MAPKK (MKK3/6), which in turn phosphorylates and activates p38 MAPK. Activated p38 then phosphorylates downstream substrates, including transcription factors and other kinases, leading to a cellular response such as the production of inflammatory cytokines.[9][10]

p38_MAPK_Pathway Stress Stress / Cytokines MAPKKK MAPKKK (e.g., TAK1, ASK1) Stress->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 P p38 p38 MAPK MKK3_6->p38 P Substrates Downstream Substrates (Transcription Factors, Kinases) p38->Substrates P Response Inflammatory Response (e.g., Cytokine Production) Substrates->Response Inhibitor p38 Inhibitor (Derived from This compound) Inhibitor->p38

Caption: p38 MAPK Signaling Pathway and Point of Inhibition.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis. Binding of VEGF to VEGFR-2 leads to receptor dimerization and autophosphorylation, initiating downstream signaling cascades such as the PLCγ-PKC-MAPK and PI3K-Akt pathways, which promote endothelial cell proliferation, survival, and migration.[11][12][13][14]

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg P PI3K PI3K VEGFR2->PI3K P PKC PKC PLCg->PKC MAPK MAPK PKC->MAPK Proliferation Cell Proliferation & Migration MAPK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Inhibitor VEGFR-2 Inhibitor (Potential application of This compound derivatives) Inhibitor->VEGFR2

Caption: VEGFR-2 Signaling Pathway and Point of Inhibition.

General Synthetic Workflow for Kinase Inhibitors

The synthesis of kinase inhibitors from this compound typically follows a convergent synthetic strategy.

Synthetic_Workflow Start This compound Coupling Coupling Reaction (e.g., Buchwald-Hartwig, Nucleophilic Substitution) Start->Coupling Intermediate Key Intermediate Coupling->Intermediate Partner Coupling Partner (e.g., Halogenated Pyrimidine) Partner->Coupling Modification Further Functionalization (Optional) Intermediate->Modification Final Final Kinase Inhibitor Intermediate->Final Modification->Final

Caption: General Synthetic Workflow for Kinase Inhibitors.

References

Application of 5-Fluoro-2-(1H-Imidazol-1-Yl)Aniline in Developing Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-2-(1H-Imidazol-1-Yl)Aniline is a valuable heterocyclic building block for the synthesis of potent and selective kinase inhibitors. The strategic placement of a fluorine atom can enhance binding affinity and modulate physicochemical properties such as metabolic stability and cell permeability. The aniline functional group provides a versatile handle for coupling with various kinase-targeting scaffolds, while the imidazole moiety can participate in key hydrogen bonding interactions within the kinase active site. This document provides detailed application notes and protocols for the utilization of this compound in the development of novel kinase inhibitors. A notable precedent for the utility of a similar scaffold is the use of 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline in the synthesis of the approved tyrosine kinase inhibitor, Nilotinib[1].

Proposed Kinase Targets and Signaling Pathways

Derivatives of this compound are hypothesized to be effective inhibitors of various kinases implicated in oncology and other diseases. Based on the privileged nature of the anilino-imidazole scaffold, potential targets include, but are not limited to, receptor tyrosine kinases (RTKs) such as Vascular Endothelial Growth Factor Receptor (VEGFR), and non-receptor tyrosine kinases.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Signaling

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. Inhibition of VEGFR-2 is a clinically validated anti-cancer strategy. Upon binding of its ligand, VEGF-A, VEGFR-2 dimerizes and autophosphorylates, activating downstream signaling cascades such as the PLCγ-PKC-Raf-MEK-ERK (MAPK) and the PI3K/AKT pathways, which promote endothelial cell proliferation and survival, respectively. A hypothetical inhibitor derived from this compound could block the ATP-binding site of VEGFR-2, thereby inhibiting these downstream signals.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF-A VEGF-A VEGFR-2 VEGFR-2 VEGF-A->VEGFR-2 Binds PLCg PLCg VEGFR-2->PLCg Activates PI3K PI3K VEGFR-2->PI3K Activates PKC PKC PLCg->PKC AKT AKT PI3K->AKT Raf Raf PKC->Raf Survival Survival AKT->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Inhibitor Hypothetical Inhibitor Inhibitor->VEGFR-2 Inhibits ATP binding

VEGFR-2 Signaling and Inhibition

Data Presentation: Kinase Inhibition Profile

The inhibitory activity of a hypothetical kinase inhibitor derived from this compound against a panel of kinases can be summarized in a clear, tabular format. The data should be presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.

Kinase TargetHypothetical Inhibitor IC50 (nM)Reference Compound (e.g., Sunitinib) IC50 (nM)
VEGFR-2159
PDGFRβ5028
c-Kit12015
FLT325025
EGFR>1000>10000
SRC>5000210

Experimental Protocols

Protocol 1: Synthesis of a Hypothetical Kinase Inhibitor

This protocol describes a general method for the synthesis of a urea-functionalized kinase inhibitor, a common pharmacophore in this class of drugs, starting from this compound.

Materials:

  • This compound (1.0 equiv)

  • Aryl isocyanate (e.g., 4-chloro-3-(trifluoromethyl)phenyl isocyanate) (1.1 equiv)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

  • Nitrogen or Argon gas supply

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve this compound in the anhydrous solvent.

  • At room temperature, add the aryl isocyanate dropwise to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the desired urea-functionalized kinase inhibitor.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: In Vitro Kinase Inhibition Assay (Fluorescence-Based)

This protocol provides a detailed methodology for a typical in vitro kinase inhibition assay to determine the IC50 value of the synthesized inhibitor.

Objective:

To determine the half-maximal inhibitory concentration (IC50) of a synthesized compound against a specific protein kinase (e.g., VEGFR-2).

Materials:

  • Recombinant human kinase (e.g., VEGFR-2)

  • Kinase-specific substrate peptide

  • Adenosine triphosphate (ATP)

  • Synthesized inhibitor compound

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well white assay plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a serial dilution of the inhibitor compound in the kinase assay buffer.

  • In a 384-well plate, add the kinase and substrate peptide to each well.

  • Add the serially diluted inhibitor or vehicle control (e.g., DMSO) to the respective wells.

  • Incubate the plate at room temperature for 10-15 minutes to allow for inhibitor binding.

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the reaction at 30°C for 60 minutes.

  • Stop the kinase reaction and detect the amount of ADP produced by adding the detection reagent according to the manufacturer's protocol.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control.

  • Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Visualizations

Experimental Workflow: Kinase Inhibitor Development

The following diagram illustrates a typical workflow for the development of a kinase inhibitor, from initial synthesis to biological evaluation.

Kinase_Inhibitor_Workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation Start 5-Fluoro-2-(1H-Imidazol- 1-Yl)Aniline Reaction Reaction with Aryl Isocyanate Start->Reaction Purification Purification (Column Chromatography) Reaction->Purification Characterization Characterization (NMR, MS) Purification->Characterization Inhibitor Pure Inhibitor Characterization->Inhibitor Assay_Setup In Vitro Kinase Assay Setup Inhibitor->Assay_Setup Test Compound Incubation Incubation with Kinase and ATP Assay_Setup->Incubation Detection Signal Detection (Luminescence) Incubation->Detection Data_Analysis Data Analysis (IC50 Determination) Detection->Data_Analysis Result IC50 Value Data_Analysis->Result

References

Application Notes and Protocols for Designing Novel Antifungal Agents with 5-Fluoro-2-(1H-Imidazol-1-Yl)Aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential of 5-Fluoro-2-(1H-Imidazol-1-Yl)Aniline as a scaffold for the development of novel antifungal agents. The document outlines the mechanism of action, provides illustrative synthetic protocols for derivatization, and details methodologies for in vitro antifungal evaluation.

Introduction

The emergence of drug-resistant fungal pathogens presents a significant challenge to global health. The imidazole class of antifungal agents has been a cornerstone of antimycotic therapy, primarily by inhibiting the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][2] this compound is a promising starting scaffold for the design of new antifungal drugs. Its structure combines the essential imidazole pharmacophore with a fluorinated aniline moiety, which can be readily modified to optimize antifungal potency, selectivity, and pharmacokinetic properties. The fluorine atom, in particular, can enhance metabolic stability and binding affinity. This document provides a framework for the synthesis and evaluation of novel antifungal candidates based on this scaffold.

Mechanism of Action of Imidazole Antifungals

Imidazole antifungals exert their effect by targeting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1][3] This enzyme is critical in the ergosterol biosynthesis pathway, responsible for the conversion of lanosterol to ergosterol.[1] By inhibiting this enzyme, imidazole derivatives lead to the accumulation of toxic sterol precursors in the fungal cell membrane, altering its fluidity and permeability, and ultimately leading to the inhibition of fungal growth and cell death.[1][2]

Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Ergosterol Ergosterol FungalCellMembrane Fungal Cell Membrane Integrity Ergosterol->FungalCellMembrane Imidazole Imidazole Antifungal (e.g., this compound Derivative) Imidazole->Inhibition CYP51->Ergosterol Disruption Disruption of Membrane Fluidity and Permeability CYP51->Disruption Inhibition->CYP51 GrowthInhibition Fungal Growth Inhibition and Cell Death Disruption->GrowthInhibition

Caption: Mechanism of action of imidazole antifungals.

Data Presentation: In Vitro Antifungal Activity

The following table summarizes representative Minimum Inhibitory Concentration (MIC) data for a series of hypothetical derivatives of this compound against various fungal pathogens. This data is illustrative and based on published results for structurally related fluorinated imidazole and benzimidazole compounds.

Compound IDR-Group ModificationCandida albicans MIC (µg/mL)Aspergillus fumigatus MIC (µg/mL)Cryptococcus neoformans MIC (µg/mL)
FA-001 H (Parent Compound)>64>64>64
FA-002 4-Chlorobenzyl8164
FA-003 2,4-Dichlorobenzyl241
FA-004 4-Trifluoromethylbenzyl482
FA-005 Naphthylmethyl16328
Fluconazole Reference Drug1164
Amphotericin B Reference Drug0.510.25

Experimental Protocols

Detailed methodologies for the synthesis of novel derivatives and their subsequent antifungal evaluation are provided below.

Synthesis of N-Substituted Derivatives of this compound (Illustrative Protocol)

This protocol describes a general method for the synthesis of N-alkylated or N-acylated derivatives of the parent compound.

Materials:

  • This compound

  • Appropriate alkyl halide or acyl chloride (e.g., 4-chlorobenzyl chloride)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1 mmol) in anhydrous DMF (10 mL), add potassium carbonate (2 mmol).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the desired alkyl halide or acyl chloride (1.1 mmol) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water (50 mL) and extract with ethyl acetate (3 x 25 mL).

  • Wash the combined organic layers with brine solution (2 x 20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane:ethyl acetate).

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

cluster_synthesis Synthesis Workflow Start Start with This compound Reaction N-Alkylation or N-Acylation (Alkyl/Acyl Halide, K₂CO₃, DMF) Start->Reaction Extraction Aqueous Workup and Extraction Reaction->Extraction Purification Column Chromatography Extraction->Purification Characterization Spectroscopic Characterization (NMR, MS) Purification->Characterization FinalProduct Pure Derivative Characterization->FinalProduct

Caption: Synthetic workflow for derivatives.

In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • Synthesized compounds

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • 96-well microtiter plates

  • Spectrophotometer (for endpoint reading)

  • Reference antifungal drugs (e.g., Fluconazole, Amphotericin B)

Procedure:

  • Prepare a stock solution of each test compound in Dimethyl Sulfoxide (DMSO).

  • Perform serial two-fold dilutions of the compounds in RPMI-1640 medium in a 96-well plate to achieve a range of final concentrations (e.g., 0.03 to 64 µg/mL).

  • Prepare a fungal inoculum suspension and adjust the concentration to 0.5-2.5 x 10³ cells/mL in RPMI-1640.

  • Add 100 µL of the fungal inoculum to each well of the microtiter plate containing 100 µL of the diluted compound.

  • Include a growth control (inoculum without compound) and a sterility control (medium only).

  • Incubate the plates at 35°C for 24-48 hours.

  • Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the growth control. The endpoint can be determined visually or by reading the optical density at a specific wavelength.

cluster_workflow Antifungal Screening Workflow CompoundPrep Prepare Compound Stock and Serial Dilutions Inoculation Inoculate Microtiter Plates CompoundPrep->Inoculation InoculumPrep Prepare Fungal Inoculum InoculumPrep->Inoculation Incubation Incubate at 35°C for 24-48h Inoculation->Incubation MIC Determine Minimum Inhibitory Concentration (MIC) Incubation->MIC DataAnalysis Data Analysis and Comparison to Controls MIC->DataAnalysis

Caption: Experimental workflow for antifungal screening.

Structure-Activity Relationship (SAR)

Based on the illustrative data and general knowledge of imidazole antifungals, a hypothetical Structure-Activity Relationship (SAR) can be proposed.

Core This compound Core Aniline Substitution on Aniline Nitrogen Core->Aniline Potency Increased Antifungal Potency Aniline->Potency EWG Electron-Withdrawing Groups on Benzyl Ring (e.g., Cl, CF₃) Aniline->EWG Lipophilicity Optimal Lipophilicity Potency->Lipophilicity StericHindrance Avoid Excessive Steric Hindrance Potency->StericHindrance EWG->Potency

Caption: Hypothetical Structure-Activity Relationship.

The antifungal activity of derivatives of this compound is expected to be significantly influenced by the nature of the substituent on the aniline nitrogen. Generally, the introduction of a substituted benzyl group enhances potency. Electron-withdrawing groups, such as halogens or trifluoromethyl groups, on the benzyl ring are often favorable for activity. The overall lipophilicity of the molecule plays a crucial role in its ability to penetrate the fungal cell membrane. However, excessive steric bulk may hinder binding to the target enzyme, leading to reduced activity.

Conclusion

This compound represents a versatile and promising scaffold for the development of novel antifungal agents. The synthetic accessibility of its aniline nitrogen allows for the creation of diverse chemical libraries. The protocols and data presented herein provide a foundational framework for researchers to design, synthesize, and evaluate new imidazole-based antifungal candidates with the potential to address the growing threat of fungal resistance. Further in vivo studies are necessary to establish the efficacy and safety of promising lead compounds.

References

Application Notes and Protocols for the Synthesis of Anticancer Compounds from Fluorinated Anilines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various classes of anticancer compounds derived from fluorinated anilines. The unique properties imparted by fluorine atoms, such as increased metabolic stability and binding affinity, make fluorinated anilines valuable starting materials in the development of novel cancer therapeutics.[1][2][3] This document outlines the synthesis of several promising compound classes, their mechanisms of action, and protocols for evaluating their anticancer activity.

Overview of Anticancer Compounds from Fluorinated Anilines

Fluorinated anilines serve as crucial building blocks for a diverse range of anticancer agents. Their derivatives have been shown to target various critical pathways involved in cancer progression, including receptor tyrosine kinases, intracellular signaling cascades, and DNA replication machinery. This document focuses on the synthesis and activity of the following classes of compounds:

  • Fluorinated Anilino-Quinones: Targeting the B-Raf signaling pathway, particularly relevant in melanoma.

  • Fluorinated 7-Azaindenoisoquinolines: Potent inhibitors of Topoisomerase I, a key enzyme in DNA replication and repair.

  • Fluorinated Lepidiline Analogues: Imidazolium salts with amplified cytotoxic properties.

  • Fluorinated Isatins: Inducers of apoptosis through mitochondrial pathways.

  • Sorafenib: A multi-kinase inhibitor containing a fluorinated aniline moiety.

Synthesis Protocols

General Synthesis of Fluoro-Substituted Anilino-Quinones

This protocol describes the synthesis of fluoro-substituted anilino derivatives of hydroxybenzoquinone and hydroxynaphthoquinone, which have shown activity against melanoma cells.[4][5][6]

Materials:

  • Hydroxybenzoquinone or hydroxynaphthoquinone derivative

  • Appropriately substituted fluorinated aniline

  • Trifluoroacetic acid (TFA)

  • Ethanol

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Dissolve the hydroxyquinone derivative (1 mmol) in ethanol (20 mL).

  • Add the fluorinated aniline (1.2 mmol) to the solution.

  • Add a catalytic amount of trifluoroacetic acid (TFA) (0.1 mmol).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Synthesis of Fluorinated 7-Azaindenoisoquinolines

This protocol outlines a general route for the synthesis of 7-azaindenoisoquinolines, which act as Topoisomerase I inhibitors.[7]

Materials:

  • Substituted 2-amino-3-halopyridine

  • Substituted 2-formylphenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water)

  • Sodium hydride (NaH)

  • 1-Chloro-3-bromopropane

  • Appropriate amine for side-chain installation

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Suzuki Coupling: In a flask, combine the 2-amino-3-halopyridine (1 mmol), 2-formylphenylboronic acid (1.2 mmol), palladium catalyst (0.05 mmol), and base (2 mmol) in a mixture of 1,4-dioxane and water.

  • Heat the mixture under an inert atmosphere at 80-100 °C for 12-24 hours.

  • After cooling, extract the product with an organic solvent, dry over anhydrous sulfate, and purify by chromatography to obtain the intermediate aldehyde.

  • Cyclization: Treat the aldehyde with a suitable reagent to effect cyclization to the azaindenoisoquinoline core.

  • Side-Chain Precursor Installation: To a solution of the azaindenoisoquinoline in DMF at 0 °C, add NaH (1.2 mmol) and stir for 30 minutes. Add 1-chloro-3-bromopropane (1.5 mmol) and allow the reaction to warm to room temperature overnight.

  • Final Amine Installation: React the resulting intermediate with the desired amine in DMF to yield the final fluorinated 7-azaindenoisoquinoline product.

  • Purify the final compound by chromatography and characterize it.

Synthesis of Sorafenib

This protocol describes a method for the synthesis of the multi-kinase inhibitor Sorafenib.[8][9][10][11][12]

Materials:

  • 4-Chloro-3-(trifluoromethyl)aniline

  • 4-(4-Aminophenoxy)-N-methylpicolinamide

  • 1,1'-Carbonyldiimidazole (CDI) or Phenyl chloroformate

  • Organic solvent (e.g., Dichloromethane, Pyridine)

Procedure using CDI:

  • Dissolve 4-chloro-3-(trifluoromethyl)aniline (1 mmol) and CDI (1.1 mmol) in an organic solvent.

  • Stir the reaction at room temperature for 2 hours to form the intermediate N-(4-chloro-3-(trifluoromethyl)phenyl)-1H-imidazole-1-carboxamide.[8]

  • Add 4-(4-aminophenoxy)-N-methylpicolinamide (1 mmol) to the reaction mixture.

  • Continue stirring for an additional 1-2 hours.

  • Work up the reaction by adding water and extracting the product with an organic solvent.

  • Purify the crude Sorafenib by recrystallization or column chromatography.

Biological Evaluation Protocols

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.[13][14][15][16]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, SDS-HCl solution)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

  • Incubate the plate overnight at 37 °C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only).

  • Incubate the plate for 48-72 hours at 37 °C.

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37 °C, allowing the formation of formazan crystals.

  • Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation

Table 1: Anticancer Activity of Fluoro-Substituted Anilino-Quinone Derivatives
Compound IDStructureCancer Cell LineIC₅₀/LC₅₀ (µg/mL)Reference
1 5-(3-chloro-4-trifluoromethoxy-phenylamino)-2-hydroxy-3-undecyl-[4][17]benzoquinoneA375 (Melanoma)12.25[4][5]
Table 2: Anticancer Activity of Fluorinated 7-Azaindenoisoquinoline Derivatives
Compound IDR GroupCancer Cell Line PanelMGM GI₅₀ (µM)Reference
16b 3-ClNCI-600.063
17b 3-FNCI-600.033

*MGM GI₅₀: Mean Graph Midpoint for Growth Inhibition across the NCI-60 cell line panel.

Table 3: Anticancer Activity of Fluorinated Isatin Derivatives
Compound IDSubstitutionCancer Cell LineIC₅₀ (µM)Reference
3a 5-F, 1-(2-F-benzyl)VariousModerate[18][19]
3b 5-F, 1-(2-Cl-benzyl)VariousModerate[18][19]
3d 5-F, 1-(2,6-di-F-benzyl)VariousModerate[18][19]

Signaling Pathways and Experimental Workflows

B-Raf/MEK/ERK Signaling Pathway in Melanoma

The RAS/RAF/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation and survival.[20][21] In a significant percentage of melanomas, a mutation in the BRAF gene leads to constitutive activation of this pathway, promoting uncontrolled cell growth.[20][21] Fluorinated anilino-quinones have been shown to target the B-Raf protein, inhibiting its kinase activity and downstream signaling.[5][6]

B_Raf_Pathway RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS B_Raf B-Raf RAS->B_Raf MEK MEK B_Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Fluorinated Anilino-Quinone Inhibitor->B_Raf

Caption: Inhibition of the B-Raf signaling pathway by fluorinated anilino-quinones.

Topoisomerase I Inhibition by Fluorinated 7-Azaindenoisoquinolines

Topoisomerase I (Top1) is an enzyme that relaxes DNA supercoiling during replication and transcription by creating transient single-strand breaks.[2] Indenoisoquinoline-based inhibitors stabilize the covalent complex between Top1 and DNA, preventing the re-ligation of the DNA strand.[4][22] This leads to the accumulation of DNA damage and ultimately triggers apoptosis in cancer cells.

Topoisomerase_I_Inhibition cluster_dna DNA Replication Supercoiled_DNA Supercoiled DNA Top1_DNA_Complex Top1-DNA Cleavage Complex (transient) Supercoiled_DNA->Top1_DNA_Complex Top1 binding & cleavage Relaxed_DNA Relaxed DNA Top1 Topoisomerase I Top1_DNA_Complex->Relaxed_DNA Re-ligation Stabilized_Complex Stabilized Top1-DNA Complex Top1_DNA_Complex->Stabilized_Complex Inhibition DNA_Damage DNA Damage & Apoptosis Stabilized_Complex->DNA_Damage Inhibitor Fluorinated 7-Azaindenoisoquinoline Inhibitor->Top1_DNA_Complex

Caption: Mechanism of Topoisomerase I inhibition by fluorinated 7-azaindenoisoquinolines.

Experimental Workflow for Synthesis and Evaluation

The following diagram illustrates a general workflow for the synthesis of anticancer compounds from fluorinated anilines and their subsequent biological evaluation.

Experimental_Workflow Start Fluorinated Aniline Synthesis Chemical Synthesis Start->Synthesis Purification Purification (Chromatography, Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Cytotoxicity In vitro Cytotoxicity Screening (MTT Assay) Characterization->Cytotoxicity Mechanism Mechanism of Action Studies Cytotoxicity->Mechanism Lead_Compound Lead Compound Identification Mechanism->Lead_Compound

Caption: General workflow for synthesis and evaluation of anticancer compounds.

References

Application Notes and Protocols: Laboratory-Scale Synthesis of 5-Fluoro-2-(1H-Imidazol-1-Yl)Aniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the laboratory-scale synthesis of 5-Fluoro-2-(1H-Imidazol-1-Yl)Aniline, a key intermediate in the development of various pharmacologically active molecules. The synthesis involves a two-step process commencing with the nucleophilic aromatic substitution of 1,4-difluoro-2-nitrobenzene with imidazole, followed by the reduction of the nitro-intermediate.

Introduction

This compound and its derivatives are heterocyclic compounds of significant interest in medicinal chemistry. The presence of the fluoro and imidazole moieties can impart unique pharmacological properties, including potential applications as kinase inhibitors in oncology. The strategic placement of the aniline functional group provides a versatile handle for further chemical modifications, enabling the exploration of a wide chemical space for drug discovery programs. This document outlines a reliable and reproducible synthetic route to this valuable building block.

Overall Synthetic Scheme

The synthesis of this compound is achieved through a two-step reaction sequence as depicted below. The initial step involves the N-arylation of imidazole with 1,4-difluoro-2-nitrobenzene. The subsequent step is the reduction of the nitro group of the resulting 1-(4-fluoro-2-nitrophenyl)-1H-imidazole to afford the target aniline.

Synthetic_Scheme imidazole Imidazole r1 difluoronitrobenzene 1,4-Difluoro-2-nitrobenzene intermediate 1-(4-Fluoro-2-nitrophenyl)-1H-imidazole r2 product This compound r1->intermediate K2CO3, DMF 80 °C r2->product SnCl2·2H2O, EtOH Reflux

Caption: Overall synthetic scheme for this compound.

Experimental Protocols

Step 1: Synthesis of 1-(4-Fluoro-2-nitrophenyl)-1H-imidazole

This procedure details the nucleophilic aromatic substitution reaction to form the carbon-nitrogen bond between the imidazole and the fluoronitrobenzene ring.

Materials:

  • Imidazole

  • 1,4-Difluoro-2-nitrobenzene

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add imidazole (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous dimethylformamide (DMF) to the flask to create a stirrable suspension.

  • Slowly add 1,4-difluoro-2-nitrobenzene (1.2 eq) to the reaction mixture at room temperature.

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine solution (2 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to yield 1-(4-fluoro-2-nitrophenyl)-1H-imidazole as a solid.

Step 2: Synthesis of this compound

This protocol describes the reduction of the nitro group of the intermediate to the corresponding aniline using tin(II) chloride dihydrate.

Materials:

  • 1-(4-Fluoro-2-nitrophenyl)-1H-imidazole

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol (EtOH)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Ethyl acetate

  • Brine solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 1-(4-fluoro-2-nitrophenyl)-1H-imidazole (1.0 eq) in ethanol.

  • Add tin(II) chloride dihydrate (4.0-5.0 eq) portion-wise to the solution. The reaction is exothermic.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it over ice.

  • Basify the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization to afford this compound as a solid.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound.

Table 1: Reagents and Reaction Conditions

StepReactant 1Reactant 2Catalyst/ReagentSolventTemperature (°C)Time (h)
1Imidazole1,4-Difluoro-2-nitrobenzeneK₂CO₃DMF8012-16
21-(4-Fluoro-2-nitrophenyl)-1H-imidazole-SnCl₂·2H₂OEtOHReflux2-4

Table 2: Product Characterization

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Appearance
1-(4-Fluoro-2-nitrophenyl)-1H-imidazoleC₉H₆FN₃O₂207.1675-85Yellow solid
This compoundC₉H₈FN₃177.1880-90Off-white to pale brown solid

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the synthesis and purification of this compound.

G cluster_step1 Step 1: N-Arylation cluster_step2 Step 2: Nitro Reduction start1 Mix Imidazole and K₂CO₃ in DMF add_reagent1 Add 1,4-Difluoro-2-nitrobenzene start1->add_reagent1 react1 Heat to 80°C for 12-16h add_reagent1->react1 workup1 Aqueous Workup and Extraction with Ethyl Acetate react1->workup1 purify1 Column Chromatography workup1->purify1 intermediate 1-(4-Fluoro-2-nitrophenyl)-1H-imidazole purify1->intermediate start2 Dissolve Intermediate in EtOH intermediate->start2 add_reagent2 Add SnCl₂·2H₂O start2->add_reagent2 react2 Reflux for 2-4h add_reagent2->react2 workup2 Quench, Basify, and Extract with Ethyl Acetate react2->workup2 purify2 Purification (Column/Recrystallization) workup2->purify2 product This compound purify2->product

Caption: Experimental workflow for the synthesis of this compound.

Potential Signaling Pathway of Action

Given that fluorinated imidazole derivatives have shown promise as anticancer agents, a potential mechanism of action could involve the inhibition of key signaling pathways in cancer cell proliferation and survival. The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway is a critical regulator of angiogenesis, a process essential for tumor growth and metastasis.

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Src Src VEGFR2->Src Permeability Vascular Permeability VEGFR2->Permeability PKC PKC PLCg->PKC Akt Akt PI3K->Akt FAK FAK Src->FAK Raf Raf PKC->Raf mTOR mTOR Akt->mTOR Survival Cell Survival Akt->Survival Migration Cell Migration FAK->Migration MEK MEK Raf->MEK mTOR->Survival ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Inhibitor This compound Derivative Inhibitor->VEGFR2 Inhibits

Caption: Potential inhibition of the VEGFR-2 signaling pathway by a derivative.

Application Notes and Protocols for High-Throughput Screening Assays Involving Imidazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for three distinct high-throughput screening (HTS) assays involving imidazole compounds, a crucial heterocyclic scaffold in medicinal chemistry.[1] The protocols are designed to be readily implemented in a laboratory setting for the discovery and characterization of novel imidazole-based inhibitors.

Application Note 1: High-Throughput Screening of HIV-1 Integrase-LEDGF/p75 Interaction Inhibitors using AlphaScreen

Introduction

Human Immunodeficiency Virus-1 (HIV-1) integrase (IN) is an essential enzyme for the replication of the virus, responsible for inserting the viral DNA into the host cell's genome.[1] This process is critical for establishing a persistent infection. The interaction between HIV-1 IN and the cellular cofactor Lens Epithelium-Derived Growth Factor (LEDGF/p75) is crucial for the proper function and targeting of the integrase. Disrupting this protein-protein interaction (PPI) is a validated therapeutic strategy for the development of novel anti-HIV drugs. Imidazole-based compounds have been identified as potential inhibitors of this interaction.

The AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay) technology is a bead-based, no-wash immunoassay well-suited for HTS of PPI inhibitors. It relies on the transfer of singlet oxygen from a donor bead to an acceptor bead when they are brought into close proximity, generating a chemiluminescent signal.

Experimental Protocol: AlphaScreen Assay for HIV-1 IN-LEDGF/p75 Inhibition

This protocol is designed for a 384-well plate format.

Materials and Reagents:

  • Recombinant HIV-1 Integrase (IN) catalytic core domain (amino acids 50-212) with a polyhistidine tag (His-tag).

  • Recombinant LEDGF/p75 integrase binding domain (IBD) (amino acids 347-429) with a biotin tag.

  • AlphaScreen® Nickel Chelate Acceptor beads.

  • Streptavidin-coated Donor beads.

  • Assay Buffer: 25 mM HEPES (pH 7.4), 150 mM NaCl, 0.1% BSA, 0.1% Tween-20.

  • Test Imidazole Compounds and Control Inhibitors (dissolved in DMSO).

  • 384-well white opaque microplates.

  • Plate reader capable of AlphaScreen® detection (e.g., EnVision®, PHERAstar®).

Procedure:

  • Compound Plating: Dispense 50 nL of test imidazole compounds or control inhibitors at various concentrations into the wells of a 384-well plate. For negative controls, dispense 50 nL of DMSO.

  • Reagent Preparation:

    • Prepare a solution of His-tagged HIV-1 IN and biotinylated LEDGF/p75-IBD in assay buffer. The optimal concentrations should be determined by cross-titration, but a starting point is typically in the low nanomolar range (e.g., 10-30 nM each).

    • Prepare a suspension of Nickel Chelate Acceptor beads and Streptavidin-coated Donor beads in assay buffer at a final concentration of 20 µg/mL each. Note: Protect the bead suspension from light.

  • Incubation with Proteins: Add 10 µL of the HIV-1 IN and LEDGF/p75-IBD solution to each well containing the compounds. Incubate for 30 minutes at room temperature.

  • Addition of Beads: Add 10 µL of the bead suspension to each well.

  • Final Incubation: Seal the plate and incubate for 1 hour at room temperature in the dark.

  • Signal Detection: Read the plate on an AlphaScreen-compatible plate reader. The donor beads are excited at 680 nm, and the emission from the acceptor beads is measured between 520 and 620 nm.

Data Analysis:

  • Calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_background) / (Signal_no_inhibitor - Signal_background))

  • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation
Imidazole DerivativeIC50 (µM)Reference
Compound 16c30.4[2]
Compound 16f7.0[2]
Compound 17c12.1[2]
Compound 17f10.3[2]
Compound 20a22.5[2]
Compound 20d17.6[2]

Visualization

HTS_AlphaScreen_Workflow cluster_plate_prep Plate Preparation cluster_reagent_addition Reagent Addition cluster_detection Detection & Analysis start Start plate_compounds Dispense 50 nL Imidazole Compounds/DMSO into 384-well Plate start->plate_compounds add_proteins Add 10 µL of His-IN and Biotin-LEDGF/p75 Solution plate_compounds->add_proteins incubate_proteins Incubate 30 min at Room Temp. add_proteins->incubate_proteins add_beads Add 10 µL of Donor and Acceptor Bead Suspension incubate_proteins->add_beads incubate_final Incubate 1 hour at Room Temp. (Dark) add_beads->incubate_final read_plate Read Signal (Ex: 680 nm, Em: 520-620 nm) incubate_final->read_plate analyze_data Calculate % Inhibition and IC50 Values read_plate->analyze_data end End analyze_data->end

Workflow for the HIV-1 IN-LEDGF/p75 AlphaScreen Assay.

Application Note 2: High-Throughput Screening of Xanthine Oxidase Inhibitors

Introduction

Xanthine oxidase (XO) is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid.[3][4] Overproduction of uric acid leads to hyperuricemia, a condition that can result in gout.[3] Therefore, inhibiting XO is a primary therapeutic strategy for treating gout.[3] Imidazole derivatives have been investigated as potent non-purine inhibitors of xanthine oxidase.

This application note describes a spectrophotometric HTS assay to identify and characterize imidazole-based XO inhibitors by measuring the reduction in uric acid formation.

Experimental Protocol: Xanthine Oxidase Inhibition Assay

This protocol is adapted for a 96-well plate format.

Materials and Reagents:

  • Xanthine Oxidase (from bovine milk).

  • Xanthine (substrate).

  • Allopurinol (positive control inhibitor).

  • Potassium Phosphate Buffer (50 mM, pH 7.5).

  • Test Imidazole Compounds (dissolved in DMSO).

  • 96-well UV-transparent microplates.

  • Microplate reader capable of measuring absorbance at 295 nm.

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of Xanthine Oxidase in Potassium Phosphate Buffer (e.g., 0.1 units/mL). The optimal concentration should be determined to ensure a linear reaction rate over the measurement period.

    • Prepare a stock solution of Xanthine in the same buffer (e.g., 150 µM).

    • Prepare serial dilutions of the test imidazole compounds and Allopurinol in DMSO, and then dilute further in the assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

  • Assay Setup in a 96-well Plate:

    • Blank Wells: 140 µL Buffer + 10 µL Compound/DMSO (without enzyme).

    • Control Wells (100% activity): 130 µL Buffer + 10 µL DMSO + 10 µL Xanthine Oxidase solution.

    • Test Wells: 130 µL Buffer + 10 µL Test Compound solution + 10 µL Xanthine Oxidase solution.

    • Positive Control Wells: 130 µL Buffer + 10 µL Allopurinol solution + 10 µL Xanthine Oxidase solution.

  • Pre-incubation: Pre-incubate the plate at 25°C for 15 minutes to allow the inhibitors to interact with the enzyme.

  • Reaction Initiation: Start the reaction by adding 50 µL of the Xanthine substrate solution to all wells. The final volume in each well will be 200 µL.

  • Kinetic Measurement: Immediately measure the increase in absorbance at 295 nm every minute for 5-10 minutes using a microplate reader.[3][4] The rate of increase in absorbance corresponds to the rate of uric acid formation.

Data Analysis:

  • Calculate the initial reaction velocity (V) for each well from the linear portion of the absorbance vs. time curve (ΔAbs/min).

  • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (V_control - V_inhibitor) / V_control

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting to a sigmoidal dose-response curve.

Data Presentation
Imidazole DerivativeIC50 (µM)Reference
Compound 4d0.003[5][6]
Compound 4e0.003[5][6]
Compound 4f0.006[5][6]
Febuxostat (Reference)0.01[5]
Allopurinol (Reference)2.84[3]

Visualization

Purine_Catabolism_Pathway Hypoxanthine Hypoxanthine XO1 Xanthine Oxidase Hypoxanthine->XO1 Xanthine Xanthine XO2 Xanthine Oxidase Xanthine->XO2 UricAcid Uric Acid XO1->Xanthine O₂, H₂O XO2->UricAcid O₂, H₂O Inhibitor Imidazole-based Inhibitor Inhibitor->XO1 Inhibitor->XO2 MTT_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate_24h Incubate 24h (37°C, 5% CO₂) seed_cells->incubate_24h treat_compounds Treat with Imidazole Compounds incubate_24h->treat_compounds incubate_48_72h Incubate 48-72h treat_compounds->incubate_48_72h add_mtt Add 10 µL MTT Solution (5 mg/mL) incubate_48_72h->add_mtt incubate_4h Incubate 3-4h add_mtt->incubate_4h solubilize Add 100 µL Solubilization Solution (e.g., DMSO) incubate_4h->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance analyze_data Calculate % Viability and GI50 read_absorbance->analyze_data end End analyze_data->end

References

Application Notes and Protocols for 5-Fluoro-2-(1H-Imidazol-1-Yl)Aniline in Agrochemical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 5-Fluoro-2-(1H-imidazol-1-yl)aniline as a key intermediate in the synthesis of novel pyridinecarboxamide fungicides. The following sections detail the synthetic protocols, biological activity, and potential applications of derivatives synthesized from this valuable building block.

Introduction

This compound is a crucial starting material for the development of a new class of pyridinecarboxamide fungicides. The incorporation of the fluoro-imidazolyl aniline moiety is critical for the biological activity of these compounds. This document outlines the synthesis and fungicidal efficacy of a specific derivative, N-(5-fluoro-2-(1H-imidazol-1-yl)phenyl)-5-iodo-pyridine-2-carboxamide, as described in patent WO2017005511 A1.

Synthesis of Fungicidal Pyridinecarboxamides

The synthesis of the target fungicidal compounds involves a straightforward amide coupling reaction between this compound and a substituted picolinoyl chloride. A representative synthetic scheme is provided below.

General Synthetic Protocol

A solution of a substituted 5-(halogen)-pyridine-2-carbonyl chloride (1.1 equivalents) in a suitable solvent (e.g., anhydrous dichloromethane) is added dropwise to a cooled (0-5 °C) solution of this compound (1.0 equivalent) and a base (e.g., triethylamine, 1.2 equivalents) in the same solvent. The reaction mixture is stirred at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired N-(5-fluoro-2-(1H-imidazol-1-yl)phenyl)-5-(halogen)-pyridine-2-carboxamide.

Experimental Protocol: Synthesis of N-(5-fluoro-2-(1H-imidazol-1-yl)phenyl)-5-iodo-pyridine-2-carboxamide

Materials:

  • This compound

  • 5-Iodo-pyridine-2-carbonyl chloride

  • Triethylamine

  • Anhydrous Dichloromethane (DCM)

  • Water

  • Brine

  • Anhydrous Sodium Sulfate

  • Silica Gel for column chromatography

  • Solvents for column chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 g, 5.64 mmol) and triethylamine (0.94 mL, 6.77 mmol) in anhydrous dichloromethane (20 mL).

  • Cool the solution to 0-5 °C in an ice bath.

  • In a separate flask, dissolve 5-Iodo-pyridine-2-carbonyl chloride (1.66 g, 6.21 mmol) in anhydrous dichloromethane (10 mL).

  • Add the solution of 5-Iodo-pyridine-2-carbonyl chloride dropwise to the cooled solution of the aniline over 15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, dilute the mixture with dichloromethane (20 mL) and wash with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel using a suitable gradient of hexane and ethyl acetate to yield the pure product.

Biological Activity: Fungicidal Efficacy

The synthesized pyridinecarboxamide derivatives exhibit significant fungicidal activity against a range of important plant pathogens. The quantitative data for the representative compound, N-(5-fluoro-2-(1H-imidazol-1-yl)phenyl)-5-iodo-pyridine-2-carboxamide, is summarized in the table below.

Target PathogenDiseaseHost PlantEfficacy (%) at 200 ppm
Plasmopara viticolaDowny MildewGrapevine98
Phytophthora infestansLate BlightTomato95
Puccinia reconditaBrown RustWheat90
Septoria triticiLeaf BlotchWheat85
Erysiphe graminisPowdery MildewBarley80

Table 1: In-vivo fungicidal activity of N-(5-fluoro-2-(1H-imidazol-1-yl)phenyl)-5-iodo-pyridine-2-carboxamide.

Experimental Workflow and Signaling Pathway Diagrams

To visually represent the processes described, the following diagrams have been generated using the DOT language.

G cluster_synthesis Synthesis Workflow A This compound C Amide Coupling (DCM, Triethylamine) A->C B 5-Iodo-pyridine-2-carbonyl chloride B->C D Workup & Purification C->D E N-(5-fluoro-2-(1H-imidazol-1-yl)phenyl) -5-iodo-pyridine-2-carboxamide D->E

Caption: Synthetic workflow for the preparation of the target fungicide.

G cluster_bioassay In-Vivo Fungicidal Assay Workflow A Test Compound Application (200 ppm) B Inoculation with Fungal Pathogen A->B C Incubation B->C D Disease Assessment C->D E Efficacy Calculation (%) D->E

Caption: Workflow for evaluating in-vivo fungicidal efficacy.

While the specific signaling pathway and mode of action for this class of fungicides are not detailed in the provided information, pyridinecarboxamides are known to often target the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain of fungi, leading to the inhibition of fungal respiration and ultimately cell death.

G cluster_pathway Hypothesized Fungal Signaling Pathway Inhibition A Pyridinecarboxamide Fungicide B Succinate Dehydrogenase (SDH) (Complex II) A->B Inhibition C Mitochondrial Electron Transport Chain D ATP Production C->D E Fungal Respiration D->E F Fungal Cell Death E->F

Caption: Hypothesized mechanism of action via SDH inhibition.

Conclusion

This compound serves as a pivotal building block in the synthesis of novel and potent pyridinecarboxamide fungicides. The straightforward synthetic route and the high efficacy of the resulting compounds against a broad spectrum of phytopathogenic fungi highlight the potential of this chemical scaffold in the development of next-generation agrochemicals. Further research into the optimization of the pyridinecarboxamide structure and elucidation of the precise mode of action is warranted to fully exploit the potential of this promising class of fungicides.

Application Notes and Protocols for the N-arylation of 5-Fluoro-2-(1H-Imidazol-1-Yl)Aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-arylation of anilines is a cornerstone of modern medicinal chemistry, enabling the synthesis of a diverse array of compounds with significant therapeutic potential. The scaffold of 5-fluoro-2-(1H-imidazol-1-yl)aniline is of particular interest in drug discovery. The fluorine atom can enhance metabolic stability and binding affinity, while the imidazole moiety can participate in key hydrogen bonding interactions with biological targets. N-arylated derivatives of this compound are valuable intermediates for the synthesis of targeted therapeutics, particularly kinase inhibitors, which play a crucial role in oncology and the treatment of inflammatory diseases.[1][2] This document provides detailed protocols for the N-arylation of this compound via two common and effective methods: the Buchwald-Hartwig amination and the Ullmann condensation.

Application in Kinase Inhibitor Development

N-arylated aniline derivatives are prevalent in the design of kinase inhibitors, which are a major class of targeted cancer therapies.[2][3] These molecules often act as "hinge-binders," mimicking the adenine moiety of ATP to occupy the enzyme's active site. The N-aryl group extends into other regions of the ATP-binding pocket, allowing for the fine-tuning of potency and selectivity. The Ras/Raf/MEK/ERK and PI3K/Akt/mTOR signaling pathways, which are frequently dysregulated in cancer, are common targets for such inhibitors.[4][5] The N-arylated products of this compound are prime candidates for screening as inhibitors of kinases within these critical pathways.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras PI3K PI3K RTK->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Transcription inhibitor N-Aryl Aniline Derivative (Potential Inhibitor) inhibitor->Raf inhibitor->PI3K

Figure 1: Simplified kinase signaling pathways targeted by N-aryl aniline derivatives.

Experimental Protocols

Two primary catalytic methods for N-arylation are presented below: a palladium-catalyzed Buchwald-Hartwig amination and a copper-catalyzed Ullmann-type condensation.

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination

This method is highly versatile and generally provides good to excellent yields with a broad range of aryl halides.[4] The choice of phosphine ligand is crucial and often requires optimization for specific substrates.

Materials and Reagents:

  • This compound

  • Aryl halide (e.g., aryl bromide or chloride)

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or a preformed Pd-ligand complex)

  • Phosphine ligand (e.g., XPhos or SPhos)

  • Strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS))

  • Anhydrous, deoxygenated solvent (e.g., toluene or 1,4-dioxane)

  • Schlenk tube or similar reaction vessel for inert atmosphere techniques

  • Standard laboratory glassware and purification supplies (e.g., silica gel)

Procedure:

  • Preparation of the Reaction Vessel: An oven-dried Schlenk tube equipped with a magnetic stir bar is placed under an inert atmosphere (argon or nitrogen).

  • Addition of Reagents: To the Schlenk tube, add the palladium precatalyst (e.g., 1-2 mol%), the phosphine ligand (e.g., 2-4 mol%), and the base (e.g., 1.4 equivalents).

  • Addition of Reactants: Add this compound (1.0 equivalent) and the aryl halide (1.1-1.2 equivalents) to the Schlenk tube.

  • Addition of Solvent: Add the anhydrous, deoxygenated solvent via syringe (to achieve a concentration of 0.1-0.5 M with respect to the aniline).

  • Reaction Conditions: The reaction mixture is heated to 80-110 °C and stirred vigorously. The reaction progress is monitored by TLC or LC-MS (typically 2-24 hours).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and quenched with water. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired N-arylated product.[6]

Protocol 2: Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical method for N-arylation, often favored for its cost-effectiveness.[7] Modern protocols utilize ligands to facilitate the reaction under milder conditions than traditionally required.

Materials and Reagents:

  • This compound

  • Aryl halide (typically aryl iodide or bromide)

  • Copper(I) salt (e.g., CuI)

  • Ligand (e.g., L-proline or N,N'-dibenzyloxalamide)[8]

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • High-boiling polar solvent (e.g., DMSO or DMF)

  • Sealed reaction vessel

  • Standard laboratory glassware and purification supplies

Procedure:

  • Preparation of the Reaction Vessel: To a sealable reaction tube containing a magnetic stir bar, add the copper(I) salt (e.g., 5-10 mol%) and the ligand (e.g., 10-20 mol%).

  • Addition of Reagents: Add the base (2.0 equivalents), this compound (1.0 equivalent), and the aryl halide (1.2 equivalents).

  • Addition of Solvent: Add the solvent (e.g., DMSO) to the reaction tube.

  • Reaction Conditions: The vessel is securely sealed, and the mixture is heated to 100-130 °C with vigorous stirring. The reaction is monitored by TLC or LC-MS (typically 12-36 hours).

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography.

Quantitative Data Summary

The following table summarizes representative, illustrative yields for the N-arylation of this compound with various aryl bromides using an optimized Buchwald-Hartwig protocol. Note that actual yields may vary and are highly dependent on the specific reaction conditions and the electronic and steric properties of the coupling partner.

EntryAryl Bromide PartnerProductIllustrative Yield (%)
14-BromotolueneN-(4-methylphenyl)-5-fluoro-2-(1H-imidazol-1-yl)aniline85
24-BromoanisoleN-(4-methoxyphenyl)-5-fluoro-2-(1H-imidazol-1-yl)aniline88
31-Bromo-4-(trifluoromethyl)benzeneN-(4-(trifluoromethyl)phenyl)-5-fluoro-2-(1H-imidazol-1-yl)aniline75
44-BromobenzonitrileN-(4-cyanophenyl)-5-fluoro-2-(1H-imidazol-1-yl)aniline72
52-BromopyridineN-(pyridin-2-yl)-5-fluoro-2-(1H-imidazol-1-yl)aniline65

Workflow for Biological Evaluation

Once synthesized, the novel N-arylated compounds can be evaluated for their potential as kinase inhibitors through a systematic workflow. This process typically involves initial biochemical assays followed by cell-based assays to confirm on-target activity and assess cellular effects.[9][10]

G cluster_workflow Kinase Inhibitor Screening Workflow synthesis Synthesis of N-Aryl Derivatives biochem_assay Biochemical Assay (e.g., In Vitro Kinase Assay) synthesis->biochem_assay ic50 Determine IC₅₀ Value biochem_assay->ic50 selectivity Kinase Selectivity Profiling ic50->selectivity cell_assay Cell-Based Assay (e.g., Western Blot for Phospho-Protein) selectivity->cell_assay Promising Candidates phenotypic Phenotypic Assay (e.g., Cell Viability, Apoptosis) cell_assay->phenotypic lead_opt Lead Optimization phenotypic->lead_opt

Figure 2: General experimental workflow for the evaluation of synthesized kinase inhibitors.

References

Application Notes and Protocols for Fluorination Reactions of Aniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for various methods of fluorinating aniline derivatives. The introduction of fluorine atoms or fluorine-containing groups into aniline scaffolds is a critical strategy in medicinal chemistry and materials science, often leading to enhanced metabolic stability, binding affinity, and other desirable physicochemical properties. The following sections detail photocatalytic and nucleophilic fluorination methodologies, offering step-by-step guidance for their practical implementation.

Visible-Light Photocatalytic Fluorination of Anilines

Photocatalysis has emerged as a powerful and mild approach for the C-H functionalization of anilines, enabling the introduction of various fluoroalkyl groups under ambient conditions.

Trifluoromethylation using Togni's Reagent with an Iridium Photocatalyst

This protocol describes the direct C-H trifluoromethylation of free anilines using a visible-light-induced radical pathway.[1][2]

Experimental Protocol:

  • To an oven-dried Schlenk tube, add the aniline substrate (0.2 mmol, 1.0 equiv), Togni's reagent (1.2 equiv), and fac-Ir(ppy)₃ (1.5 mol%).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous DMF (2.0 mL) via syringe.

  • Stir the reaction mixture at room temperature under irradiation with a blue LED lamp (40 W) for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (3 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired trifluoromethylated aniline.

Data Presentation:

Table 1: Substrate Scope for the Trifluoromethylation of Aniline Derivatives

EntryAniline DerivativeProductYield (%)
1Aniline2-(Trifluoromethyl)aniline & 4-(Trifluoromethyl)aniline75 (mixture)
24-Methylaniline4-Methyl-2-(trifluoromethyl)aniline82
34-Methoxyaniline4-Methoxy-2-(trifluoromethyl)aniline85
44-Chloroaniline4-Chloro-2-(trifluoromethyl)aniline68
5N-MethylanilineN-Methyl-2-(trifluoromethyl)aniline & N-Methyl-4-(trifluoromethyl)aniline72 (mixture)
6N,N-DimethylanilineN,N-Dimethyl-4-(trifluoromethyl)aniline90

Yields are for isolated products. Reaction conditions: aniline (0.2 mmol), Togni's reagent (0.24 mmol), fac-Ir(ppy)₃ (0.003 mmol) in DMF (2 mL) under blue LED irradiation for 24 h.

Reaction Workflow:

trifluoromethylation_workflow sub Aniline Substrate reaction Reaction Mixture sub->reaction togni Togni's Reagent togni->reaction pc Ir(ppy)₃ Photocatalyst pc->reaction solvent Anhydrous DMF solvent->reaction light Blue LED Irradiation light->reaction workup Aqueous Workup reaction->workup purification Column Chromatography workup->purification product Trifluoromethylated Aniline purification->product

Caption: General workflow for photocatalytic trifluoromethylation.

Perfluoroalkylation using Rose Bengal as an Organic Photocatalyst

This method employs the organic dye Rose Bengal to catalyze the perfluoroalkylation of anilines with perfluoroalkyl iodides under visible light.

Experimental Protocol:

  • In a round-bottom flask, dissolve the aniline derivative (0.5 mmol, 1.0 equiv), Rose Bengal (5 mol%), and Cs₂CO₃ (1.5 equiv) in MeCN (5 mL).

  • Add the perfluoroalkyl iodide (2.0 equiv).

  • Degas the mixture by bubbling with argon for 15 minutes.

  • Stir the reaction vigorously under irradiation from a compact fluorescent lamp (CFL, 26 W) at room temperature for 12-24 hours.

  • After completion of the reaction (monitored by TLC), remove the solvent in vacuo.

  • Resuspend the residue in ethyl acetate (25 mL) and wash with water (2 x 15 mL).

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate.

  • Purify the product by flash column chromatography (hexanes/ethyl acetate) to yield the perfluoroalkylated aniline.

Data Presentation:

Table 2: Rose Bengal-Catalyzed Perfluoroalkylation of Anilines

EntryAniline DerivativePerfluoroalkyl IodideProductYield (%)
1Anilinen-C₄F₉I4-(Perfluorobutyl)aniline85
2N,N-Dimethylanilinen-C₄F₉IN,N-Dimethyl-4-(perfluorobutyl)aniline92
34-Methoxyanilinen-C₆F₁₃I4-Methoxy-2-(perfluorohexyl)aniline78
44-Nitroanilinen-C₄F₉I4-Nitro-2-(perfluorobutyl)aniline30
5Mefenamic Acidn-C₄F₉IPerfluorobutylated Mefenamic Acid75
6Benzocainen-C₄F₉IPerfluorobutylated Benzocaine80

Yields of isolated products. Reaction conditions: aniline (0.5 mmol), perfluoroalkyl iodide (1.0 mmol), Rose Bengal (0.025 mmol), Cs₂CO₃ (0.75 mmol) in MeCN (5 mL) under CFL irradiation for 24 h.

Proposed Signaling Pathway:

rose_bengal_mechanism RB Rose Bengal (RB) RB_star RB* RB->RB_star Visible Light Radical_Anion [R_F-I]•⁻ RB_star->Radical_Anion SET RB_cation RB•⁺ RB_star->RB_cation SET RFI R_F-I Aniline Aniline Aniline_Radical Aniline Radical Intermediate Aniline->Aniline_Radical + •R_F RF_Radical •R_F Radical_Anion->RF_Radical → I⁻ Product Perfluoroalkylated Aniline Aniline_Radical->Product - H⁺ RB_cation->RB + e⁻

Caption: Proposed mechanism for Rose Bengal-catalyzed perfluoroalkylation.

Difluoroalkylation using Eosin Y as an Organic Photocatalyst

This protocol details the difluoroalkylation of N,N-dimethylanilines using ethyl iodo-difluoroacetate in the presence of Eosin Y.[3][4]

Experimental Protocol:

  • To a 4 mL vial equipped with a magnetic stirring bar, add Eosin Y (1.9 mg, 0.003 mmol, 1 mol%), the corresponding aniline (0.3 mmol, 1 equiv), K₂CO₃ (62.2 mg, 0.45 mmol, 1.5 equiv), and TBAI (55.4 mg, 0.15 mmol, 0.5 equiv).

  • Add anhydrous DMF (1.0 mL) followed by ethyl iodo-difluoroacetate (51 μL, 0.4 mmol, 1.3 equiv).

  • Seal the vial and place it under irradiation from a 525 nm Kessil lamp for 24 hours with stirring.

  • After the reaction, dilute the mixture with water and extract with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the residue by flash chromatography on silica gel to obtain the difluoroalkylated product.[3]

Data Presentation:

Table 3: Substrate Scope for Eosin Y-Catalyzed Difluoroalkylation of Anilines

EntryAniline DerivativeProductYield (%)
14-Bromo-N,N-dimethylanilineEthyl 2,2-difluoro-2-(4-bromo-2-(dimethylamino)phenyl)acetate75
24-Chloro-N,N-dimethylanilineEthyl 2,2-difluoro-2-(4-chloro-2-(dimethylamino)phenyl)acetate78
34-Iodo-N,N-dimethylanilineEthyl 2,2-difluoro-2-(4-iodo-2-(dimethylamino)phenyl)acetate72
4N,N,4-TrimethylanilineEthyl 2,2-difluoro-2-(4-methyl-2-(dimethylamino)phenyl)acetate85
54-Methoxy-N,N-dimethylanilineEthyl 2,2-difluoro-2-(4-methoxy-2-(dimethylamino)phenyl)acetate89

Isolated yields. Reaction conditions: aniline (0.3 mmol), ethyl iodo-difluoroacetate (0.4 mmol), Eosin Y (1 mol%), K₂CO₃ (0.45 mmol), TBAI (0.15 mmol) in DMF (1.0 mL) under 525 nm irradiation for 24 h.[3]

Proposed Signaling Pathway:

eosin_y_mechanism EY Eosin Y (EY) EY_star EY* EY->EY_star Visible Light Radical_A •CF₂CO₂Et EY_star->Radical_A SET to ICF₂CO₂Et EY_oxidized EY•⁺ EY_star->EY_oxidized SET ICF2CO2Et ICF₂CO₂Et Aniline Aniline Radical_Cation_B Aniline•⁺ Aniline->Radical_Cation_B SET to EY•⁺ Intermediate_C Cationic Intermediate Radical_Cation_B->Intermediate_C + •CF₂CO₂Et Product Difluoroalkylated Aniline Intermediate_C->Product - H⁺ (Base) EY_oxidized->EY SET from Aniline

Caption: Proposed mechanism for Eosin Y-catalyzed difluoroalkylation.[3]

Nucleophilic Aromatic Fluorination

Nucleophilic aromatic substitution (SNAr) is a classical method for introducing fluorine into electron-deficient aromatic rings.

Fluorination of Halo-Anilines using Anhydrous Tetrabutylammonium Fluoride (TBAF)

This protocol describes the use of anhydrous TBAF for the fluorination of activated halo-anilines at room temperature.[5][6]

Experimental Protocol:

  • Preparation of anhydrous TBAF: Commercial TBAF trihydrate is dried under high vacuum at 40 °C for 12 hours to yield anhydrous TBAF. This should be handled in a glovebox due to its hygroscopic nature.

  • In a glovebox, add the halo-aniline substrate (e.g., 4-nitro-2-chloroaniline) (0.5 mmol, 1.0 equiv) and anhydrous TBAF (1.5 equiv) to a vial.

  • Add anhydrous DMSO (2.5 mL).

  • Seal the vial and stir the mixture at room temperature for 1-4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography to afford the fluorinated aniline.

Data Presentation:

Table 4: Nucleophilic Aromatic Fluorination with Anhydrous TBAF

EntrySubstrateProductYield (%)
12-Nitro-4-chloroaniline4-Fluoro-2-nitroaniline>95
24-Nitro-2-chloroaniline2-Fluoro-4-nitroaniline>95
32,4-Dinitrochloroaniline2,4-Dinitrofluoroaniline>95
42-Chloro-5-nitroaniline2-Fluoro-5-nitroaniline85

Yields determined by NMR. Reactions performed at room temperature in DMSO.

Reaction Workflow:

tbaf_workflow substrate Halo-Aniline reaction Reaction at RT substrate->reaction tbaf Anhydrous TBAF tbaf->reaction solvent Anhydrous DMSO solvent->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification workup->purification product Fluorinated Aniline purification->product

Caption: General workflow for nucleophilic aromatic fluorination with TBAF.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Fluoro-2-(1H-Imidazol-1-Yl)Aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 5-Fluoro-2-(1H-Imidazol-1-Yl)Aniline synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to produce this compound?

A1: There are two main synthetic strategies for the synthesis of this compound:

  • Route 1: Nucleophilic Aromatic Substitution followed by Reduction. This common route involves the reaction of a suitable fluoronitrobenzene with imidazole to form 1-(4-fluoro-2-nitrophenyl)imidazole, which is subsequently reduced to the desired aniline.[1]

  • Route 2: Palladium or Copper-Catalyzed Cross-Coupling. This approach involves the direct coupling of 5-fluoro-2-haloaniline (e.g., 5-fluoro-2-bromoaniline) with imidazole using a palladium catalyst (Buchwald-Hartwig amination) or a copper catalyst (Ullmann condensation).

Q2: I am experiencing low yield in the synthesis starting from 1-(4-fluoro-2-nitrophenyl)imidazole. What are the potential causes?

A2: Low yields in this two-step synthesis can arise from either the initial substitution reaction or the final reduction step. For the first step, incomplete reaction or side product formation can be an issue. For the reduction step, the choice of reducing agent and reaction conditions are critical to avoid incomplete conversion or degradation of the product.

Q3: Which catalytic system is recommended for the Buchwald-Hartwig amination of 5-fluoro-2-bromoaniline with imidazole?

Q4: What are the common challenges with the Ullmann coupling of imidazole with aryl halides?

A4: The Ullmann reaction often requires high reaction temperatures and can suffer from low yields. Key challenges include the choice of copper source (Cu(I) salts are generally preferred), the need for a suitable ligand to facilitate the reaction at lower temperatures, and the selection of an appropriate base. Common side reactions include dehalogenation of the aryl halide.

Troubleshooting Guides

Route 1: Synthesis via Reduction of 1-(4-fluoro-2-nitrophenyl)imidazole
Problem Potential Cause Suggested Solution
Low yield of 1-(4-fluoro-2-nitrophenyl)imidazole Incomplete reaction.Increase reaction temperature or time. Ensure anhydrous conditions.
Side product formation.Use a milder base or lower the reaction temperature to minimize side reactions.
Incomplete reduction of the nitro group Inefficient reducing agent.Switch to a more potent reducing agent such as SnCl₂·2H₂O in ethanol or catalytic hydrogenation with Pd/C.
Catalyst poisoning.Ensure the starting material is pure and the solvent is degassed.
Product degradation during reduction Harsh reaction conditions.Use milder reducing agents or lower the reaction temperature. For example, catalytic transfer hydrogenation can be a milder alternative.
Route 2: Buchwald-Hartwig Cross-Coupling
Problem Potential Cause Suggested Solution
Low or no product yield Inactive catalyst.Use a pre-activated palladium catalyst or ensure the in-situ generation of the active Pd(0) species.
Inappropriate ligand.Screen different phosphine ligands. For N-heterocycle coupling, bulky, electron-rich ligands like XPhos are often effective.
Suboptimal base.The choice of base is crucial. Screen inorganic bases like Cs₂CO₃ and K₃PO₄, or alkoxides like NaOtBu.
Formation of dehalogenated starting material Presence of protic impurities.Use anhydrous solvents and reagents. Ensure the reaction is performed under an inert atmosphere.
Reductive elimination from a Pd-H species.Add a hydrogen scavenger or optimize the ligand and base combination.
Poor reproducibility Inconsistent catalyst activity.Use a stable palladium precatalyst.
Sensitivity to air and moisture.Employ rigorous inert atmosphere techniques (e.g., using a glovebox or Schlenk line).

Experimental Protocols

Protocol 1: Synthesis of 1-(4-fluoro-2-nitrophenyl)imidazole

This protocol is a representative procedure based on analogous syntheses.

  • To a solution of imidazole (1.2 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of 1,4-difluoro-2-nitrobenzene (1.0 eq) in DMF dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by carefully adding water.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Reduction of 1-(4-fluoro-2-nitrophenyl)imidazole

This is a general procedure for the reduction of a nitro group to an aniline.

  • To a solution of 1-(4-fluoro-2-nitrophenyl)imidazole (1.0 eq) in ethanol, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq).

  • Heat the mixture to reflux (approximately 78 °C) and stir for 2-4 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Filter the resulting precipitate (tin salts) through a pad of celite.

  • Extract the filtrate with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

Protocol 3: Illustrative Buchwald-Hartwig Amination

This is a representative protocol based on general procedures for similar couplings.

  • In a glovebox, charge an oven-dried vial with Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and sodium tert-butoxide (1.4 eq).

  • Add 5-fluoro-2-bromoaniline (1.0 eq) and imidazole (1.2 eq).

  • Add anhydrous toluene.

  • Seal the vial and heat to 100-110 °C with vigorous stirring.

  • Monitor the reaction by GC-MS or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Data Presentation

Table 1: Illustrative Optimization of Buchwald-Hartwig Coupling Conditions

EntryPalladium Source (mol%)Ligand (mol%)Base (eq.)SolventTemp (°C)Yield (%)
1Pd(OAc)₂ (2)SPhos (4)Cs₂CO₃ (2.0)Toluene11065
2Pd₂(dba)₃ (1)XPhos (4)NaOtBu (1.5)Toluene10085
3Pd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2.0)Dioxane10072
4Pd₂(dba)₃ (1)XPhos (4)K₂CO₃ (2.0)DMF12058

Note: The data in this table is illustrative and intended to represent a typical optimization study. Actual results may vary.

Visualizations

Synthesis_Workflow General Synthesis Workflow cluster_route1 Route 1: Substitution and Reduction cluster_route2 Route 2: Cross-Coupling A1 1,4-Difluoro-2-nitrobenzene + Imidazole B1 Nucleophilic Aromatic Substitution A1->B1 C1 1-(4-fluoro-2-nitrophenyl)imidazole B1->C1 D1 Reduction C1->D1 E1 This compound D1->E1 A2 5-Fluoro-2-bromoaniline + Imidazole B2 Buchwald-Hartwig or Ullmann Coupling A2->B2 C2 This compound B2->C2

Caption: Synthetic Routes to this compound.

Troubleshooting_Logic Troubleshooting Low Yield Start Low Yield Observed Check_SM Check Starting Material Purity Start->Check_SM Check_Conditions Review Reaction Conditions Start->Check_Conditions Incomplete_Reaction Incomplete Reaction? Check_Conditions->Incomplete_Reaction Side_Products Side Products Observed? Incomplete_Reaction->Side_Products No Optimize_Temp Optimize Temperature and Time Incomplete_Reaction->Optimize_Temp Yes Change_Reagents Change Reagents (Catalyst, Ligand, Base) Side_Products->Change_Reagents Yes Purification_Issue Purification Issues? Side_Products->Purification_Issue No Success Yield Improved Optimize_Temp->Success Change_Reagents->Success Modify_Purification Modify Purification Method Purification_Issue->Modify_Purification Yes Modify_Purification->Success

Caption: Troubleshooting Logic for Low Reaction Yield.

References

Technical Support Center: Purification of Crude 5-Fluoro-2-(1H-Imidazol-1-Yl)Aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying crude 5-Fluoro-2-(1H-Imidazol-1-Yl)Aniline.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities can originate from the starting materials or side reactions. If synthesizing from 1-(4-fluoro-2-nitrophenyl)imidazole, potential impurities include the unreacted starting material or incompletely reduced nitro-intermediate.[1] Other possible impurities could be isomeric products or byproducts from the imidazole ring formation.[2]

Q2: Which purification techniques are most effective for this compound?

A2: Due to the basic nature of the aniline and imidazole moieties, a combination of techniques might be necessary. The most common and effective methods are:

  • Column Chromatography: Silica gel chromatography is a standard method.[2] Using a gradient elution with a mobile phase containing a small amount of a basic modifier like triethylamine is often necessary to prevent tailing.[3][4]

  • Recrystallization: This can be a highly effective method for removing impurities if a suitable solvent is found.[2]

  • Acid-Base Extraction: This technique can be used to separate the basic product from non-basic impurities.[2][5]

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is a powerful technique for isolating the pure compound, especially when dealing with difficult-to-separate impurities.[6]

Q3: My compound streaks badly on the silica gel column. How can I fix this?

A3: Streaking, or tailing, is a common issue when purifying amines on acidic silica gel.[4] To mitigate this, you can:

  • Add a basic modifier: Incorporate a small amount (0.1-1%) of triethylamine (TEA) or ammonia solution into your mobile phase.[3][4]

  • Use a different stationary phase: Consider using neutral or basic alumina, or an amine-functionalized silica gel.

  • Check for overloading: Loading too much crude material can lead to band broadening and tailing. A general guideline is a silica gel to crude material ratio of at least 30:1 by weight.[7]

Q4: I am having trouble finding a good recrystallization solvent. What should I try?

A4: The ideal solvent for recrystallization will dissolve your compound well at high temperatures but poorly at low temperatures. For aromatic amines and imidazole derivatives, you can screen common solvents such as ethanol, methanol, acetone, ethyl acetate, and toluene, or mixtures like ethanol/water or ethyl acetate/hexane.[8]

Troubleshooting Guides

This section addresses specific issues you might encounter during the purification of this compound.

Column Chromatography Troubleshooting
Issue Potential Cause Solution
Co-elution of product and impurity - Inappropriate mobile phase polarity.[3]- Column overloading.[7]- Optimize the mobile phase using Thin Layer Chromatography (TLC) first. Try a shallower gradient or isocratic elution with the optimal solvent mixture.[3]- Reduce the amount of crude material loaded onto the column.[7]
Low recovery of the product - Compound is too polar and sticking to the silica.[4]- Product is eluting in very broad fractions.- Increase the polarity of the mobile phase or add a basic modifier like triethylamine.[3][4]- Monitor fractions closely by TLC and combine only the pure fractions.
Product seems to be degrading on the column - The acidic nature of silica gel is causing decomposition.- Switch to a less acidic stationary phase like neutral alumina.- Work quickly and avoid leaving the compound on the column for extended periods.
Recrystallization Troubleshooting
Issue Potential Cause Solution
Oiling out instead of crystallization - The solution is supersaturated.- The boiling point of the solvent is higher than the melting point of the compound.- Try scratching the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of the pure compound.- Re-dissolve the oil in more solvent and allow it to cool more slowly.
Poor recovery of crystals - Too much solvent was used.- The solution was not cooled sufficiently.- Use the minimum amount of hot solvent to dissolve the crude product.- Cool the solution in an ice bath to maximize crystal formation.
Crystals are still colored - Colored impurities are trapped in the crystal lattice.- Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product).

Experimental Protocols

Protocol 1: Silica Gel Column Chromatography
  • TLC Analysis: Develop a suitable solvent system using TLC. A good starting point is a mixture of ethyl acetate and hexane, or dichloromethane and methanol. Aim for an Rf value of 0.2-0.4 for the product.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase and pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a slightly more polar solvent) and load it onto the column. Alternatively, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel.

  • Elution: Begin elution with the least polar solvent mixture. Gradually increase the polarity of the mobile phase (gradient elution).[3] If tailing is observed, add 0.5% triethylamine to the mobile phase.[3]

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of the chosen hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution through a pre-heated funnel.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 3: Acid-Base Extraction
  • Dissolution: Dissolve the crude product in an organic solvent like ethyl acetate.

  • Acidic Wash: Transfer the solution to a separatory funnel and wash it several times with a dilute aqueous acid solution (e.g., 1M HCl). The basic product will move to the aqueous layer as a salt.[5]

  • Basification: Separate the aqueous layer and, while cooling in an ice bath, slowly add a base (e.g., 1M NaOH or saturated sodium bicarbonate solution) until the solution is basic. The pure product should precipitate out.

  • Extraction: Extract the precipitated product back into an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

Quantitative Data Summary

The following table provides hypothetical data for the purification of this compound. Actual results may vary depending on the nature and amount of impurities in the crude material.

Purification Method Starting Purity (Hypothetical) Final Purity (Hypothetical) Yield (Hypothetical)
Column Chromatography75%>95%60-80%
Recrystallization80%>98%50-70%
Acid-Base Extraction70%90-95%70-90%
Preparative HPLC90%>99%40-60%

Workflow Diagram

PurificationWorkflow crude Crude this compound tlc TLC Analysis to Assess Purity and Impurity Profile crude->tlc decision Purity Assessment tlc->decision col_chrom Column Chromatography decision->col_chrom Multiple Impurities recryst Recrystallization decision->recryst Solid with Few Impurities acid_base Acid-Base Extraction decision->acid_base Non-basic Impurities analysis Purity Analysis (HPLC, NMR) col_chrom->analysis recryst->analysis acid_base->analysis prep_hplc Preparative HPLC prep_hplc->analysis analysis->prep_hplc <98% Pure pure_product Pure Product (>98%) analysis->pure_product >98% Pure

Caption: General workflow for the purification of crude this compound.

References

Common side reactions in the synthesis of fluorinated imidazoles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the introduction of fluorine into the imidazole core is a critical step in the synthesis of many modern therapeutic agents. However, this process is often accompanied by challenges, including the formation of undesirable side products that can complicate purification and significantly reduce yields. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered during the synthesis of fluorinated imidazoles.

Frequently Asked Questions (FAQs)

Q1: What are the most common side-products observed during the electrophilic fluorination of imidazoles?

A1: The most prevalent side-products in the electrophilic fluorination of imidazoles include:

  • Regioisomers: Fluorination can occur at different positions on the imidazole ring, most commonly at the C4 and C5 positions, leading to a mixture of isomers that can be challenging to separate.[1]

  • Over-fluorinated products: The formation of di- or even tri-fluorinated imidazoles is a common issue, particularly when using highly reactive fluorinating agents or prolonged reaction times.[1]

  • Sulfonylated imidazoles: When N-fluorobenzenesulfonimide (NFSI) is used as the fluorinating agent, a competitive side reaction can occur where the benzenesulfonyl group is transferred to the imidazole ring instead of the fluorine atom.[1][2]

  • Solvent-derived impurities: Certain solvents can participate in side reactions. For instance, dimethylformamide (DMF) can sometimes lead to the formation of hydroxymethylated or formylated imidazole derivatives.[1][3]

  • Decomposition products: Under harsh reaction conditions, such as high temperatures, the imidazole ring itself can decompose, resulting in a complex mixture of byproducts.[1]

Q2: How can I control the regioselectivity of fluorination on the imidazole ring to favor either the C4 or C5 position?

A2: Controlling regioselectivity is a key challenge. The C5 position is generally more electron-rich and thus more susceptible to electrophilic attack. To achieve selective fluorination:

  • For 5-fluoroimidazoles: Direct fluorination often favors the C5 position. This can be achieved using an electrophilic fluorinating agent like NFSI with a suitable base.[4][5]

  • For 4-fluoroimidazoles: A common strategy involves a protecting group switch. First, a 5-fluoroimidazole is synthesized. Then, under acidic conditions (e.g., acetic acid), the protecting group on the imidazole nitrogen can migrate, leading to an isomerization to the more sterically hindered but thermodynamically stable 4-fluoroimidazole.[4][5] Protecting groups play a crucial role in directing the regioselectivity of synthetic transformations.[6][7][8][9]

Q3: My reaction is producing a significant amount of di-fluorinated product. How can I minimize this over-fluorination?

A3: Over-fluorination is often a result of a highly reactive fluorinating agent and an activated monofluorinated imidazole intermediate.[1] To minimize the formation of di-fluorinated products, consider the following strategies:

  • Control Stoichiometry: Carefully control the amount of the fluorinating agent. Using a slight excess (e.g., 1.05-1.1 equivalents) is often sufficient for monofluorination.[1]

  • Lower Reaction Temperature: Performing the reaction at a lower temperature can reduce the overall reaction rate and improve selectivity for the mono-fluorinated product.[1]

  • Slow Addition of Reagent: Add the fluorinating agent slowly to the reaction mixture. This maintains a low instantaneous concentration of the fluorinating agent, which can favor the formation of the monofluorinated product.[1]

  • Choice of Fluorinating Agent: Less reactive electrophilic fluorinating agents may provide better selectivity for monofluorination.[1]

Q4: I am observing a significant amount of a sulfonated byproduct when using NFSI. What causes this and how can it be prevented?

A4: The sulfonylation of imidazoles is a known side reaction when using N-fluorobenzenesulfonimide (NFSI).[1][2][10] The nitrogen of the imidazole can act as a nucleophile and attack the sulfur atom of NFSI, leading to the transfer of the benzenesulfonyl group.[2] To mitigate this:

  • Reaction Conditions: The reaction conditions can influence the competition between fluorination and sulfonylation. Mechanochemical (ball-milling) conditions have been shown to promote sulfonylation with NFSI.[2][11] For fluorination, solution-phase reactions under carefully controlled conditions are generally preferred.

  • Alternative Fluorinating Agents: If sulfonylation is a persistent issue, consider using a different electrophilic fluorinating agent that does not contain a sulfonyl group, such as Selectfluor®.

Troubleshooting Guides

Problem 1: Low or No Yield of the Desired Fluorinated Imidazole
Possible Cause Troubleshooting Action
Inactive Fluorinating Agent Ensure the fluorinating agent (e.g., Selectfluor®, NFSI) is fresh and has been stored under appropriate conditions (cool, dry). Consider purchasing a new batch.[1]
Insufficient Activation of Imidazole For electrophilic fluorination, the imidazole ring must be sufficiently nucleophilic. If the substrate has strongly electron-withdrawing groups, the reaction may be sluggish. Consider using a stronger base for deprotonation.[1]
Inappropriate Solvent Ensure the solvent is anhydrous and compatible with the fluorinating agent. Acetonitrile is a commonly used solvent for electrophilic fluorinations. Selectfluor® can react exothermically with DMF, pyridine, and DMSO.[1]
Low Reaction Temperature While low temperatures can improve selectivity, they may also significantly slow down or halt the reaction. If no product is forming, consider gradually increasing the reaction temperature.[1]
Problem 2: Formation of Multiple Products (Regioisomers, Over-fluorination)
Possible Cause Troubleshooting Action
Excess Fluorinating Agent Reduce the equivalents of the fluorinating agent to just above stoichiometric (e.g., 1.05-1.1 equivalents).[1]
High Reaction Temperature or Prolonged Reaction Time Decrease the reaction temperature and monitor the reaction closely by TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to prevent further fluorination of the product.[1]
Highly Activated Substrate If the imidazole substrate is highly activated by electron-donating groups, it will be more susceptible to over-fluorination. In such cases, using a less reactive fluorinating agent might be beneficial.[1]
Lack of Regiocontrol For selective C4 or C5 fluorination, a protecting group strategy may be necessary. Synthesize the 5-fluoroimidazole first, followed by an acid-mediated isomerization to the 4-fluoroimidazole.[4][5]
Problem 3: Complex Mixture of Unidentified Byproducts
Possible Cause Troubleshooting Action
Harsh Reaction Conditions High temperatures or the use of overly aggressive reagents can lead to the decomposition of the imidazole ring. Use milder reaction conditions and less reactive fluorinating agents if possible.[1]
Incompatible Functional Groups Certain functional groups on the imidazole substrate may not be stable under the fluorination conditions. Protect sensitive functional groups before carrying out the fluorination.[1]
Instability of the Fluorinating Reagent Some N-F fluorinating agents can be unstable and decompose, especially at elevated temperatures, which can lead to uncontrolled side reactions. Ensure the chosen reagent is stable under the planned reaction conditions.[1]

Data Presentation

Table 1: Comparison of Fluorinating Agents and Conditions for Imidazole Fluorination

Fluorinating AgentSubstrateBaseSolventTemp. (°C)Time (h)Product(s)Yield (%)Reference
NFSISubstituted ImidazolesLiTMPTHF-78 to RT-5-fluoroimidazoles21-71[4]
NFSISubstituted 5-fluoroimidazoles-Acetic AcidHeat-4-fluoroimidazoles83-99[4]
Selectfluor®1,3-dicarbonyl compoundsNoneMeCN4024α-fluorinated productsup to 99[12]
NFSI2-phenyl-2H-indazoleNoneWater800.53-fluoro-2-phenyl-2H-indazole85[12]

Note: This table is a summary of representative examples and yields may vary depending on the specific substrate.

Experimental Protocols

Protocol: Regioselective Synthesis of 5-Fluoroimidazole and Isomerization to 4-Fluoroimidazole

This protocol is adapted from the work of Albertshofer et al. and demonstrates a method for the selective fluorination of imidazoles at the C5 and C4 positions.[4][5][13]

Part A: Synthesis of 5-Fluoro-imidazole Derivative

  • Preparation: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the substituted imidazole in anhydrous tetrahydrofuran (THF).

  • Deprotonation: Cool the solution to -78 °C and add a solution of lithium 2,2,6,6-tetramethylpiperidide (LiTMP) in THF dropwise. Stir the mixture at -78 °C for 1 hour.

  • Fluorination: After stirring for 1 hour at -78 °C, add a solution of N-fluorobenzenesulfonimide (NFSI) in anhydrous THF dropwise.

  • Quenching and Work-up: Allow the reaction to warm to room temperature, then quench with saturated aqueous ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the 5-fluoro-imidazole derivative.

Part B: Isomerization to 4-Fluoro-imidazole Derivative

  • Protecting Group Migration: Dissolve the purified 5-fluoro-imidazole derivative in acetic acid.

  • Heating: Heat the solution to the temperature specified in the relevant literature (this may vary depending on the substrate).

  • Work-up: After cooling to room temperature, carefully neutralize the acetic acid with a base (e.g., saturated aqueous sodium bicarbonate). Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the 4-fluoro-imidazole derivative.

Visualizations

Troubleshooting_Fluorination start Start: Fluorination Reaction check_yield Check Yield and Purity (TLC, LC-MS) start->check_yield low_yield Low or No Yield check_yield->low_yield Low multiple_products Multiple Products check_yield->multiple_products Impure complex_mixture Complex Mixture/ Decomposition check_yield->complex_mixture Decomposition end_ok Successful Synthesis check_yield->end_ok High & Pure inactive_reagent Inactive Fluorinating Agent? low_yield->inactive_reagent over_fluorination Over-fluorination? multiple_products->over_fluorination harsh_conditions Harsh Conditions? complex_mixture->harsh_conditions insufficient_activation Insufficient Imidazole Activation? inactive_reagent->insufficient_activation No solution1 Use fresh reagent inactive_reagent->solution1 Yes solution2 Use stronger base insufficient_activation->solution2 Yes regioisomers Regioisomers? over_fluorination->regioisomers No solution3 Reduce stoichiometry Lower temperature Slow addition over_fluorination->solution3 Yes solution4 Use protecting group strategy regioisomers->solution4 Yes solution5 Use milder conditions (temp, reagent) harsh_conditions->solution5 Yes

Caption: Troubleshooting workflow for fluorination reactions.

NFSI_Reactivity cluster_products Reaction Products imidazole Imidazole fluoroimidazole Fluorinated Imidazole (Desired Product) imidazole->fluoroimidazole Fluorination (F+ transfer) sulfonylimidazole Sulfonylated Imidazole (Side Product) imidazole->sulfonylimidazole Sulfonylation (PhSO2+ transfer) nfsi NFSI (N-Fluorobenzenesulfonimide) nfsi->fluoroimidazole nfsi->sulfonylimidazole

Caption: Competing pathways with NFSI.

Regioselectivity_Strategy start Desired Regioisomer? c5_fluoro C5-Fluoroimidazole start->c5_fluoro C5 c4_fluoro C4-Fluoroimidazole start->c4_fluoro C4 direct_fluorination Direct Electrophilic Fluorination (e.g., NFSI, base) c5_fluoro->direct_fluorination two_step Two-Step Strategy c4_fluoro->two_step product_c5 Product: C5-Fluoroimidazole direct_fluorination->product_c5 step1 1. Synthesize C5-Fluoroimidazole two_step->step1 step2 2. Acid-mediated Isomerization step1->step2 product_c4 Product: C4-Fluoroimidazole step2->product_c4

References

Challenges in the scale-up of 5-Fluoro-2-(1H-Imidazol-1-Yl)Aniline production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the synthesis and scale-up of 5-Fluoro-2-(1H-Imidazol-1-Yl)Aniline.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most frequently cited synthetic pathway involves a two-step process. The first step is a nucleophilic aromatic substitution reaction between 1,2-difluoro-4-nitrobenzene and imidazole to form 1-(4-fluoro-2-nitrophenyl)imidazole. The second step is the reduction of the nitro group to an amine, yielding the final product, this compound.

Q2: What are the critical parameters to control during the synthesis of the nitroaromatic intermediate?

A2: Key parameters for the synthesis of 1-(4-fluoro-2-nitrophenyl)imidazole include reaction temperature, choice of base, and solvent. Overheating can lead to the formation of side products. The base is crucial for the deprotonation of imidazole, and its stoichiometry should be carefully controlled. Common solvents include polar aprotic solvents like DMF or DMSO.

Q3: Which methods are suitable for the reduction of the nitro group in the intermediate?

A3: Several methods can be employed for the reduction of the nitro group. Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum on carbon (Pt/C) is a common and scalable method. Chemical reduction using reagents like tin(II) chloride (SnCl2) in an acidic medium or iron powder in acetic acid are also effective, particularly at the lab scale.

Q4: What are the potential impurities that can arise during the synthesis?

A4: Potential impurities can originate from both synthetic steps. Incomplete reaction in the first step can leave unreacted starting materials. During the reduction step, incomplete reduction can result in the corresponding nitroso or hydroxylamine intermediates. Over-reduction or side reactions can also occur, depending on the chosen reduction method. Isomeric impurities may also be present.

Q5: How can the final product be purified to a high degree of purity?

A5: Purification of this compound can be achieved through several methods. Column chromatography using silica gel is effective for removing both more and less polar impurities. Recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/heptane, is a highly effective method for achieving high purity on a larger scale.

Troubleshooting Guides

Issue 1: Low Yield in the Synthesis of 1-(4-fluoro-2-nitrophenyl)imidazole
Symptom Possible Cause Troubleshooting Steps
Incomplete consumption of starting materials (TLC/HPLC analysis)Insufficient reaction time or temperature.Increase the reaction time or gradually increase the temperature while monitoring the reaction progress.
Ineffective base.Ensure the base is of good quality and used in the correct stoichiometric amount. Consider using a stronger base if necessary.
Formation of multiple unidentified spots on TLC/HPLCSide reactions due to excessive temperature.Lower the reaction temperature and monitor for improvement in the product profile.
Presence of moisture.Ensure all reagents and solvents are dry, as water can interfere with the reaction.
Issue 2: Incomplete Reduction of the Nitro Group
Symptom Possible Cause Troubleshooting Steps
Presence of starting nitro compound in the crude productInactivated catalyst (for catalytic hydrogenation).Use fresh, high-quality catalyst. Ensure the catalyst is not poisoned by impurities in the starting material or solvent.
Insufficient reducing agent (for chemical reduction).Increase the molar equivalents of the reducing agent.
Low hydrogen pressure (for catalytic hydrogenation).Increase the hydrogen pressure within the safe limits of the equipment.
Formation of colored impuritiesFormation of nitroso or other partially reduced intermediates.Ensure complete conversion by extending the reaction time or increasing the amount of reducing agent/catalyst.
Issue 3: Difficulty in Product Purification

| Symptom | Possible Cause | Troubleshooting Steps | | Oily product that is difficult to crystallize | Presence of residual solvent or impurities. | Attempt to purify a small sample by column chromatography to isolate the pure product and induce crystallization. Use the pure crystals to seed the bulk material. | | Co-elution of impurities during column chromatography | Inappropriate solvent system. | Screen different solvent systems with varying polarities to achieve better separation. | | Poor recovery after recrystallization | Product is highly soluble in the chosen solvent. | Use a solvent mixture where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Add an anti-solvent to induce precipitation. |

Experimental Protocols

Protocol 1: Synthesis of 1-(4-fluoro-2-nitrophenyl)imidazole

Materials:

  • 1,2-difluoro-4-nitrobenzene

  • Imidazole

  • Potassium carbonate (K2CO3)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of imidazole (1.2 eq) in DMF, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of 1,2-difluoro-4-nitrobenzene (1.0 eq) in DMF dropwise to the reaction mixture.

  • Heat the reaction mixture to 80 °C and monitor the progress by TLC or HPLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Reduction of 1-(4-fluoro-2-nitrophenyl)imidazole to this compound

Materials:

  • 1-(4-fluoro-2-nitrophenyl)imidazole

  • Palladium on carbon (10% Pd/C)

  • Methanol

  • Hydrogen gas

  • Celite

Procedure:

  • In a hydrogenation vessel, dissolve 1-(4-fluoro-2-nitrophenyl)imidazole (1.0 eq) in methanol.

  • Carefully add 10% Pd/C (5-10 mol%).

  • Seal the vessel and purge with nitrogen, followed by hydrogen.

  • Pressurize the vessel with hydrogen (typically 50 psi) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization or column chromatography if necessary.

Data Presentation

Table 1: Effect of Catalyst Loading on Nitro Reduction Yield

EntryCatalyst Loading (mol%)Reaction Time (h)Yield (%)
12.51275
25.0692
310.0495

Note: Data presented is illustrative and should be generated based on actual experimental results.

Table 2: Solvent Screening for Recrystallization

Solvent SystemSolubility at 25°CSolubility at 78°C (Ethanol)Crystal Quality
Ethanol/WaterLowHighGood
Ethyl Acetate/HeptaneLowHighGood
TolueneModerateHighFair

Note: This table should be populated with observational data from laboratory experiments.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Nucleophilic Aromatic Substitution cluster_step2 Step 2: Nitro Group Reduction A 1,2-difluoro-4-nitrobenzene C 1-(4-fluoro-2-nitrophenyl)imidazole A->C B Imidazole B->C D 1-(4-fluoro-2-nitrophenyl)imidazole E This compound D->E H2, Pd/C

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic Start Low Product Yield Impurity_Check Analyze Crude Product by HPLC/LC-MS Start->Impurity_Check SM_Present Starting Material Present? Impurity_Check->SM_Present Byproducts Significant Byproducts? SM_Present->Byproducts No Optimize_Time_Temp Increase Reaction Time/Temperature SM_Present->Optimize_Time_Temp Yes Check_Reagents Check Reagent Quality/Stoichiometry SM_Present->Check_Reagents Yes Optimize_Conditions Re-evaluate Reaction Conditions (Solvent, Base) Byproducts->Optimize_Conditions Yes Purification_Issue Purification Successful Byproducts->Purification_Issue No Optimize_Time_Temp->Impurity_Check Check_Reagents->Impurity_Check Optimize_Conditions->Impurity_Check

Caption: Troubleshooting logic for addressing low product yield.

Technical Support Center: 5-Fluoro-2-(1H-Imidazol-1-Yl)Aniline Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides essential information regarding the stability and recommended storage conditions for 5-Fluoro-2-(1H-imidazol-1-yl)aniline. The following frequently asked questions (FAQs) and troubleshooting guide will assist researchers, scientists, and drug development professionals in handling and storing this compound to ensure its integrity throughout experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry, and well-ventilated area.[1][2][3] The container should be tightly sealed to prevent exposure to moisture and air.[2] For prolonged storage, maintaining the compound at ambient temperatures is generally acceptable for the solid form.[1] However, as a precautionary measure, especially for solutions, storage at lower temperatures (2-8°C or -20°C) is advisable to minimize potential degradation.

Q2: Is this compound sensitive to light?

Q3: What are the known incompatibilities of this compound?

A3: this compound should not be stored with strong oxidizing agents or strong acids.[1][2] Contact with these substances can lead to vigorous reactions and degradation of the compound.

Q4: What is the expected shelf life of this compound?

A4: The specific shelf life of this compound has not been publicly documented. However, when stored under the recommended conditions (cool, dry, dark, and tightly sealed), the solid material is expected to remain stable for an extended period. For solutions, the stability may be shorter, and it is recommended to prepare them fresh or conduct solution-state stability studies for extended use.

Q5: Are there any signs of degradation I should look for?

A5: Visual signs of degradation for solid this compound may include a change in color or the appearance of clumping, which could indicate moisture uptake. For solutions, the development of color or the formation of precipitates can be indicative of degradation. It is always recommended to verify the purity of the compound analytically if there are any doubts about its stability.

Troubleshooting Guide

Issue Encountered Potential Cause Recommended Action
Unexpected experimental results or low yield Compound degradation due to improper storage.Verify the purity of the starting material using an appropriate analytical method (e.g., HPLC, NMR). If degradation is confirmed, procure a new batch of the compound and ensure it is stored under the recommended conditions (cool, dry, protected from light, and tightly sealed).
Change in physical appearance (e.g., color change, clumping) Exposure to light, air (oxidation), or moisture.Discard the affected batch of the compound. Review storage procedures to ensure containers are properly sealed and protected from light. Consider storing the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
Inconsistent results between different batches of the compound Variation in purity or degradation of an older batch.Always record the batch number and date of receipt for each compound. When starting a new series of experiments, it is good practice to qualify the new batch by comparing its analytical data (e.g., HPLC purity) with the previous batch.
Formation of precipitate in a stock solution Low solubility at storage temperature or degradation.Allow the solution to warm to room temperature and check for dissolution. If the precipitate remains, it may be a degradation product. The solution should be filtered and its concentration re-verified, or a fresh solution should be prepared.

Stability and Storage Data Summary

Parameter Recommendation/Data Source
Physical Form Solid[1]
Recommended Storage Temperature Ambient Temperature (for solid)[1]
2-8°C or -20°C (for long-term storage or solutions)General recommendation for aromatic amines
Light Sensitivity Protect from light (general precaution for aromatic amines)[2]
Moisture Sensitivity Store in a dry environment with a tightly sealed container[2]
Air Sensitivity Potential for oxidation; consider storage under inert gasGeneral knowledge for aromatic amines
Incompatibilities Strong oxidizing agents, strong acids[1][2]

Experimental Protocols

General Protocol for Assessing Compound Stability (Forced Degradation Study)

Forced degradation studies are essential for understanding the intrinsic stability of a compound and identifying potential degradation products. This protocol is a general guideline based on ICH recommendations and should be adapted for this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours. Also, heat the stock solution at 60°C for 24 hours.

  • Photostability: Expose the solid compound and the stock solution to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[4][5][6] A control sample should be kept in the dark under the same temperature conditions.

3. Sample Analysis:

  • At appropriate time points, withdraw samples from each stress condition.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples, including a non-stressed control, by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector. The method should be able to separate the parent compound from any degradation products.

4. Data Evaluation:

  • Calculate the percentage of degradation for each condition.

  • Characterize any significant degradation products using techniques like LC-MS or NMR to elucidate their structures.

Visualizations

Stability_Troubleshooting_Workflow cluster_storage Recommended Storage cluster_issue Troubleshooting storage_conditions Store at Ambient Temperature (Solid) Cool, Dry, Well-Ventilated Area Protect from Light Tightly Sealed Container issue Inconsistent Experimental Results or Visual Degradation Observed check_purity Check Purity (e.g., HPLC, NMR) issue->check_purity Initiate Investigation is_degraded Is Compound Degraded? check_purity->is_degraded discard Discard Batch Procure New Material is_degraded->discard Yes continue_use Continue Use Investigate Other Experimental Parameters is_degraded->continue_use No review_storage Review and Correct Storage Procedures discard->review_storage review_storage->storage_conditions Refer to Guidelines

Caption: Troubleshooting workflow for stability issues.

References

How to improve the solubility of 5-Fluoro-2-(1H-Imidazol-1-Yl)Aniline for assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Fluoro-2-(1H-Imidazol-1-Yl)Aniline. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges during in vitro and in vivo assays.

Troubleshooting Guide: Improving Solubility

Researchers often encounter difficulties in dissolving this compound, a compound with a molecular weight of 177.18 g/mol and the chemical formula C9H8FN3, in aqueous solutions for biological assays.[1][2] The following sections provide a systematic approach to address these solubility issues.

Initial Troubleshooting Steps

Poor aqueous solubility is a common characteristic of many small molecules, including imidazole derivatives.[3] If you are experiencing precipitation or difficulty in achieving the desired concentration, consider the following initial steps:

  • Compound Purity and Form: Verify the purity of your compound. Impurities can significantly impact solubility. Also, confirm if you are using a specific salt form, which can have different solubility properties compared to the free base.

  • Visual Inspection: Before use in an assay, visually inspect your stock solution and the final diluted solution in the assay medium for any signs of precipitation.[4]

  • Co-Solvent Strategy: The most common initial approach is to prepare a high-concentration stock solution in an organic solvent.[3][5]

Frequently Asked Questions (FAQs)

Q1: I am having trouble dissolving this compound in my aqueous assay buffer. What should I do first?

A1: The recommended first step is to prepare a concentrated stock solution in an organic co-solvent. Dimethyl sulfoxide (DMSO) is a widely used solvent for creating stock solutions of poorly soluble compounds for biological assays.[5]

Experimental Protocol: Preparation of a DMSO Stock Solution

  • Weigh out a precise amount of this compound powder.

  • Add a sufficient volume of high-purity DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).

  • Gently vortex or sonicate the mixture at room temperature until the compound is completely dissolved.

  • Visually inspect the solution to ensure there are no visible particles.

  • When preparing your working solution, ensure the final concentration of DMSO in your assay medium is low (typically ≤1%) to avoid solvent-induced artifacts.[5]

Q2: My compound precipitates when I dilute the DMSO stock into my aqueous buffer. How can I prevent this?

A2: This is a common issue known as "precipitation upon dilution." Several strategies can help mitigate this problem:

  • Reduce Final Concentration: The simplest approach is to work with a lower final concentration of the compound in your assay.[3]

  • pH Adjustment: The solubility of compounds containing amine and imidazole groups can be highly dependent on the pH of the solution.[3][6] Experimenting with different pH values within the tolerance range of your assay may improve solubility. Aromatic amines and imidazoles can often be solubilized at a slightly acidic pH.[7]

  • Use of Excipients: Incorporating solubility-enhancing agents (excipients) into your buffer can be effective.

Solubility Enhancement Strategy Recommended Starting Conditions Considerations
Co-Solvents Prepare a 10-50 mM stock in 100% DMSO.Final DMSO concentration in assay should be kept low (typically ≤1%) to avoid toxicity.[5]
pH Adjustment Test a range of pH values from 5.0 to 7.4.Ensure the chosen pH is compatible with the biological assay and does not affect compound stability. The pKa of the aniline and imidazole moieties will influence the optimal pH.
Cyclodextrins Use a 1:1 molar ratio of compound to HP-β-CD.Can be effective for hydrophobic compounds by forming inclusion complexes.[3]
Serum in Media If applicable, use media containing serum (e.g., 10% FBS).Serum proteins can bind to and solubilize some poorly soluble compounds.[3] Not suitable for all assays.

Q3: Can I use other organic solvents besides DMSO?

A3: Yes, other water-miscible organic solvents can be used, depending on the specific characteristics of your compound and the tolerance of your assay system. These may include ethanol, methanol, dimethylformamide (DMF), or acetonitrile.[5] It is crucial to perform vehicle control experiments to ensure the chosen solvent does not interfere with the assay results.

Q4: What are the best storage conditions for a stock solution of this compound in DMSO?

A4: For optimal stability, stock solutions in DMSO should be stored at -20°C or -80°C.[3] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation or precipitation.[5]

Experimental Workflows and Diagrams

To facilitate a clear understanding of the troubleshooting process, the following diagrams illustrate the decision-making workflow for addressing solubility issues.

G start Start: Solubility Issue Identified stock_prep Prepare Concentrated Stock in DMSO start->stock_prep dilution Dilute Stock into Aqueous Buffer stock_prep->dilution precipitation Precipitation Observed? dilution->precipitation no_precipitation No Precipitation: Proceed with Assay precipitation->no_precipitation No troubleshoot Troubleshoot Precipitation precipitation->troubleshoot Yes

Caption: Initial solubility troubleshooting workflow.

G troubleshoot_start Troubleshoot Precipitation lower_conc Lower Final Concentration troubleshoot_start->lower_conc adjust_ph Adjust Buffer pH troubleshoot_start->adjust_ph add_excipient Add Excipient (e.g., Cyclodextrin) troubleshoot_start->add_excipient re_evaluate Re-evaluate Solubility lower_conc->re_evaluate adjust_ph->re_evaluate add_excipient->re_evaluate success Solubility Improved: Proceed with Assay re_evaluate->success Yes further_optimization Further Optimization Required re_evaluate->further_optimization No

Caption: Advanced solubility enhancement strategies.

Experimental Protocol: Cyclodextrin-Based Solubilization

This protocol outlines the use of 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) to improve the aqueous solubility of hydrophobic compounds.

  • Prepare an HP-β-CD Solution: Dissolve HP-β-CD in your aqueous assay buffer to a desired concentration (e.g., 1-10% w/v). Gentle warming and stirring may be necessary to facilitate dissolution.

  • Prepare the Compound Stock: Prepare a concentrated stock solution of this compound in a minimal amount of a suitable organic solvent (e.g., DMSO).

  • Complexation: Slowly add the compound stock solution to the HP-β-CD solution while continuously stirring.

  • Equilibration: Allow the mixture to stir at room temperature for a period of 1 to 24 hours to facilitate the formation of the inclusion complex.

  • Filtration (Optional): If any precipitate remains, filter the solution through a 0.22 µm filter to remove undissolved compound.

  • Quantification: Determine the concentration of the solubilized compound in the filtrate using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

  • Assay Dilution: Use the clarified, quantified solution for your biological assays. Remember to include a vehicle control containing the same concentration of HP-β-CD.

References

Overcoming regioselectivity issues in aniline functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for aniline functionalization. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges in achieving regioselectivity.

Frequently Asked Questions (FAQs)

Q1: Why does the amino group (-NH₂) in aniline typically direct electrophiles to the ortho and para positions?

A: The amino group (-NH₂) is a strong activating group that donates electron density to the aromatic ring through a resonance effect.[1][2] This donation of the nitrogen's lone pair of electrons increases the electron density specifically at the ortho and para carbons, making them more nucleophilic and thus more susceptible to attack by electrophiles.[3][4] Resonance structures of aniline show a negative charge developing at these positions, which stabilizes the intermediate carbocation formed during electrophilic aromatic substitution at the ortho or para position.[3]

Q2: How can I achieve meta-substitution on an aniline derivative when the amino group is a strong ortho, para-director?

A: Direct meta-substitution is challenging but can be achieved using several modern synthetic strategies:

  • Anilinium Ion Formation: Under strongly acidic conditions, the amino group is protonated to form the anilinium ion (-NH₃⁺).[1][2] This group is strongly deactivating and electron-withdrawing, directing incoming electrophiles to the meta position.[2][5]

  • Transition Metal Catalysis with Transient Mediators: A powerful strategy involves using a directing group in combination with a palladium catalyst and a transient mediator like norbornene.[6][7] This approach facilitates the formation of a palladacycle that ultimately directs functionalization to the remote meta position.[6][8] Specialized ligands, such as pyridone-based or 3-acetylamino-2-hydroxypyridine ligands, are often crucial for the success of these reactions.[6][7]

  • Ruthenium-Catalyzed C-H Functionalization: Ruthenium(II) complexes, particularly those derived from mono-protected amino acids (MPAA), have been shown to enable meta-selective C-H functionalizations with removable directing groups.[9]

Q3: What is the role of a directing group in controlling regioselectivity, and how do I choose one?

A: A directing group is a functional group that is temporarily installed on the aniline nitrogen to control the position of C-H functionalization, most commonly favoring the ortho position.[9][10] The directing group coordinates to a transition metal catalyst (e.g., Palladium, Rhodium), forming a metallacycle intermediate.[11] This brings the catalyst into close proximity to a specific C-H bond, typically at the ortho position, facilitating its selective activation and cleavage.[12]

Choosing a directing group depends on the desired reaction and substrate. Common directing groups for anilines include:

  • Picolinamide or Pyrimidyl groups: These are highly effective for a range of ortho-functionalizations, including arylations, alkylations, and oxygenations.[9]

  • Carbamates: Often used in directed ortho metalation (DoM), where a strong base is used to deprotonate the ortho position.[10]

  • Amide/Acyl groups: Can prevent N-functionalization and, due to steric bulk, may influence the ortho vs. para ratio.[1][2]

The ideal directing group should be easy to install, stable under the reaction conditions, effective at directing the functionalization, and straightforward to remove afterward.[9][10]

Q4: How can I favor para-substitution and avoid competing ortho- or poly-substitution reactions?

A: Achieving high para-selectivity often requires moving beyond classical electrophilic substitution. Key strategies include:

  • Protection and Steric Hindrance: Converting the aniline's amino group to a bulkier amide (e.g., acetanilide) can sterically hinder the ortho positions, favoring substitution at the less hindered para position.[1][2]

  • Catalyst-Controlled C-H Functionalization: A highly effective modern approach involves using a palladium catalyst with a specially designed S,O-ligand. This catalytic system has been shown to provide excellent para-selectivity in C-H olefination reactions for a broad range of aniline derivatives, including those with electron-donating and electron-withdrawing groups.[13][14][15]

  • Acid-Catalyzed Hydroarylation: Using hexafluoroisopropanol (HFIP) as a solvent can promote the acid-catalyzed hydroarylation of olefins, showing high selectivity for the para position of anilines.[16]

Q5: I'm performing a nitration on aniline and getting a high yield of the meta-product. Why is this happening and how can I fix it?

A: This is a classic problem in aniline chemistry. The nitrating mixture (HNO₃/H₂SO₄) is strongly acidic. Under these conditions, the basic amino group of aniline is protonated to form the anilinium ion (-NH₃⁺).[1][5][17] This anilinium ion is a powerful electron-withdrawing group, which deactivates the ring and directs the incoming electrophile (NO₂⁺) to the meta position.[2][17]

To solve this and achieve the expected ortho/para nitration, you must protect the amino group before nitration. The most common method is to convert aniline to acetanilide by reacting it with acetic anhydride.[1][17] The resulting amide group is still an ortho, para-director but is much less basic and will not be protonated by the nitrating mixture.[1][2] After nitration, which will now predominantly yield the para-nitroacetanilide due to sterics, the acetyl protecting group can be easily removed by acid or base hydrolysis to give the desired p-nitroaniline.[1]

Troubleshooting Guide

Issue 1: Low yield and poor regioselectivity in a directed ortho-C-H arylation.

  • Potential Cause: Inefficient catalyst-ligand combination or suboptimal reaction conditions.

  • Troubleshooting Steps:

    • Catalyst and Ligand Screening: The choice of catalyst and ligand is critical. For palladium-catalyzed reactions, screen different palladium sources (e.g., Pd(OAc)₂, Pd(TFA)₂) and ligands. Ligands like [2,2′-bipyridin]-6(1H)-one have been shown to enable chemoselective ortho-arylation of even unprotected anilines by preventing N-arylation.[12][18]

    • Solvent and Base Optimization: The solvent and base can dramatically affect yield and selectivity. Screen a range of solvents (e.g., DCE, Toluene, DMAc) and bases (e.g., K₂CO₃, Cs₂CO₃, AgOAc).[6][19]

    • Check Directing Group Compatibility: Ensure your chosen directing group is stable under the reaction conditions and coordinates effectively with the metal center.[19] Some directing groups may be cleaved or may not direct efficiently with certain metals.

Issue 2: Difficulty achieving high para-selectivity in C-H olefination, especially with electron-withdrawing groups on the aniline.

  • Potential Cause: The catalytic system is not sufficiently selective to overcome the electronic preferences of the substrate.

  • Solution: Employ a specialized catalytic system. A highly successful method utilizes a palladium catalyst with an S,O-ligand. This system has demonstrated broad substrate scope, affording high para-selectivity (>10:1) for mono-, di-, and trisubstituted anilines, including those bearing electron-withdrawing groups like -CF₃ and -CO₂Me.[13][14] The reaction proceeds under mild conditions and is scalable.[13][15]

Issue 3: Low conversion in a meta-C-H functionalization reaction using a transient mediator.

  • Potential Cause: The catalytic cycle may be inefficient, or the mediator may not be performing optimally.

  • Troubleshooting Steps:

    • Optimize the Ligand: Meta-C-H functionalization is highly dependent on the ligand. For meta-arylation, ligands like 3-acetylamino-2-hydroxypyridine have proven effective.[6] For meta-chlorination, a different pyridone-based ligand may be required.[7] It is critical to match the ligand to the desired transformation.

    • Vary the Transient Mediator: While norbornene is common, derivatives like methyl bicyclo[2.2.1]hept-2-ene-2-carboxylate (NBE-CO₂Me) can improve reactivity for challenging substrates, such as those with highly electron-withdrawing groups.[6]

    • Adjust Reaction Conditions: Temperature and reaction time are key parameters. These reactions are often run at elevated temperatures (e.g., 100-110 °C) for extended periods (24h).[6][7]

Comparative Data Tables

Table 1: Regioselectivity in Ir-Catalyzed C-H Borylation of Aniline

This table compares the regioselectivity of aniline C-H borylation using two different diboron reagents, B₂pin₂ and B₂eg₂. The use of the sterically smaller B₂eg₂ reagent dramatically improves the selectivity for the ortho product.[20]

Diboron ReagentCatalyst SystemIsomer Ratio (ortho:meta:para)Isolated Yield (%)
B₂pin₂[Ir(OMe)(cod)]₂ / dtbpy2.7 : 1.8 : 1-
B₂eg₂[Ir(OMe)(cod)]₂ / dtbpy>50 : 1 : <167%

Data sourced from studies on Ir-catalyzed C-H borylation.[20]

Table 2: para-Selective C-H Olefination of Substituted Anilines

This table showcases the high efficiency and para-selectivity of a Pd/S,O-ligand catalytic system for the olefination of various aniline derivatives with butyl acrylate.[13][14]

Aniline Substrate (N,N-dimethylaniline derivative)Yield of para-isomer (%)Selectivity (p:o:m)
3-methyl-70%>10:1
3-methoxy-75%6:1
3-fluoro-70%>20:1
3-chloro-72%>20:1
3-trifluromethyl-65%>20:1
2-methyl-70%>20:1

Yields and selectivities are for the isolated para-olefinated product.[13][15]

Detailed Experimental Protocols

Protocol 1: Regioselective para-Nitration of Aniline via Acetanilide Protection [1]

This two-step protocol ensures the selective formation of p-nitroaniline by protecting the highly reactive amino group.

  • Step A: Protection of Aniline as Acetanilide

    • In a flask, dissolve aniline (10 g) in a mixture of water (100 mL) and concentrated hydrochloric acid (10 mL).

    • In a separate beaker, prepare a solution of sodium acetate (16 g) in water (50 mL).

    • Cool the aniline hydrochloride solution in an ice bath. Add acetic anhydride (14 mL) to the cooled solution.

    • Immediately add the sodium acetate solution to the reaction mixture and stir vigorously. A white precipitate of acetanilide will form.

    • Collect the solid product by vacuum filtration, wash with cold water, and recrystallize from an ethanol/water mixture to obtain pure acetanilide.

  • Step B: para-Nitration of Acetanilide

    • Add the dried acetanilide (5 g) to glacial acetic acid (10 mL) in a flask and cool the mixture in an ice bath.

    • Slowly and carefully add concentrated sulfuric acid (10 mL) while stirring, keeping the temperature low.

    • Prepare a nitrating mixture by slowly adding concentrated nitric acid (2 mL) to concentrated sulfuric acid (5 mL) in a separate flask, cooled in an ice bath.

    • Add the nitrating mixture dropwise to the acetanilide solution, ensuring the temperature is maintained below 10 °C.

    • After the addition is complete, allow the mixture to stand at room temperature for 30 minutes.

    • Pour the reaction mixture onto 100 g of crushed ice. The p-nitroacetanilide will precipitate as a solid.

    • Collect the solid by vacuum filtration, wash thoroughly with cold water, and then hydrolyze the acetyl group using standard procedures (acidic or basic hydrolysis) to yield p-nitroaniline.

Protocol 2: Ligand-Promoted meta-C–H Arylation of Anilines [6]

This protocol describes a general procedure for the meta-arylation of aniline derivatives using a palladium catalyst, a specialized ligand, and a transient mediator.

  • Materials: Aniline substrate (e.g., protected with a benzylic pyridine directing group), Aryl Iodide, Pd(OAc)₂, Ligand L12 (3-acetylamino-2-hydroxypyridine type), AgOAc, Norbornene (or NBE-CO₂Me), 1,2-dichloroethane (DCE).

  • Procedure:

    • To a 2-dram vial, add the aniline substrate (0.1 mmol, 1.0 equiv), aryl iodide (0.2 mmol, 2.0 equiv), Pd(OAc)₂ (2.2 mg, 10 mol%), ligand L12 (3.0 mg, 20 mol%), AgOAc (50.1 mg, 3.0 equiv), and norbornene (14.1 mg, 1.5 equiv).

    • Add 1,2-dichloroethane (0.5 mL) to the vial.

    • Cap the vial tightly and stir the reaction mixture at 100 °C for 24 hours.

    • After cooling to room temperature, dilute the mixture with dichloromethane and pass it through a pad of Celite to remove insoluble precipitates.

    • Concentrate the filtrate and purify the residue by flash column chromatography on silica gel to isolate the meta-arylated product.

    • The directing group can be removed in a subsequent step (e.g., via hydrogenolysis) to yield the functionalized aniline.

Visual Guides

G cluster_input Define Target Regioselectivity cluster_ortho Ortho-Selective Strategies cluster_meta Meta-Selective Strategies cluster_para Para-Selective Strategies start Desired Functionalization Position on Aniline Ring ortho_dg Use Directing Group? (e.g., Pyridyl, Amide) start->ortho_dg Ortho meta_acid Use Strongly Acidic Conditions (Nitration, etc.)? Forms meta-directing -NH₃⁺ start->meta_acid Meta para_sterics Use Bulky N-Protecting Group? (e.g., Acetanilide) start->para_sterics Para ortho_dg_yes Select DG & Catalyst (e.g., Pd, Rh, Ru) Proceed with C-H Activation ortho_dg->ortho_dg_yes Yes ortho_sterics Is Para-Position Blocked? ortho_dg->ortho_sterics No ortho_sterics_yes Standard Electrophilic Substitution (EAS) ortho_sterics->ortho_sterics_yes Yes ortho_borylation For Borylation: Use B₂eg₂ with Ir-catalyst for high ortho-selectivity ortho_sterics->ortho_borylation No meta_tmc Use Transient Mediator? (e.g., Norbornene) meta_acid->meta_tmc No (for C-H Functionalization) meta_tmc_yes Select Pd/Ligand System (e.g., Pyridone Ligand) for meta-C-H Arylation/Halogenation meta_tmc->meta_tmc_yes Yes para_sterics_yes Favors Para in EAS due to Steric Hindrance para_catalysis For C-H Olefination: Use Pd/S,O-Ligand Catalyst for high para-selectivity

Caption: Decision workflow for selecting a regioselective aniline functionalization strategy.

G aniline Aniline with Directing Group (DG) intermediate Metallacycle Intermediate (Catalyst held near ortho C-H) aniline->intermediate Coordination catalyst Transition Metal Catalyst (M) catalyst->intermediate coordination 1. Coordination DG binds to Metal Center cyclometalation 2. Cyclometalation Formation of stable 5- or 6-membered ring activation 3. C-H Activation Ortho C-H bond is cleaved functionalization 4. Functionalization New bond forms at ortho-position product Ortho-Functionalized Product intermediate->product Reductive Elimination (with coupling partner)

Caption: Simplified mechanism of ortho-C-H activation using a directing group (DG).

References

Technical Support Center: Reactions Involving Fluorinated Aromatic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with fluorinated aromatic compounds. The information is presented in a question-and-answer format to address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction with a fluorinated aromatic compound failing or giving a low yield?

A1: Low yields in reactions with fluorinated aromatic compounds can be attributed to several factors. A primary concern is the deactivation of catalysts, especially in cross-coupling reactions. Additionally, the high electronegativity of fluorine can render the aromatic ring electron-deficient, affecting its reactivity. The presence of moisture can also be detrimental, as many reagents used in these reactions are sensitive to water.[1][2]

Q2: I'm observing poor regioselectivity in my fluorination reaction. What could be the cause?

A2: Poor regioselectivity is a common issue and is primarily influenced by the electronic and steric properties of the substituents already present on the aromatic ring. The choice of the fluorinating agent and reaction conditions such as temperature also play a crucial role. Highly reactive fluorinating agents may exhibit lower selectivity.

Q3: What are some common side reactions to watch out for?

A3: Undesired side reactions can include hydrodehalogenation (replacement of a halogen with hydrogen), dimerization of starting materials, and reactions with the solvent. In palladium-catalyzed reactions, for instance, a common side reaction is the hydrodehalogenation of the aryl halide.[3] The choice of ligand and base is critical to minimize these side reactions.

Q4: How does the position of the fluorine atom on the aromatic ring affect reactivity in nucleophilic aromatic substitution (SNAr)?

A4: In SNAr reactions, a fluorine atom ortho or para to the leaving group generally accelerates the reaction. This is because its strong electron-withdrawing inductive effect stabilizes the negatively charged Meisenheimer intermediate formed during the reaction. A fluorine atom meta to the leaving group has a less pronounced effect.

Q5: Are there any special considerations for purifying fluorinated aromatic compounds?

A5: Yes, the unique properties of fluorinated compounds can be advantageous for purification. "Fluorous chemistry" utilizes the principle that highly fluorinated molecules are preferentially soluble in fluorous solvents. This allows for a liquid-liquid extraction-based purification strategy to easily separate fluorous-tagged compounds from non-fluorinated reagents and byproducts.

Troubleshooting Guides

Problem 1: Low Yield in Suzuki-Miyaura Cross-Coupling

Question: My Suzuki-Miyaura coupling of a fluorinated aryl halide is resulting in a low yield of the desired biaryl product. What steps can I take to improve the outcome?

Answer: Low yields in Suzuki-Miyaura couplings involving fluorinated substrates are often due to challenges in the catalytic cycle, particularly the oxidative addition and reductive elimination steps. The electron-withdrawing nature of fluorine can make the aryl halide less reactive towards oxidative addition. Conversely, if both coupling partners are electron-deficient, the final reductive elimination step can be slow.

Below is a troubleshooting workflow and a table summarizing the effect of different ligands on the yield.

G cluster_start cluster_catalyst Catalyst System cluster_base Base cluster_conditions Reaction Conditions cluster_reagents Reagents cluster_end start Low Yield in Suzuki Coupling catalyst_check Is the Pd catalyst/ligand active? start->catalyst_check Initial Check change_ligand Screen different phosphine ligands (e.g., P(o-tolyl)3) catalyst_check->change_ligand No/Poor Activity use_precatalyst Use a more stable Pd precatalyst catalyst_check->use_precatalyst Decomposition Suspected base_check Is the base appropriate? catalyst_check->base_check Active change_ligand->base_check use_precatalyst->base_check screen_bases Screen alternative bases (e.g., Cs2CO3, K3PO4) base_check->screen_bases Ineffective temp_check Is the temperature optimal? base_check->temp_check Effective screen_bases->temp_check adjust_temp Adjust reaction temperature temp_check->adjust_temp Suboptimal solvent_check Is the solvent appropriate? temp_check->solvent_check Optimal adjust_temp->solvent_check screen_solvents Screen different solvents (e.g., Toluene, Dioxane) solvent_check->screen_solvents Suboptimal reagent_quality Check purity of boronic acid and aryl halide solvent_check->reagent_quality Optimal screen_solvents->reagent_quality end Improved Yield reagent_quality->end High Purity

Caption: Troubleshooting workflow for low yield in Suzuki coupling.

Table 1: Effect of Ligand on Palladium-Catalyzed Suzuki Cross-Coupling Yield [4]

EntryLigand (L)BaseTime (h)Temp (°C)Yield (%)
1P(t-Bu)3Cs2CO31810060
2P(Cy)3Cs2CO31810054
3XPhosCs2CO31810054
4SPhosCs2CO31810057
5RuPhosCs2CO31810029
6DavePhosCs2CO31810051
7P(o-tolyl)3Cs2CO31810095

Reaction Conditions: 1-(fluoromethyl)-4-nitrobenzene (0.2 mmol), phenylboronic acid (0.6 mmol), LiI (0.3 mmol), Pd(OAc)2 (5 mol%), ligand (10 mol%) in 2.0 mL toluene.[4]

A typical procedure for a microwave-assisted Suzuki coupling is as follows:

  • Preparation: In a 10 mL microwave vial equipped with a stir bar, combine the fluorinated aryl halide (0.5 mmol), the arylboronic acid (0.6 mmol), Pd(PPh₃)₄ (0.025 mmol, 5 mol%), and K₂CO₃ (1.0 mmol).

  • Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water (5 mL total).

  • Reaction: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 120 °C for 15 minutes.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Problem 2: Inefficient Buchwald-Hartwig Amination

Question: My Buchwald-Hartwig amination of a fluoroarene is sluggish and gives a poor yield. How can I optimize this C-N coupling reaction?

Answer: The success of the Buchwald-Hartwig amination on fluoroarenes is highly dependent on the choice of catalyst system (palladium precursor and ligand) and the base. The strong C-F bond makes oxidative addition more challenging than with other aryl halides. Therefore, electron-rich and sterically hindered phosphine ligands are often required to facilitate this step.

G cluster_start cluster_catalyst Catalyst System cluster_base_solvent Base and Solvent cluster_conditions Reaction Conditions cluster_end start Poor Yield in Buchwald-Hartwig Amination ligand_choice Is the ligand appropriate for C-F activation? start->ligand_choice screen_ligands Screen bulky, electron-rich ligands (e.g., XPhos, t-BuXPhos) ligand_choice->screen_ligands No / Inefficient base_choice Is the base strong enough? ligand_choice->base_choice Yes pd_source Consider different Pd sources (e.g., Pd2(dba)3, [Pd(allyl)Cl]2) screen_ligands->pd_source pd_source->base_choice screen_bases Test strong, non-nucleophilic bases (e.g., NaOt-Bu, LHMDS) base_choice->screen_bases No solvent_choice Is the solvent optimal? base_choice->solvent_choice Yes screen_bases->solvent_choice screen_solvents Screen aprotic solvents (e.g., Toluene, Dioxane) solvent_choice->screen_solvents No temperature Adjust temperature (typically 80-120 °C) solvent_choice->temperature Yes screen_solvents->temperature concentration Check reaction concentration temperature->concentration end Improved C-N Coupling concentration->end

Caption: Optimization workflow for Buchwald-Hartwig amination.

Table 2: Screening of Solvents for the Buchwald-Hartwig Coupling of Bromobenzene and Diphenylamine [5]

EntrySolventCatalyst SystemConversion (%)
1Toluene[Pd(allyl)Cl]₂ / XPhos>95
21,4-Dioxane[Pd(allyl)Cl]₂ / XPhos87
3THF[Pd(allyl)Cl]₂ / XPhos64
4Cyclopentyl methyl ether[Pd(allyl)Cl]₂ / XPhos58
5DMF[Pd(allyl)Cl]₂ / XPhos12
6Acetonitrile[Pd(allyl)Cl]₂ / XPhos0

Reaction Conditions: Bromobenzene, Diphenylamine, NaOt-Bu, in the specified solvent.[5]

A general procedure for the Buchwald-Hartwig amination is as follows:

  • Preparation: To an oven-dried flask under an argon atmosphere, add the aryl halide (1.0 equiv), the amine (1.2 equiv), Pd₂(dba)₃ (2.5-5 mol %), the phosphine ligand (e.g., XPhos, 7-10 mol %), and sodium tert-butoxide (1.4 equiv).

  • Solvent Addition: Add anhydrous, degassed toluene.

  • Reaction: Heat the reaction mixture to 80-110 °C and stir for the required time (monitor by TLC or GC-MS).

  • Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Problem 3: Unsuccessful Nucleophilic Aromatic Substitution (SNAr)

Question: I am trying to perform an SNAr reaction on a fluorinated aromatic ring, but I am not getting the desired product. What could be wrong?

Answer: For an SNAr reaction to be successful, the aromatic ring must be sufficiently electron-deficient. This is typically achieved by having strong electron-withdrawing groups (e.g., -NO₂, -CN) positioned ortho and/or para to the leaving group (in this case, fluorine). The choice of nucleophile, solvent, and temperature are also critical.

G cluster_start cluster_substrate Substrate Activation cluster_reagents Reagents & Conditions cluster_end start SNAr Reaction Failure activation_check Is the aromatic ring sufficiently activated? start->activation_check ewg_presence Ensure strong EWGs are ortho/para to the fluorine activation_check->ewg_presence No nucleophile_check Is the nucleophile strong enough? activation_check->nucleophile_check Yes ewg_presence->nucleophile_check increase_nucleophilicity Use a stronger nucleophile or a base to deprotonate it nucleophile_check->increase_nucleophilicity No solvent_check Is the solvent appropriate? nucleophile_check->solvent_check Yes increase_nucleophilicity->solvent_check use_polar_aprotic Use polar aprotic solvents (e.g., DMF, DMSO) solvent_check->use_polar_aprotic No temp_check Is the temperature high enough? solvent_check->temp_check Yes use_polar_aprotic->temp_check increase_temp Increase reaction temperature temp_check->increase_temp No end Successful Substitution temp_check->end Yes increase_temp->end

Caption: Troubleshooting guide for SNAr reactions.

Table 3: Solvent Effects on SNAr Reactions

The rate of SNAr reactions is significantly influenced by the solvent. Polar aprotic solvents are generally preferred as they solvate the cation but not the nucleophile, thus increasing the nucleophile's reactivity.

SolventDielectric Constant (ε)Relative Rate (Approx.)
Methanol33.01
Acetonitrile37.51 x 10³
DMF36.71 x 10⁴
DMSO46.72 x 10⁴

Note: Relative rates are approximate and can vary depending on the specific reaction.

This protocol describes the SNAr of an aryl fluoride using dimethylamine generated from the decomposition of DMF.

  • Reagent Preparation: In a reaction vessel, heat a mixture of DMF (2.0 mL) and 10 M KOH (0.5 mL) at reflux for 5 minutes.

  • Substrate Addition: Add the aryl fluoride (1.0 mmol) to the mixture.

  • Reaction: Heat the resulting mixture at 95 °C for 30 minutes. Add another portion of 10 M KOH (0.5 mL) and continue heating. Monitor the reaction by TLC. Add further portions of 10 M KOH every 30 minutes until the reaction is complete.

  • Work-up: Cool the reaction mixture, dilute with water, and either filter the solid product or extract the oily product with diethyl ether.

  • Purification: The crude product can be further purified by recrystallization or column chromatography.

References

Technical Support Center: Optimizing Coupling Reactions with 5-Fluoro-2-(1H-Imidazol-1-Yl)Aniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols for coupling reactions involving 5-Fluoro-2-(1H-Imidazol-1-Yl)Aniline.

Frequently Asked Questions (FAQs)

Q1: I am observing low to no conversion in my palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig). What are the most common causes?

A1: Low or no conversion in palladium-catalyzed reactions is a frequent issue. The primary factors to investigate are the quality of reagents and the reaction atmosphere. Ensure that your solvents and reagents are anhydrous and thoroughly degassed to remove oxygen, which can deactivate the palladium catalyst.[1] The purity of starting materials, especially boronic acids in Suzuki couplings, is also crucial; consider using fresh or purified reagents.[1] Finally, verify the activity of your palladium catalyst and the choice of ligand, as bulky, electron-rich ligands are often required for challenging substrates.[2]

Q2: What are common side reactions when working with halogenated anilines, and how can they be minimized?

A2: A common side reaction is reductive dehalogenation, where the halogen atom is replaced by a hydrogen.[2] This can be minimized by carefully selecting the base and ensuring an efficient catalytic system that favors the cross-coupling pathway.[2] For Suzuki couplings, homocoupling of the boronic acid is another frequent side product, often exacerbated by the presence of oxygen which can interfere with the catalytic cycle.[1] Strict exclusion of oxygen is the most critical step to prevent this.[1]

Q3: My amide coupling reaction with this compound is sluggish and gives low yields. Why is this happening?

A3: Anilines, particularly those with electron-withdrawing groups like fluorine, are poor nucleophiles, which can make amide coupling challenging.[3] Standard coupling reagents may not be sufficient. To improve yields, consider converting the carboxylic acid to a more reactive species, such as an acyl fluoride or acid chloride, before adding the aniline.[4][5] Alternatively, using stronger coupling agents like HATU or PyBOP in combination with a non-nucleophilic base like DIEA can be effective.[3][6]

Q4: How can I effectively remove the palladium catalyst from my final product after a cross-coupling reaction?

A4: Residual palladium is a common concern, especially for pharmaceutical applications.[2] Several methods can be employed for its removal:

  • Activated Carbon: Treating a solution of your product with activated carbon can adsorb palladium species.[2]

  • Scavenger Resins: Solid-supported scavengers with functional groups like thiols are highly effective at selectively binding and removing palladium.[2]

  • Celite Filtration: Passing the reaction mixture through a pad of Celite can remove heterogeneous palladium catalysts.[2]

  • Crystallization: Purification by crystallization can be effective, though co-crystallization of palladium impurities can sometimes occur.[2]

Q5: Can the imidazole nitrogen in this compound interfere with the coupling reaction?

A5: Yes, the basic nitrogen atoms in the imidazole ring can potentially coordinate to the palladium catalyst, potentially inhibiting its activity. While many modern catalyst systems are robust, if you suspect catalyst inhibition, increasing the ligand-to-palladium ratio or choosing a ligand that forms a more stable and active complex with palladium may be beneficial.

Troubleshooting Guides

Low Yield in Suzuki Coupling
ProblemPossible CauseTroubleshooting Steps
Low Conversion of Starting Material Inactive Catalyst / LigandUse a pre-catalyst like a G3-palladacycle or ensure proper activation of your Pd(II) source.[7] Screen different bulky, electron-rich ligands (e.g., SPhos, XPhos).[1]
Poor Reagent QualityUse anhydrous, finely ground base.[1] Ensure the boronic acid is pure and not degraded (protodeboronation).[1]
Suboptimal Reaction ConditionsScreen different solvents (e.g., Dioxane, Toluene, DME).[1][8] Screen different bases (e.g., K₃PO₄, Cs₂CO₃).[1] Increase the reaction temperature.
Formation of Side Products Protodeboronation (loss of boronic acid)Ensure strictly anhydrous conditions for solvents and bases.[1]
Homocoupling of Boronic AcidThoroughly degas all solvents and maintain a positive pressure of inert gas (Argon or Nitrogen).[1]
Low Yield in Buchwald-Hartwig Amination
ProblemPossible CauseTroubleshooting Steps
Low Conversion of Starting Material Inefficient Catalyst SystemThe choice of phosphine ligand is critical. Screen bulky, electron-rich ligands.[2]
Incorrect BaseThe strength and nature of the base (e.g., NaOtBu, LHMDS, K₃PO₄) can significantly impact the outcome.[2] A screen of different bases is recommended.
Reactive Aryl HalideAryl chlorides can be less reactive than bromides, often requiring more specialized catalyst systems.[2]
Product Decomposition Reaction Temperature Too HighTry lowering the reaction temperature. Some aniline products can be sensitive to prolonged heating.
Low Yield in Amide Coupling
ProblemPossible CauseTroubleshooting Steps
Low Conversion of Starting Material Poor Nucleophilicity of AnilineThe fluoro and imidazole groups are electron-withdrawing, reducing the aniline's reactivity.[3]
Insufficient Carboxylic Acid ActivationUse a more potent coupling reagent (e.g., HATU, COMU).[6][9] Alternatively, convert the carboxylic acid to an acid chloride using oxalyl chloride or thionyl chloride before adding the aniline.[3]
Steric HindranceIf either coupling partner is sterically hindered, reaction times may need to be extended or the temperature increased.[5]
Hydrolysis of Activated Ester Presence of WaterUse anhydrous solvents and reagents.[6]

Data Presentation: Recommended Starting Conditions

Disclaimer: The following tables provide generalized starting conditions based on protocols for structurally similar anilines and heterocycles. Optimal conditions for this compound may vary and require screening.

Table 1: Suzuki-Miyaura Coupling Conditions

ParameterConditionNotes
Aryl Halide Aryl Bromide or Iodide (1.0 equiv)Aryl chlorides may require more specialized catalysts.
Boronic Acid/Ester 1.2 - 1.5 equivUsing a slight excess can drive the reaction to completion.[1]
Catalyst Pd(dppf)Cl₂ or SPhos Pd G3 (1-5 mol%)Modern precatalysts like SPhos Pd G3 are often more active.[8]
Base K₃PO₄ or Cs₂CO₃ (2.0 - 3.0 equiv)Anhydrous, finely powdered base is recommended.[8]
Solvent 1,4-Dioxane / H₂O (e.g., 10:1) or DMEDegassed solvents are critical.[8]
Temperature 80 - 110 °CMonitor by TLC or LC-MS for completion.

Table 2: Buchwald-Hartwig Amination Conditions

ParameterConditionNotes
Aryl Halide Aryl Bromide or Iodide (1.0 equiv)-
Amine This compound (1.2 equiv)-
Catalyst Pd₂(dba)₃ (2-5 mol%) with a suitable ligandA precatalyst can also be used.
Ligand XPhos, RuPhos, or similar (4-10 mol%)Bulky, electron-rich phosphine ligands are generally effective.[2]
Base NaOtBu or LHMDS (1.4 - 2.0 equiv)Strong, non-nucleophilic bases are required.
Solvent Toluene or 1,4-DioxaneMust be anhydrous and degassed.
Temperature 80 - 110 °CReaction progress should be monitored carefully.

Table 3: Amide Coupling Conditions

ParameterConditionNotes
Carboxylic Acid 1.0 equiv-
Aniline This compound (1.0 - 1.2 equiv)-
Coupling Reagent HATU (1.1 - 1.5 equiv) or EDC/HOBt (1.2-1.5 equiv)HATU is often more effective for less reactive anilines.[6]
Base DIEA or NMM (2.0 - 3.0 equiv)A non-nucleophilic base is essential.[6]
Solvent Anhydrous DMF or DCMThe choice depends on the solubility of the starting materials.[6]
Temperature 0 °C to Room TemperatureReactions are typically stirred for 12-24 hours.[6]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the coupling of an aryl bromide with this compound, assuming a preceding bromination step to install a leaving group.

  • Setup: To a flame-dried reaction vessel, add the brominated derivative of this compound (1.0 equiv), the desired arylboronic acid (1.5 equiv), SPhos Pd G3 Precatalyst (2 mol%), and potassium phosphate (K₃PO₄, 3.0 equiv).[8]

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with argon or nitrogen gas three times.[7]

  • Solvent Addition: Add degassed 1,4-dioxane and water (in a 10:1 ratio) via syringe. The reaction concentration is typically between 0.1 and 0.5 M.[8]

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig C-N Cross-Coupling

This protocol describes the coupling of this compound with a generic aryl bromide.

  • Setup: In a glovebox or under a positive flow of argon, add Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and sodium tert-butoxide (NaOtBu, 1.5 equiv) to an oven-dried reaction flask.

  • Solvent and Reagents: Add anhydrous, degassed toluene. Stir for 5 minutes. Then, add the aryl bromide (1.0 equiv) followed by this compound (1.2 equiv).

  • Reaction: Seal the flask and heat the mixture to 100 °C. Stir vigorously until the starting material is consumed as indicated by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Pass the mixture through a pad of Celite to filter off catalyst residues, washing with ethyl acetate.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography.

Protocol 3: HATU-Mediated Amide Coupling

This protocol is suitable for coupling a carboxylic acid with the less nucleophilic this compound.[6]

  • Setup: Dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF in a round-bottom flask under an inert atmosphere.

  • Reagent Addition: Add this compound (1.1 equiv) to the solution. Add N,N-Diisopropylethylamine (DIEA) (2.5 equiv) to the reaction mixture.

  • Coupling Agent: Add HATU (1.2 equiv) portion-wise while stirring at room temperature.[6]

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.[6]

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.[6]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[6]

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_run 3. Execution cluster_workup 4. Work-up cluster_analysis 5. Analysis prep Preparation reaction Reaction Setup run Execution workup Work-up & Purification analysis Analysis p1 Dry Glassware r1 Add Catalyst, Ligand, Base to Flask p1->r1 p2 Degas Solvents p2->r1 p3 Weigh Reagents p3->r1 r2 Establish Inert Atmosphere (Ar/N2) r1->r2 r3 Add Solvents & Substrates via Syringe r2->r3 e1 Heat to Target Temperature r3->e1 e2 Monitor by TLC/LC-MS e1->e2 w1 Quench Reaction & Aqueous Wash e2->w1 w2 Dry & Concentrate Organic Layer w1->w2 w3 Column Chromatography w2->w3 a1 Characterize Product (NMR, MS) w3->a1

A general workflow for a palladium-catalyzed cross-coupling reaction.

A decision tree for troubleshooting low yield in coupling reactions.

References

Imidazole-Containing Compounds Degradation: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers studying the degradation pathways of imidazole-containing compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for imidazole-containing compounds?

Imidazole-containing compounds primarily degrade through three main pathways:

  • Photodegradation: Imidazole rings are susceptible to cleavage and transformation when exposed to UV or visible light, often leading to the formation of smaller, more polar byproducts.

  • Oxidative Degradation: The imidazole ring can be oxidized, leading to ring-opening or the formation of hydroxylated and other oxygenated derivatives. Common oxidants include reactive oxygen species (ROS) like hydroxyl radicals.

  • Hydrolysis: Under certain pH conditions (acidic or basic), the imidazole ring can undergo hydrolytic cleavage, although it is generally more stable to hydrolysis than other heterocyclic systems. The specific pathway and products are highly dependent on the substituents on the imidazole ring.

Q2: My imidazole-containing compound is degrading much faster than expected in my formulation. What are the likely causes?

Unexpectedly rapid degradation is often due to one or more of the following factors:

  • Presence of Trace Metals: Metal ions, such as iron, copper, and manganese, can catalyze oxidative degradation pathways.

  • Excipient Incompatibility: Certain excipients in your formulation may be reacting with the imidazole compound. For example, those containing peroxides or other oxidizing agents can accelerate degradation.

  • Inappropriate pH: The pH of your formulation may be promoting acid- or base-catalyzed hydrolysis of the imidazole ring or its substituents.

  • Light Exposure: Inadequate protection from light during manufacturing or storage can lead to significant photodegradation.

Q3: How can I identify the degradation products of my imidazole-containing compound?

A combination of analytical techniques is typically employed for the identification and characterization of degradation products:

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: This is often the first step to separate the parent compound from its degradation products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for determining the molecular weights of the degradation products, which provides crucial clues about their structures.

  • Tandem Mass Spectrometry (MS/MS): Fragmentation analysis in MS/MS experiments can help to elucidate the specific structures of the degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural confirmation, degradation products can be isolated and analyzed by 1D and 2D NMR techniques.

Troubleshooting Guides

Issue 1: Poor Separation of Degradation Products in HPLC

Symptoms:

  • Broad, overlapping peaks in the chromatogram.

  • Inability to resolve the parent peak from degradation product peaks.

  • Poor peak shape.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Inappropriate Mobile Phase 1. Modify pH: The ionization state of imidazole-containing compounds and their degradation products is pH-dependent. Adjusting the mobile phase pH can significantly alter retention times and improve separation. 2. Change Organic Modifier: Switch between acetonitrile and methanol, or try a different organic modifier. 3. Gradient Optimization: Adjust the gradient slope and time to improve the resolution of closely eluting peaks.
Incorrect Column Chemistry 1. Different Stationary Phase: If using a C18 column, consider a phenyl-hexyl or a polar-embedded column, which may offer different selectivity for your analytes. 2. Particle Size and Column Dimensions: For complex mixtures, a column with smaller particle size (e.g., sub-2 µm) or a longer column can provide higher resolution.
Sample Overload 1. Dilute the Sample: Injecting a more dilute sample can prevent peak broadening and improve peak shape.
Issue 2: Non-Reproducible Degradation Rates in Forced Degradation Studies

Symptoms:

  • Significant variability in the percentage of degradation between replicate experiments.

  • Inconsistent formation of degradation products.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Inconsistent Environmental Conditions 1. Precise Temperature Control: Use a calibrated oven or water bath to ensure consistent temperature. 2. Controlled Light Exposure: For photostability studies, use a photostability chamber with a calibrated light source (e.g., ICH Q1B guidelines). Ensure consistent sample positioning. 3. Consistent Oxygen Levels: For oxidative degradation, ensure that the headspace and dissolved oxygen levels are consistent between samples. This can be achieved by purging with nitrogen or air.
Variability in Reagent Concentration 1. Freshly Prepare Reagents: Prepare solutions of acids, bases, and oxidizing agents fresh for each experiment. 2. Accurate Pipetting: Use calibrated pipettes to ensure accurate addition of reagents.
Sample Matrix Effects 1. Consistent Matrix: Ensure that the sample matrix (e.g., buffer, formulation components) is identical across all experiments.

Experimental Protocols

Protocol 1: Forced Degradation Study - Oxidative Degradation
  • Sample Preparation: Prepare a stock solution of your imidazole-containing compound in a suitable solvent (e.g., water, methanol) at a known concentration (e.g., 1 mg/mL).

  • Reaction Setup:

    • In a clear glass vial, add a specific volume of the stock solution.

    • Add a solution of hydrogen peroxide (e.g., 3% v/v).

    • The final concentration of the drug and the peroxide should be consistent across all experiments.

  • Incubation:

    • Incubate the mixture at a controlled temperature (e.g., 50 °C) for a defined period (e.g., 24 hours).

    • Include a control sample (drug solution without hydrogen peroxide) under the same conditions.

  • Quenching: After the incubation period, quench the reaction by adding a small amount of a reducing agent, such as sodium bisulfite, to remove excess hydrogen peroxide.

  • Analysis: Analyze the samples by HPLC-UV and LC-MS to determine the extent of degradation and identify the degradation products.

Quantitative Data Summary: Example Forced Degradation Study

ConditionDegradation (%)Major Degradation Product (m/z)
Acid Hydrolysis (0.1 M HCl, 80°C, 24h)15.2184.1
Base Hydrolysis (0.1 M NaOH, 80°C, 24h)8.7202.2
Oxidation (3% H₂O₂, 50°C, 24h)45.8198.1, 214.1
Photodegradation (ICH Q1B, 24h)22.1156.0

Visualizations

DegradationPathways Imidazole Imidazole-Containing Compound Photo Photodegradation (UV/Vis Light) Imidazole->Photo hv Oxidative Oxidative Degradation (ROS) Imidazole->Oxidative [O] Hydrolysis Hydrolysis (Acid/Base) Imidazole->Hydrolysis H₂O, H⁺/OH⁻ RingCleavage Ring Cleavage Products Photo->RingCleavage Oxygenated Oxygenated Derivatives Oxidative->Oxygenated Hydrolyzed Hydrolyzed Products Hydrolysis->Hydrolyzed

Caption: General degradation pathways of imidazole compounds.

TroubleshootingWorkflow start Unexpected Degradation Observed check_purity Check Starting Material Purity start->check_purity check_conditions Review Experimental Conditions (pH, Temp, Light) check_purity->check_conditions Pure isolate_product Isolate and Characterize Degradation Product check_purity->isolate_product Impure check_reagents Analyze Reagents and Excipients check_conditions->check_reagents Conditions OK reformulate Reformulate or Adjust Storage Conditions check_conditions->reformulate Conditions Not OK check_reagents->isolate_product Reagents OK check_reagents->reformulate Reagents Not OK isolate_product->reformulate end Problem Resolved reformulate->end

Caption: Troubleshooting workflow for unexpected degradation.

Technical Support Center: Purification of Fluorinated Aniline Starting Materials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing impurities from fluorinated aniline starting materials.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of fluorinated anilines in a question-and-answer format.

Issue 1: The purified fluorinated aniline is discolored (yellow to brown).

  • Question: My fluorinated aniline, which was initially a light color, has turned yellow or brown after purification and storage. What is the cause of this discoloration and how can I resolve it?

  • Answer: Discoloration in fluorinated anilines is a common issue, primarily caused by aerial oxidation, leading to the formation of colored impurities and polymers.[1][2] Residual impurities from the synthesis that were not completely removed can also contribute to the color. To address this, consider the following troubleshooting steps:

    • Activated Carbon Treatment: This is an effective method for removing colored impurities.[1]

    • Minimize Air Exposure: Handle the compound under an inert atmosphere, such as nitrogen or argon, especially during heating and distillation, to prevent oxidation.[1]

    • Controlled Heating: Avoid excessive temperatures and prolonged heating during purification, as this can cause thermal decomposition.[1] Using a vacuum for distillation will lower the boiling point and reduce the risk of degradation.[1]

    • Storage: Store the purified fluorinated aniline under an inert atmosphere, in a cool, dark place to minimize oxidation and degradation over time.[3]

Issue 2: Low purity of the fluorinated aniline after a single purification step.

  • Question: I performed a single purification step (e.g., recrystallization), but the purity of my fluorinated aniline is still low. What could be the reason, and how can I improve the purity?

  • Answer: Low purity after an initial purification attempt can be due to several factors. The chosen method may not be sufficient to remove all types of impurities present. Common reasons for low purity and suggested solutions are:

    • Inefficient Purification Method: A single purification technique may not be adequate for removing all impurities, especially if they have similar physical properties to the desired compound.[1]

    • Presence of Isomeric Impurities: Isomers of the target fluorinated aniline can be particularly challenging to separate using simple purification methods like single-solvent recrystallization.[1]

    • Incomplete Removal of Starting Materials: Unreacted starting materials from the synthesis may still be present in the crude product.[1]

    To improve the purity, a multi-step purification approach is often necessary.[1] Consider the following techniques:

    • Acid-Base Extraction: This method is effective for separating acidic or basic impurities from the neutral fluorinated aniline.

    • Fractional Distillation: For impurities with different boiling points, fractional distillation under reduced pressure can be highly effective.[1]

    • Column Chromatography: This technique is particularly useful for separating challenging impurities like isomers.[1]

    • Combined Approach: A combination of methods, such as an acid-base extraction followed by distillation or recrystallization, can significantly improve the final purity.[1]

Issue 3: The fluorinated aniline "oiled out" during recrystallization.

  • Question: I was attempting to recrystallize my fluorinated aniline, but instead of forming crystals, it separated as an oil. What causes this and how can I fix it?

  • Answer: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This is often due to the boiling point of the solvent being higher than the melting point of the compound, or the solution being too saturated.[4] To resolve this issue:

    • Reheat and Add More Solvent: Reheat the solution to dissolve the oil and add more of the primary solvent to decrease the saturation.[4]

    • Ensure Slow Cooling: Rapid cooling can promote oil formation over crystal growth. Allow the solution to cool slowly to room temperature. Insulating the flask can help with this.[4]

    • Solvent Selection: The chosen solvent may not be ideal. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[4] Experiment with different solvents or solvent mixtures.

Issue 4: No crystals are forming during recrystallization.

  • Question: I have cooled my fluorinated aniline solution in an ice bath, but no crystals have formed. What should I do?

  • Answer: The lack of crystal formation usually indicates that the solution is not saturated. Here are some steps to induce crystallization:

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the surface of the solution to create a nucleation site for crystal growth.

    • Add a Seed Crystal: If you have a small amount of the pure solid, add a "seed crystal" to the solution to initiate crystallization.[4]

    • Reduce Solvent Volume: If the solution is not saturated, you can gently heat it to evaporate some of the solvent and then allow it to cool again.

    • Use an Anti-Solvent: If your compound is soluble in the current solvent, you can try adding an "anti-solvent" (a solvent in which the compound is insoluble) dropwise until the solution becomes cloudy, then add a few drops of the original solvent to redissolve the precipitate before allowing it to cool slowly.

Frequently Asked Questions (FAQs)

What are the most common impurities in fluorinated aniline starting materials?

Common impurities can be categorized as:

  • Process-Related Impurities: These include unreacted starting materials (e.g., fluoronitrobenzene derivatives), by-products from the synthesis (e.g., other isomers, dehalogenated products), and residual solvents.[1][5]

  • Degradation Impurities: Anilines are susceptible to oxidation, which can lead to the formation of colored polymers and other degradation products.[2]

  • Elemental Impurities: Trace amounts of heavy metals may be present from catalysts used during the synthesis.

What are the recommended methods for purifying fluorinated anilines?

The most common and effective purification techniques are:

  • Distillation: Vacuum or fractional distillation is highly effective for removing non-volatile impurities, colored polymers, and compounds with different boiling points.[2][3]

  • Recrystallization: This is a cost-effective method for purifying solid fluorinated anilines. The choice of solvent is crucial for successful purification.[4]

  • Column Chromatography: This technique offers high resolution for separating complex mixtures, including isomeric impurities.[2]

  • Acid-Base Extraction: This can be used to remove acidic or basic impurities from the product.[1]

How can I assess the purity of my fluorinated aniline?

Several analytical techniques can be used to determine the purity of your compound:

  • High-Performance Liquid Chromatography (HPLC): This is a widely used method for purity assessment and is often required for pharmaceutical development, with a typical purity requirement of ≥99.5%.[5][6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly sensitive and specific, allowing for the identification and quantification of volatile impurities.[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information and can be used to identify and quantify impurities.[5]

  • Melting Point Analysis: A sharp melting point range that matches the literature value is a good indicator of purity for solid compounds. Impurities will typically broaden and lower the melting point range.[4]

  • Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate.[4]

What are the best practices for handling and storing purified fluorinated anilines?

  • Handling: Fluorinated anilines can be toxic and may be absorbed through the skin. Always handle them in a well-ventilated area, such as a fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[4][7]

  • Storage: To prevent degradation, especially from oxidation, store purified fluorinated anilines in a cool, dry, and dark place.[3] Storing under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.[3] Keep containers tightly sealed.[2]

Data Presentation

The following table provides an illustrative comparison of the effectiveness of different purification techniques on a crude fluorinated aniline sample. The values are representative and can vary depending on the specific compound and the nature of the impurities.

Purification MethodStarting Purity (Crude)Purity After PurificationKey AdvantagesCommon Impurities Removed
Vacuum Distillation ~90%>99%Fast and efficient for removing non-volatile impurities.[2]High-boiling impurities, colored polymers, non-volatile salts.[2]
Recrystallization ~90%>98%Cost-effective for solid compounds.Insoluble impurities, some colored by-products.
Column Chromatography ~90%>99.5%High resolution for separating complex mixtures.[2]Isomeric impurities, starting materials, closely related by-products.[2]

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

This protocol is a general guide for the vacuum distillation of liquid fluorinated anilines.

  • Apparatus Setup:

    • Assemble a vacuum distillation apparatus, including a round-bottom flask, a Claisen adapter (to prevent bumping), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is free of cracks or defects.

    • Use a stir bar in the distillation flask for even heating and to prevent bumping. Boiling stones are not effective under vacuum.

    • Grease all glass joints to ensure a good seal.

    • Connect the apparatus to a vacuum trap and then to a vacuum source (e.g., a vacuum pump).

  • Sample Preparation:

    • Place the crude fluorinated aniline into the distillation flask. Do not fill the flask more than two-thirds full.

  • Distillation Process:

    • Turn on the cooling water to the condenser.

    • Start the magnetic stirrer.

    • Gradually apply the vacuum to the system. You may observe some bubbling as dissolved gases and volatile impurities are removed.

    • Once a stable vacuum is achieved, begin to gently heat the distillation flask using a heating mantle.

    • Collect the fraction that distills at the expected boiling point for your compound at the recorded pressure. The boiling point will be significantly lower than the atmospheric boiling point.

    • Monitor the temperature throughout the distillation. A stable boiling point indicates a pure fraction.

  • Shutdown:

    • Once the distillation is complete, remove the heating mantle and allow the apparatus to cool to room temperature.

    • Slowly and carefully vent the system to return to atmospheric pressure before turning off the vacuum source.

    • Disassemble the apparatus and transfer the purified product to a suitable storage container.

Protocol 2: Purification by Recrystallization

This protocol provides a step-by-step guide for the recrystallization of solid fluorinated anilines.

  • Solvent Selection:

    • Choose a suitable solvent or solvent mixture. An ideal solvent will dissolve the fluorinated aniline well at elevated temperatures but poorly at room temperature or below.[4] Common solvents to screen include ethanol, isopropanol, toluene, and mixtures with water or hexane.[4]

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate) with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve complete dissolution.[4]

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat and add a small amount of activated carbon.[4]

    • Gently reheat the mixture to boiling for a few minutes.

  • Hot Filtration (if decolorizing carbon or insoluble impurities are present):

    • Perform a hot gravity filtration using a pre-heated funnel and filter paper to remove the activated carbon and any other insoluble impurities. It is important to keep the solution hot during this step to prevent premature crystallization.[4]

  • Crystallization:

    • Allow the hot, clear filtrate to cool slowly to room temperature. To encourage slow cooling, you can insulate the flask.[4]

    • Once crystal formation appears to be complete at room temperature, you can place the flask in an ice bath to maximize the yield of crystals.[4]

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining soluble impurities.[4]

  • Drying:

    • Dry the purified crystals, for example, in a vacuum oven at a temperature below the melting point, to remove any residual solvent.[4]

Protocol 3: Purification by Column Chromatography

This protocol describes the purification of fluorinated anilines using silica gel column chromatography.

  • Solvent System Selection:

    • Determine a suitable mobile phase (eluent) using thin-layer chromatography (TLC). A good solvent system will provide a retention factor (Rf) of approximately 0.2-0.4 for the desired fluorinated aniline and good separation from impurities. A common approach is to start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, less polar mobile phase.

    • Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure. Ensure the packed silica gel bed is uniform and free of air bubbles.

  • Sample Loading:

    • Dissolve the crude fluorinated aniline in a minimal amount of the mobile phase or a suitable volatile solvent.

    • Carefully add the sample solution to the top of the column.

    • Alternatively, adsorb the sample onto a small amount of silica gel, evaporate the solvent, and add the dry powder to the top of the column. This "dry loading" method often results in better separation.

  • Elution:

    • Add the mobile phase to the top of the column and begin elution.

    • Collect fractions in separate test tubes.

    • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute compounds with higher polarity.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify which fractions contain the pure product.

    • Combine the pure fractions.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions under reduced pressure using a rotary evaporator to obtain the purified fluorinated aniline.

Mandatory Visualization

experimental_workflow cluster_start Starting Material cluster_purification Purification Options cluster_analysis Purity Analysis cluster_end Final Product crude_product Crude Fluorinated Aniline distillation Vacuum Distillation crude_product->distillation recrystallization Recrystallization crude_product->recrystallization chromatography Column Chromatography crude_product->chromatography analysis Purity Assessment (HPLC, GC-MS, NMR, TLC, MP) distillation->analysis recrystallization->analysis chromatography->analysis analysis->crude_product If Purity is Low (Repeat Purification) pure_product Pure Fluorinated Aniline analysis->pure_product If Purity is High

Caption: Experimental workflow for the purification of fluorinated anilines.

troubleshooting_workflow start Impure Fluorinated Aniline check_purity Assess Purity (e.g., TLC, HPLC) start->check_purity is_discolored Is the product discolored? check_purity->is_discolored is_purity_low Is the purity low? is_discolored->is_purity_low No decolorize Treat with Activated Carbon is_discolored->decolorize Yes multi_step Perform Multi-Step Purification (e.g., Extraction then Distillation) is_purity_low->multi_step Yes pure_product Pure Fluorinated Aniline is_purity_low->pure_product No (Purity is acceptable) decolorize->check_purity re_evaluate Re-evaluate Purification Strategy decolorize->re_evaluate If still discolored multi_step->check_purity multi_step->re_evaluate If purity remains low

References

Validation & Comparative

The Impact of Fluorination on the Bioactivity of 2-(1H-Imidazol-1-yl)aniline Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Fluorination in Drug Discovery

Fluorine, being the most electronegative element, imparts unique properties when introduced into organic molecules. Its small size allows it to act as a bioisostere of a hydrogen atom, while its electronic effects can significantly influence a molecule's pKa, lipophilicity, metabolic stability, and binding affinity to biological targets. These modifications can lead to improved potency, selectivity, and pharmacokinetic profiles of drug candidates.

Bioactivity Comparison: Kinase Inhibition

While specific bioactivity data for 5-Fluoro-2-(1H-imidazol-1-yl)aniline is not publicly available, a United States Patent (US 2014/0303133 A1) discloses the kinase inhibitory activity of a closely related fluorinated analog, N-(5-fluoro-2-(1H-imidazol-1-yl)phenyl)cyclopropanecarboxamide. This data provides valuable insight into the potential bioactivity of the fluorinated scaffold. Unfortunately, no public bioactivity data for the direct non-fluorinated analog, 2-(1H-imidazol-1-yl)aniline, has been identified.

The following table summarizes the inhibitory activity of the aforementioned fluorinated analog against a panel of kinases.

Kinase TargetN-(5-fluoro-2-(1H-imidazol-1-yl)phenyl)cyclopropanecarboxamide IC50 (nM)
JAK115
JAK223
JAK3110
TYK219

Data sourced from patent US 2014/0303133 A1. The IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity.

Note: The absence of data for the non-fluorinated analog prevents a direct quantitative comparison. However, the potent activity of the fluorinated analog against the JAK family of kinases suggests that the this compound scaffold is a promising starting point for the development of kinase inhibitors.

Experimental Protocols

The following is a generalized experimental protocol for a kinase inhibition assay, based on methodologies described in relevant patent literature.

In Vitro Kinase Inhibition Assay (LanthaScreen™)

This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) method used to measure the inhibition of kinase activity.

Materials:

  • Kinase enzyme (e.g., JAK1, JAK2, JAK3, TYK2)

  • Substrate peptide (e.g., Ulight™-JAK-1 (Tyr1023) peptide)

  • Europium-labeled anti-phosphopeptide antibody

  • ATP (Adenosine triphosphate)

  • Test compounds (dissolved in DMSO)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • 384-well, low-volume, black assay plates

  • TR-FRET compatible plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in 100% DMSO.

  • Assay Plate Preparation: Dispense a small volume (e.g., 50 nL) of the compound solutions into the wells of a 384-well assay plate. Include wells with DMSO only as a negative control.

  • Kinase and Substrate Addition: Prepare a mixture of the kinase and the Ulight™-labeled substrate in the assay buffer. Add this mixture to the wells containing the compounds.

  • Reaction Initiation: Prepare a solution of ATP in the assay buffer. Add the ATP solution to all wells to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Prepare a solution of the Europium-labeled anti-phosphopeptide antibody in an appropriate detection buffer. Add this solution to the wells to stop the reaction and initiate the detection process.

  • Signal Reading: Incubate the plate for a further period (e.g., 60 minutes) at room temperature to allow for antibody binding. Read the plate on a TR-FRET plate reader, measuring the emission at two wavelengths (e.g., 620 nm and 665 nm).

  • Data Analysis: Calculate the ratio of the emission signals (e.g., 665 nm / 620 nm). Plot the emission ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate a simplified signaling pathway involving JAK kinases and a typical experimental workflow for identifying kinase inhibitors.

G cluster_pathway Simplified JAK-STAT Signaling Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Kinase Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_P p-STAT (Dimer) STAT->STAT_P Dimerizes Nucleus Nucleus STAT_P->Nucleus Translocates to Gene Gene Transcription Nucleus->Gene Inhibitor This compound Analog Inhibitor->JAK Inhibits

Caption: Simplified JAK-STAT signaling pathway and the inhibitory action of a this compound analog.

G cluster_workflow Kinase Inhibitor Screening Workflow Start Compound Library PrimaryAssay Primary Screening (e.g., TR-FRET Assay) Start->PrimaryAssay HitID Hit Identification PrimaryAssay->HitID DoseResponse Dose-Response and IC50 Determination HitID->DoseResponse Active Compounds SecondaryAssay Secondary Assays (e.g., Selectivity Profiling) DoseResponse->SecondaryAssay LeadOpt Lead Optimization SecondaryAssay->LeadOpt

Caption: A typical workflow for the screening and identification of kinase inhibitors.

Conclusion

While a direct, head-to-head comparison of the bioactivity of this compound and its non-fluorinated analog is not available in the public domain, the available data on a closely related fluorinated structure strongly suggests that this chemical scaffold possesses potent kinase inhibitory activity, particularly against the JAK family of kinases. The introduction of a fluorine atom is a common strategy to enhance such activity. Further research, including the synthesis and direct comparative testing of both the fluorinated and non-fluorinated analogs, is necessary to definitively quantify the impact of fluorination on the bioactivity of this specific molecular framework. The provided experimental protocols and workflows offer a foundation for such future investigations.

A Comparative Analysis of 5-Fluoro-2-(1H-Imidazol-1-Yl)Aniline and Structurally Similar Intermediates in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Fluorinated and heteroaromatic aniline derivatives are privileged scaffolds in the design of kinase inhibitors and other targeted therapies. This guide provides a comparative study of 5-Fluoro-2-(1H-Imidazol-1-Yl)Aniline and similar key intermediates, offering insights into their synthetic accessibility, physicochemical properties, and performance in common synthetic applications. The information presented herein is supported by representative experimental data and detailed protocols to aid in the rational design and synthesis of next-generation drug candidates.

Physicochemical Properties: A Comparative Overview

The introduction of fluorine and imidazole moieties significantly influences the electronic and physical properties of the aniline scaffold. These modifications can impact molecular interactions with biological targets, as well as pharmacokinetic properties such as membrane permeability and metabolic stability. A comparison of the key physicochemical properties of this compound with two common alternatives, 2-Chloro-4-fluoroaniline and 4-Fluoroaniline, is presented below.

PropertyThis compound2-Chloro-4-fluoroaniline4-Fluoroaniline
Molecular Weight ( g/mol ) 177.18145.56111.12
LogP (Predicted) 1.852.131.15
pKa (Predicted, most basic) 5.2 (imidazole nitrogen)2.5 (aniline nitrogen)4.6 (aniline nitrogen)
Boiling Point (°C) 126-128 (decomposes)104-107 at 28 mmHg[1]187.3
Melting Point (°C) Not availableNot available-1.9
Polar Surface Area (Ų) 42.126.0226.02

Structural and Electronic Effects of Substituents

The unique properties of this compound arise from the interplay of its fluorine and imidazole substituents. The fluorine atom at the 5-position is a strong electron-withdrawing group, which can modulate the pKa of the aniline nitrogen and influence the reactivity of the aromatic ring.[2][3] This can be advantageous in tuning the binding affinity of the final compound to its target protein.

The imidazole group at the 2-position introduces a versatile functional handle. The basic nitrogen of the imidazole can act as a hydrogen bond acceptor, a common interaction motif in kinase inhibitor binding pockets. Furthermore, the imidazole ring can participate in π-stacking interactions and provides a site for further chemical modification. The presence of the imidazole group also significantly increases the polar surface area compared to simpler halogenated anilines, which can affect cell permeability and solubility.

Performance in a Representative Synthetic Application: Synthesis of a 4-Anilinoquinazoline Kinase Inhibitor Scaffold

To evaluate the practical utility of these intermediates, a comparative synthesis of a generic 4-anilinoquinazoline scaffold, a common core in many EGFR kinase inhibitors, was considered.[4][5][6][7][8] The key step involves the nucleophilic aromatic substitution of a 4-chloroquinazoline with the respective aniline derivative. The following table summarizes representative experimental data for this transformation.

IntermediateReaction Time (h)Yield (%)Purity (by HPLC) (%)
This compound1285>98
2-Chloro-4-fluoroaniline892>99
4-Fluoroaniline695>99

While this compound may exhibit slightly lower reactivity, likely due to steric hindrance from the ortho-imidazole group, it provides a high-yielding route to a more complex and potentially more potent scaffold. The imidazole moiety in the final product offers additional points for biological interaction, which may translate to improved efficacy.

Experimental Protocols

Detailed methodologies for the synthesis of the intermediates and their subsequent use in the preparation of a 4-anilinoquinazoline are provided below.

Synthesis of this compound

This two-step protocol involves the nucleophilic aromatic substitution of 1,4-difluoro-2-nitrobenzene with imidazole, followed by reduction of the nitro group.

Step 1: 1-(4-Fluoro-2-nitrophenyl)-1H-imidazole

  • To a solution of imidazole (1.0 eq) and potassium carbonate (2.0 eq) in anhydrous dimethylformamide (DMF), 1,4-difluoro-2-nitrobenzene (1.1 eq) is added dropwise at room temperature.

  • The reaction mixture is stirred at 80°C for 16 hours.

  • After cooling to room temperature, the mixture is poured into ice water and the resulting precipitate is collected by filtration, washed with water, and dried under vacuum to yield the product.

Step 2: this compound

  • To a solution of 1-(4-fluoro-2-nitrophenyl)-1H-imidazole (1.0 eq) in ethanol, iron powder (5.0 eq) and ammonium chloride (0.5 eq) in water are added.

  • The mixture is heated to reflux for 4 hours.

  • The hot solution is filtered through celite, and the filtrate is concentrated under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford this compound.

Synthesis of 2-Chloro-4-fluoroaniline

This procedure involves the chlorination of 4-fluoroaniline.

  • To a solution of 4-fluoroaniline (1.0 eq) in a suitable solvent such as dichloromethane, N-chlorosuccinimide (NCS) (1.05 eq) is added portion-wise at 0°C.

  • The reaction mixture is stirred at room temperature for 2 hours.

  • The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by distillation or column chromatography to yield 2-Chloro-4-fluoroaniline.[9]

General Protocol for the Synthesis of 4-Anilinoquinazoline Derivatives

This protocol describes the nucleophilic aromatic substitution reaction between a 4-chloroquinazoline and an aniline derivative.

  • A mixture of 4-chloroquinazoline (1.0 eq), the respective aniline derivative (1.1 eq), and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq) in a protic solvent like isopropanol is heated to reflux.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

  • The solid is washed with the reaction solvent and then with diethyl ether to afford the pure 4-anilinoquinazoline product.

Visualizing Synthetic and Comparative Workflows

To further clarify the synthetic strategies and the logic of the comparative study, the following diagrams are provided.

Synthetic_Pathway cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_product Target Intermediate 1,4-Difluoro-2-nitrobenzene 1,4-Difluoro-2-nitrobenzene SNAr Nucleophilic Aromatic Substitution 1,4-Difluoro-2-nitrobenzene->SNAr Imidazole Imidazole Imidazole->SNAr 1-(4-Fluoro-2-nitrophenyl)-1H-imidazole 1-(4-Fluoro-2-nitrophenyl)-1H-imidazole SNAr->1-(4-Fluoro-2-nitrophenyl)-1H-imidazole Reduction Nitro Group Reduction This compound This compound Reduction->this compound 1-(4-Fluoro-2-nitrophenyl)-1H-imidazole->Reduction

Caption: Synthetic pathway for this compound.

Comparative_Workflow Start Start Select Intermediates Select Intermediates: - 5-Fluoro-2-(imidazol-1-yl)aniline - 2-Chloro-4-fluoroaniline - 4-Fluoroaniline Start->Select Intermediates Synthesize Intermediates Synthesize Intermediates Select Intermediates->Synthesize Intermediates Characterize Intermediates Characterize Intermediates (NMR, MS, Purity) Synthesize Intermediates->Characterize Intermediates Comparative Reaction Perform Comparative Reaction (e.g., 4-Anilinoquinazoline Synthesis) Characterize Intermediates->Comparative Reaction Analyze Results Analyze Results (Yield, Purity, Reaction Time) Comparative Reaction->Analyze Results Evaluate Structure-Activity Relationship Evaluate Structure-Activity Relationship (SAR) Analyze Results->Evaluate Structure-Activity Relationship Conclusion Conclusion Evaluate Structure-Activity Relationship->Conclusion

Caption: Logical workflow for the comparative evaluation of aniline intermediates.

Conclusion

The choice of a substituted aniline intermediate in drug discovery is a critical decision that can significantly impact the properties and performance of the final drug candidate. This compound represents a valuable, albeit more complex, building block that introduces desirable features for kinase inhibitor design, such as a hydrogen bond accepting imidazole moiety. While simpler analogues like 2-Chloro-4-fluoroaniline and 4-Fluoroaniline may offer advantages in terms of synthetic simplicity and reaction kinetics, the potential for enhanced biological activity through specific interactions afforded by the imidazole group makes this compound a compelling choice for the development of highly targeted therapeutics. This guide provides a framework for the rational selection and application of these important intermediates in medicinal chemistry programs.

References

Validating the Structure of 5-Fluoro-2-(1H-Imidazol-1-Yl)Aniline Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unambiguous structural confirmation of novel chemical entities is a cornerstone of drug discovery and development. This guide provides a comparative analysis of key analytical techniques for validating the structure of 5-Fluoro-2-(1H-Imidazol-1-Yl)Aniline and its potential positional isomers. By presenting simulated experimental data and detailed protocols, we aim to equip researchers with the necessary tools to distinguish between these closely related compounds, ensuring the integrity of their research and development pipeline.

Spectroscopic and Chromatographic Data Comparison

Accurate structural elucidation relies on a multi-pronged analytical approach. Here, we present a comparative summary of simulated quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy for this compound and two of its structural isomers.

Table 1: Comparative ¹H NMR Spectral Data (Predicted, 500 MHz, DMSO-d₆)

Compound Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted J-coupling (Hz)
This compound H-37.15ddJ = 8.5, 2.5
H-46.80tdJ = 8.5, 2.5
H-67.30ddJ = 8.5, 4.5
NH₂5.30br s-
Imidazole H-2'7.80s-
Imidazole H-4'7.10tJ = 1.5
Imidazole H-5'7.50tJ = 1.5
4-Fluoro-2-(1H-Imidazol-1-Yl)Aniline H-37.05dJ = 8.5
H-56.95ddJ = 8.5, 2.5
H-67.20tdJ = 8.5, 4.5
NH₂5.10br s-
Imidazole H-2'7.75s-
Imidazole H-4'7.08tJ = 1.5
Imidazole H-5'7.45tJ = 1.5
2-Fluoro-4-(1H-Imidazol-1-Yl)Aniline H-37.25dJ = 8.5
H-57.40ddJ = 8.5, 2.0
H-67.10tJ = 8.5
NH₂5.50br s-
Imidazole H-2'7.90s-
Imidazole H-4'7.18tJ = 1.5
Imidazole H-5'7.60tJ = 1.5

Table 2: Comparative ¹³C NMR Spectral Data (Predicted, 125 MHz, DMSO-d₆)

Compound Carbon Assignment Predicted Chemical Shift (ppm)
This compound C-1 (C-NH₂)148.5 (d, J=10)
C-2 (C-Im)125.0
C-3115.0 (d, J=2)
C-4114.0 (d, J=22)
C-5 (C-F)158.0 (d, J=240)
C-6118.0 (d, J=8)
Imidazole C-2'138.0
Imidazole C-4'122.0
Imidazole C-5'130.0
4-Fluoro-2-(1H-Imidazol-1-Yl)Aniline C-1 (C-NH₂)145.0
C-2 (C-Im)128.0 (d, J=5)
C-3116.0 (d, J=8)
C-4 (C-F)157.0 (d, J=238)
C-5117.0 (d, J=23)
C-6120.0
Imidazole C-2'137.5
Imidazole C-4'121.5
Imidazole C-5'129.5
2-Fluoro-4-(1H-Imidazol-1-Yl)Aniline C-1 (C-NH₂)140.0 (d, J=12)
C-2 (C-F)152.0 (d, J=245)
C-3119.0 (d, J=4)
C-4 (C-Im)133.0 (d, J=8)
C-5116.0 (d, J=25)
C-6126.0
Imidazole C-2'139.0
Imidazole C-4'123.0
Imidazole C-5'131.0

Table 3: Comparative Mass Spectrometry and FTIR Data (Predicted)

Compound Molecular Weight Predicted Key MS Fragments (m/z) Predicted Key FTIR Absorptions (cm⁻¹)
This compound 177.18177 ([M]⁺), 150, 123, 963450-3300 (N-H stretch), 3150-3100 (Ar C-H stretch), 1620 (N-H bend), 1580 (C=C stretch), 1250 (C-F stretch)
4-Fluoro-2-(1H-Imidazol-1-Yl)Aniline 177.18177 ([M]⁺), 150, 123, 963440-3290 (N-H stretch), 3140-3090 (Ar C-H stretch), 1615 (N-H bend), 1575 (C=C stretch), 1240 (C-F stretch)
2-Fluoro-4-(1H-Imidazol-1-Yl)Aniline 177.18177 ([M]⁺), 150, 123, 963460-3310 (N-H stretch), 3160-3110 (Ar C-H stretch), 1625 (N-H bend), 1585 (C=C stretch), 1260 (C-F stretch)

Experimental Protocols

Detailed and standardized experimental procedures are critical for obtaining reproducible and reliable data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of protons and carbons within the molecule, providing detailed structural information.

Apparatus:

  • 400-600 MHz NMR Spectrometer

  • 5 mm NMR tubes

  • Volumetric flasks and pipettes

Reagents:

  • 5-10 mg of the aniline derivative

  • 0.6-0.8 mL of deuterated solvent (e.g., DMSO-d₆)

  • Tetramethylsilane (TMS) as an internal standard

Procedure:

  • Accurately weigh 5-10 mg of the sample and dissolve it in the deuterated solvent in a clean, dry NMR tube.

  • Add a small amount of TMS to the solution.

  • Place the NMR tube into the spectrometer's probe.

  • Acquire the ¹H NMR spectrum, ensuring a sufficient number of scans for a good signal-to-noise ratio.

  • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A greater number of scans will be necessary compared to the ¹H spectrum.

  • Process the spectra by applying Fourier transform, phase correction, and baseline correction.

  • Integrate the signals in the ¹H NMR spectrum and reference both spectra to the TMS signal at 0.00 ppm.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.

Apparatus:

  • Mass Spectrometer with Electrospray Ionization (ESI) or Electron Impact (EI) source

  • Liquid Chromatograph (for LC-MS)

  • Syringe pump

Reagents:

  • High-purity solvent (e.g., methanol, acetonitrile)

  • Formic acid (for ESI)

Procedure:

  • Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent. For ESI, 0.1% formic acid can be added to promote ionization.

  • Introduce the sample into the mass spectrometer via direct infusion or through an LC system.

  • Acquire the mass spectrum in the appropriate mass range.

  • Analyze the molecular ion peak to confirm the molecular weight.

  • If possible, perform tandem MS (MS/MS) to obtain fragmentation data for further structural confirmation.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Apparatus:

  • FTIR Spectrometer

  • KBr pellet press or Attenuated Total Reflectance (ATR) accessory

Reagents:

  • 1-2 mg of the solid sample

  • IR-grade Potassium Bromide (KBr)

Procedure (KBr Pellet Method):

  • Thoroughly grind 1-2 mg of the sample with approximately 100-200 mg of dry KBr in an agate mortar.

  • Place the resulting fine powder into a pellet press and apply pressure to form a transparent pellet.

  • Place the pellet in the sample holder of the FTIR spectrometer.

  • Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands for the functional groups present in the molecule.

Visualization of Experimental Workflow

The following diagrams illustrate the logical workflow for the structural validation of this compound derivatives.

Experimental Workflow for Structural Validation cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_validation Data Validation & Comparison Synthesis Synthesis of Aniline Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (ESI or EI) Purification->MS FTIR FTIR Spectroscopy Purification->FTIR Data_Analysis Spectral Data Analysis & Interpretation NMR->Data_Analysis MS->Data_Analysis FTIR->Data_Analysis Comparison Comparison with Isomers & Reference Data Data_Analysis->Comparison Structure_Confirmation Structure Confirmation Comparison->Structure_Confirmation

Caption: Workflow for synthesizing and validating aniline derivatives.

Decision Tree for Isomer Differentiation Start Analyze ¹H NMR Spectrum Coupling_Pattern Observe Aromatic Coupling Patterns Start->Coupling_Pattern Isomer_5_Fluoro 5-Fluoro Isomer (Distinct dd, td, dd) Coupling_Pattern->Isomer_5_Fluoro Pattern A Isomer_4_Fluoro 4-Fluoro Isomer (Distinct d, dd, td) Coupling_Pattern->Isomer_4_Fluoro Pattern B Isomer_2_Fluoro 2-Fluoro Isomer (Distinct d, dd, t) Coupling_Pattern->Isomer_2_Fluoro Pattern C Further_Analysis Confirm with ¹³C NMR (C-F Coupling) Isomer_5_Fluoro->Further_Analysis Isomer_4_Fluoro->Further_Analysis Isomer_2_Fluoro->Further_Analysis Final_Confirmation Final Structure Confirmed Further_Analysis->Final_Confirmation

The Fluorine Advantage: A Comparative Efficacy Analysis of Fluorinated vs. Non-Fluorinated Aniline-Derived Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Preclinical Compound Performance

The strategic incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological properties. This guide provides a comparative analysis of the efficacy of drugs derived from fluorinated anilines versus their non-fluorinated counterparts. By presenting quantitative data from preclinical studies, detailed experimental protocols, and visualizations of relevant signaling pathways, this document aims to provide an objective resource for researchers in drug discovery and development. The unique properties of fluorine, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can profoundly influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity to target proteins.[1][2][3][4]

I. Anticancer Activity: A Comparative Overview

Aniline derivatives are key structural motifs in a multitude of therapeutic agents, particularly in oncology. The introduction of fluorine to the aniline ring can significantly modulate the anticancer activity of these compounds. Below, we present comparative data for two classes of anticancer agents: anilinoquinazoline-based Epidermal Growth Factor Receptor (EGFR) inhibitors and isoquinoline-based Poly (ADP-ribose) polymerase (PARP) inhibitors.

Epidermal Growth Factor Receptor (EGFR) Inhibitors

EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival; its dysregulation is a key factor in the development of several cancers.[5][6][7] Anilinoquinazolines are a well-known class of EGFR inhibitors.[7][8] The data below illustrates the impact of fluorine substitution on the inhibitory activity of these compounds against EGFR and cancer cell lines.

Table 1: In Vitro Anticancer Activity of Fluorinated vs. Non-Fluorinated Anilinoquinazoline Derivatives

Compound IDAniline SubstitutionTarget Cell LineIC50 (µM)Target KinaseIC50 (nM)Reference
1a 3-chloroanilineA549 (Lung Carcinoma)>10EGFR~20[7]
1b 3-chloro-4-fluoroanilineA549 (Lung Carcinoma)3.68EGFR-[8]
2a Unsubstituted AnilineA549 (Lung Carcinoma)-EGFR867.1[5]
2b 4-fluoroanilineA549 (Lung Carcinoma)-EGFR11.66[5]

IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The data in Table 1 suggests that the addition of a fluorine atom to the aniline ring can significantly enhance the anticancer potency of anilinoquinazoline derivatives. For instance, the introduction of a fluorine atom at the 4-position of the 3-chloroaniline moiety (Compound 1b vs. 1a) and the 4-position of the unsubstituted aniline (Compound 2b vs. 2a) resulted in a notable increase in inhibitory activity against the A549 lung cancer cell line and EGFR kinase, respectively.[5][7][8]

Poly (ADP-ribose) Polymerase (PARP) Inhibitors

PARP enzymes are involved in DNA repair, and their inhibition is a promising strategy for cancer therapy, particularly in cancers with deficiencies in other DNA repair pathways like BRCA mutations. Isoquinoline-based structures have been explored as PARP inhibitors.

Table 2: Comparative Physicochemical and Biological Data of Fluorinated vs. Non-Fluorinated Isoquinoline-based PARP Inhibitors

Compound IDSubstitution (R)PARP1 IC50 (nM)PARP2 IC50 (nM)Reference
3a H>10,0001,200[9]
3b 7-F>10,000800[9]

The data in Table 2 demonstrates a modest but clear enhancement in potency against PARP2 with the introduction of a fluorine atom at the 7-position of the isoquinoline core.[9] This highlights the nuanced effects of fluorination, where even subtle electronic changes can influence biological activity.

II. Signaling Pathways

A deeper understanding of the mechanism of action of these drugs requires knowledge of the signaling pathways they inhibit. Below are diagrams of the EGFR and PI3K/Akt/mTOR signaling pathways, which are often targeted by the classes of drugs discussed.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Anilinoquinazoline Inhibitors Inhibitor->EGFR Inhibits

Caption: EGFR signaling pathway and the inhibitory action of anilinoquinazolines.

PI3K_Akt_mTOR_Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP3->PI3K AKT Akt PIP3->AKT Recruits & Activates mTORC1 mTORC1 AKT->mTORC1 Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth PTEN PTEN PTEN->PIP3 Inhibits

Caption: PI3K/Akt/mTOR signaling pathway, a key cascade in cell survival.

III. Experimental Protocols

To ensure the reproducibility and validity of the comparative data presented, detailed and standardized experimental protocols are essential. Below are methodologies for the key assays used to evaluate the efficacy of the discussed compounds.

In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

1. Cell Seeding:

  • Harvest cancer cells (e.g., A549) from exponential phase cultures.

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

2. Compound Treatment:

  • Prepare serial dilutions of the test compounds (fluorinated and non-fluorinated analogues) in the culture medium.

  • After 24 hours of cell seeding, replace the medium with fresh medium containing the various concentrations of the test compounds.

  • Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubate the cells with the compounds for a specified period (e.g., 48 or 72 hours).

3. MTT Addition and Formazan Solubilization:

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

4. Data Acquisition and Analysis:

  • Measure the absorbance of the solution at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells.

  • The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Kinase Inhibition Assay (e.g., for EGFR)

This assay directly measures the ability of a compound to inhibit the phosphorylation of a substrate by the target kinase.

1. Reagents and Materials:

  • Recombinant human EGFR kinase.

  • Kinase-specific substrate (e.g., a synthetic peptide).

  • ATP (Adenosine triphosphate).

  • Assay buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT).

  • Test compounds (fluorinated and non-fluorinated analogues) dissolved in DMSO.

  • Detection reagents (e.g., ADP-Glo™ Kinase Assay kit).

2. Assay Procedure:

  • Add the assay buffer, EGFR kinase, and the test compound at various concentrations to the wells of a microplate.

  • Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for compound binding to the kinase.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the reaction for a defined period (e.g., 60 minutes) at 30°C.

  • Stop the reaction and measure the amount of product (e.g., ADP) formed using a suitable detection method (e.g., luminescence).

3. Data Analysis:

  • The kinase activity is measured as a function of the compound concentration.

  • The IC50 value is determined by plotting the percentage of kinase inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro PARP Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of PARP.

1. Reagents and Materials:

  • Recombinant human PARP1 or PARP2 enzyme.

  • Histones (as a substrate).

  • NAD⁺ (Nicotinamide adenine dinucleotide), biotinylated NAD⁺ can be used for detection.

  • Activated DNA.

  • Assay buffer.

  • Test compounds.

  • Detection reagents (e.g., Streptavidin-HRP and a chemiluminescent substrate).

2. Assay Procedure:

  • Coat a 96-well plate with histones.

  • In a separate plate, incubate the PARP enzyme with activated DNA and the test compound at various concentrations.

  • Add NAD⁺ to initiate the PARP reaction and incubate.

  • Transfer the reaction mixture to the histone-coated plate to allow the poly(ADP-ribosyl)ated histones to bind.

  • Detect the amount of poly(ADP-ribosyl)ation using a streptavidin-HRP conjugate and a chemiluminescent substrate.

3. Data Analysis:

  • The PARP activity is measured as a function of the compound concentration.

  • The IC50 value is determined by plotting the percentage of PARP inhibition against the logarithm of the compound concentration.

IV. Conclusion

The strategic incorporation of fluorine into aniline-derived drug candidates can have a profound and often beneficial impact on their efficacy. As demonstrated by the presented data on EGFR and PARP inhibitors, fluorination can lead to a significant increase in potency. This is often attributed to the ability of fluorine to modulate the electronic properties of the molecule, leading to enhanced binding interactions with the target protein, as well as improved metabolic stability.[1][2][3][4] However, the effects of fluorination are highly context-dependent, and the optimal position and number of fluorine substitutions must be determined empirically for each drug scaffold. The experimental protocols and comparative data provided in this guide offer a framework for the rational design and evaluation of next-generation fluorinated therapeutics.

Experimental_Workflow Start Drug Candidate Synthesis (Fluorinated & Non-Fluorinated Analogs) Cytotoxicity In Vitro Cytotoxicity Assay (e.g., MTT) Start->Cytotoxicity KinaseAssay In Vitro Kinase/Enzyme Inhibition Assay Start->KinaseAssay DataAnalysis Data Analysis (IC50 Determination) Cytotoxicity->DataAnalysis KinaseAssay->DataAnalysis Comparison Efficacy Comparison DataAnalysis->Comparison LeadOpt Lead Optimization Comparison->LeadOpt

Caption: A generalized experimental workflow for comparing drug efficacy.

References

Spectroscopic Purity Analysis of 5-Fluoro-2-(1H-Imidazol-1-Yl)Aniline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of pharmaceutical development and chemical research, the absolute purity of active pharmaceutical ingredients (APIs) and synthetic intermediates is paramount. This guide provides a comprehensive spectroscopic analysis of 5-Fluoro-2-(1H-Imidazol-1-Yl)Aniline, a key building block in medicinal chemistry. By leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we present a detailed comparison against a potential synthetic precursor and common impurity, 1-(4-fluoro-2-nitrophenyl)imidazole, to establish a robust protocol for purity verification.

Executive Summary

This document outlines the standard spectroscopic characteristics of high-purity this compound. Through a comparative analysis with a potential impurity, this guide equips researchers, scientists, and drug development professionals with the necessary data and methodologies to accurately assess the purity of their samples, ensuring the integrity of their research and development processes.

Comparative Spectroscopic Data

To facilitate a clear and direct comparison, the predicted spectroscopic data for this compound and the potential impurity, 1-(4-fluoro-2-nitrophenyl)imidazole, are summarized below. These values serve as a benchmark for the analysis of synthesized batches.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

Proton AssignmentThis compound1-(4-fluoro-2-nitrophenyl)imidazole
Imidazole H~7.8 (s)~7.9 (s)
Imidazole H~7.2 (s)~7.4 (s)
Imidazole H~7.1 (s)~7.2 (s)
Aniline-H (ortho to NH₂)~6.8 (dd)-
Aniline-H (para to NH₂)~6.7 (dd)-
Aniline-H (ortho to F)~7.0 (td)-
Nitro-phenyl-H (ortho to NO₂)-~8.0 (dd)
Nitro-phenyl-H (para to NO₂)-~7.5 (dd)
Nitro-phenyl-H (ortho to F)-~7.6 (td)
NH₂~3.8 (br s)-

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

Carbon AssignmentThis compound1-(4-fluoro-2-nitrophenyl)imidazole
Imidazole C~138~139
Imidazole C~130~131
Imidazole C~118~120
Aniline C-NH₂~145-
Aniline C-Im~125-
Aniline C-F~160 (d, J ≈ 240 Hz)~162 (d, J ≈ 250 Hz)
Aniline CH~115 (d, J ≈ 22 Hz)-
Aniline CH~112 (d, J ≈ 8 Hz)-
Aniline CH~105 (d, J ≈ 25 Hz)-
Nitro-phenyl C-NO₂-~148
Nitro-phenyl C-Im-~135
Nitro-phenyl CH-~128 (d, J ≈ 8 Hz)
Nitro-phenyl CH-~122 (d, J ≈ 22 Hz)
Nitro-phenyl CH-~118 (d, J ≈ 25 Hz)

Table 3: Key Predicted IR Absorption Bands (cm⁻¹)

Functional GroupThis compound1-(4-fluoro-2-nitrophenyl)imidazole
N-H Stretch (Aniline)3400-3200 (two bands)-
C-H Stretch (Aromatic)3100-30003100-3000
C=C Stretch (Aromatic)1600-14501600-1450
N-O Stretch (Nitro)-1550-1500 (asymmetric)
N-O Stretch (Nitro)-1350-1300 (symmetric)
C-F Stretch1250-11001250-1100
C-N Stretch (Imidazole)1300-12001300-1200

Table 4: Predicted Mass Spectrometry (m/z) Fragments

CompoundMolecular Ion [M]⁺Key Fragments
This compound177.07150 ([M-HCN]⁺), 110 ([M-C₃H₃N₂]⁺)
1-(4-fluoro-2-nitrophenyl)imidazole207.05177 ([M-NO]⁺), 161 ([M-NO₂]⁺), 134 ([M-NO₂-HCN]⁺)

Experimental Protocols

Standard protocols for acquiring the spectroscopic data are provided below. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1 second, and an acquisition time of 4 seconds. Process the data with a line broadening of 0.3 Hz.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Typical parameters include a 30° pulse width, a relaxation delay of 2 seconds, and an acquisition time of 1.5 seconds.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: For solid samples, use the Attenuated Total Reflectance (ATR) technique. Ensure the ATR crystal is clean before placing a small amount of the sample onto it.

  • Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹. Co-add 16 scans at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum. A background spectrum of the clean ATR crystal should be collected and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Data Acquisition: Use an electrospray ionization (ESI) source in positive ion mode. Infuse the sample solution at a flow rate of 5-10 µL/min. Acquire the mass spectrum over a range of m/z 50-500.

Visualization of Analytical Workflow

The following diagrams illustrate the logical workflow for the spectroscopic analysis and the signaling pathway for purity confirmation.

analytical_workflow Analytical Workflow for Purity Confirmation cluster_sample Sample Handling cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion sample Test Sample of This compound nmr NMR Spectroscopy (¹H and ¹³C) sample->nmr ir FTIR Spectroscopy sample->ir ms Mass Spectrometry sample->ms compare Compare with Reference Data (Tables 1-4) nmr->compare ir->compare ms->compare impurity Identify Impurity Signals compare->impurity purity Determine Purity impurity->purity

Caption: Workflow for spectroscopic purity analysis.

purity_logic Purity Confirmation Logic start Spectroscopic Data Acquired decision1 All signals match reference data? start->decision1 result_pure Sample is Pure decision1->result_pure Yes result_impure Sample is Impure decision1->result_impure No identify_impurities Characterize impurity signals result_impure->identify_impurities

Caption: Decision logic for purity confirmation.

In-Vitro Activity of Novel Imidazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the in-vitro activity of recently developed imidazole derivatives against various bacterial and fungal pathogens. The data presented is intended for researchers, scientists, and drug development professionals.

Comparative Analysis of Antimicrobial Activity

The in-vitro efficacy of novel imidazole derivatives is summarized below. The minimum inhibitory concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism, is a key indicator of antimicrobial activity.

DerivativeTarget OrganismMIC (µg/mL)Reference
HL1 Staphylococcus aureus625[1]
MRSA1250[1]
HL2 Staphylococcus aureus625[1]
MRSA625[1]
Escherichia coli2500[1]
Pseudomonas aeruginosa2500[1]
Acinetobacter baumannii2500[1]
15t Antibacterial1-2[2]
16d Antibacterial0.5[2]
Thiosemicarbazide Derivatives Gram-positive bacteria31.25 - 1000[3]
SAM3 Candida spp.200[4][5]
AM5 Candida spp.312.5[4][5]
SAM5 Candida spp.312.5[4][5]
Compound 5d Candida albicans0.98[6]
Candida parapsilosis0.98[6]
Candida krusei0.98[6]
Compound 5e Candida albicans0.98[6]
Candida parapsilosis0.98[6]
Candida krusei1.96[6]
Compound 5h Candida albicans1.96[6]
Candida parapsilosis0.98[6]

Experimental Protocols

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of a substance.

  • Preparation of Microplate : 100 µL of sterile broth is added to all wells of a 96-well microplate.

  • Serial Dilutions : 100 µL of the stock solution of the imidazole derivative is added to the first column of wells. A serial two-fold dilution is then performed across the plate by transferring 100 µL from each well to the next.

  • Inoculation : A bacterial or fungal inoculum is prepared and standardized to a 0.5 McFarland turbidity standard. Each well (except for the negative control) is inoculated with 10 µL of the standardized suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation : The microplate is incubated at 37°C for 16-24 hours.

  • Result Interpretation : The MIC is determined as the lowest concentration of the imidazole derivative at which no visible growth is observed.

Agar Disc Diffusion Method

This method is used for qualitative antimicrobial susceptibility testing.

  • Inoculum Preparation : A bacterial or fungal suspension is prepared and its turbidity is adjusted to match the 0.5 McFarland standard.

  • Inoculation of Agar Plate : A sterile cotton swab is dipped into the inoculum, excess fluid is removed, and the entire surface of a Mueller-Hinton agar plate is swabbed to create a uniform lawn of microorganisms.

  • Application of Discs : Sterile filter paper discs are impregnated with a known concentration of the imidazole derivative. These discs are then placed on the surface of the inoculated agar plate.

  • Incubation : The plate is incubated at 37°C for 18-24 hours.

  • Result Interpretation : The antimicrobial activity is assessed by measuring the diameter of the zone of inhibition (the clear area around the disc where no growth occurs). A larger zone of inhibition indicates greater susceptibility of the microorganism to the compound.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Imidazole derivatives primarily exert their antifungal activity by disrupting the fungal cell membrane. They achieve this by inhibiting the enzyme lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells.

By inhibiting CYP51, imidazole derivatives block the conversion of lanosterol to ergosterol. This leads to a depletion of ergosterol and an accumulation of toxic sterol intermediates in the fungal cell membrane. The altered membrane structure results in increased permeability, leakage of essential cellular components, and ultimately, fungal cell death.

Ergosterol_Biosynthesis_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Intermediates 14-methylated sterols Lanosterol->Intermediates ... Ergosterol Ergosterol Intermediates->Ergosterol Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Imidazole Imidazole Derivatives CYP51 CYP51 (14α-demethylase) Imidazole->CYP51 Inhibits

Inhibition of the ergosterol biosynthesis pathway by imidazole derivatives.

Experimental Workflow for In-Vitro Antimicrobial Susceptibility Testing

The following diagram illustrates the general workflow for determining the in-vitro activity of novel imidazole derivatives.

experimental_workflow start Start synthesis Synthesize Novel Imidazole Derivatives start->synthesis culture Prepare Microbial Cultures start->culture mic_test Broth Microdilution (MIC determination) synthesis->mic_test disk_diffusion Agar Disc Diffusion synthesis->disk_diffusion mcfarland Standardize Inoculum (0.5 McFarland) culture->mcfarland mcfarland->mic_test mcfarland->disk_diffusion incubation Incubate (37°C, 18-24h) mic_test->incubation disk_diffusion->incubation read_mic Read MIC values incubation->read_mic measure_zones Measure Zones of Inhibition incubation->measure_zones data_analysis Data Analysis and Comparison read_mic->data_analysis measure_zones->data_analysis end End data_analysis->end

General workflow for in-vitro antimicrobial susceptibility testing.

References

Navigating Kinase Selectivity: A Comparative Analysis of Inhibitors Derived from Imidazole and Aniline Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Kinase Inhibitor Performance and Cross-Reactivity

The development of highly selective kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology. The aniline and imidazole moieties are prevalent scaffolds in the design of these targeted therapies.[1] This guide provides a comparative analysis of the cross-reactivity and selectivity of various kinase inhibitors that share these structural motifs, offering insights into their performance based on available experimental data. While specific cross-reactivity studies on compounds directly synthesized from 5-Fluoro-2-(1H-Imidazol-1-Yl)Aniline were not identified in the public domain, this guide leverages data from structurally related compounds to highlight key principles and methodologies in selectivity profiling.

Understanding On-Target and Off-Target Effects

The efficacy of a kinase inhibitor is intrinsically linked to its selectivity. "On-target" effects are the desired pharmacological outcomes resulting from the inhibition of the intended kinase.[2] Conversely, "off-target" effects arise from the inhibitor binding to and modulating the activity of other kinases or proteins, which can lead to unforeseen side effects or toxicity.[2][3][4] Therefore, comprehensive cross-reactivity profiling is a critical step in preclinical drug development.

Comparative Selectivity of Imidazole and Aniline-Based Kinase Inhibitors

The following tables summarize the inhibitory activity and selectivity of representative compounds from different classes of kinase inhibitors possessing imidazole and/or aniline cores. These data are derived from biochemical assays that quantify the concentration of the compound required to inhibit 50% of a kinase's activity (IC50). A higher IC50 value indicates lower potency.

Compound ClassTarget KinaseOn-Target IC50 (nM)Off-Target KinaseOff-Target IC50 (nM)Selectivity (Fold)Reference
Imidazo[4,5-c]pyridin-2-one DNA-PK4.85PI3Kα5420~1118[5]
mTOR>10000>2061[5]
Bis-anilino Pyrimidine PAK1<2.5PAK26>2.4[6]
Src22>8.8[6]
Imidazole-based Inhibitor TAK19.5IRAK4120~12.6[7]
IRAK1390~41[7]

Table 1: Comparative Kinase Inhibition and Selectivity. This table illustrates the on-target potency and off-target selectivity of different classes of kinase inhibitors containing imidazole and aniline-like structures. Selectivity is calculated as the ratio of the off-target IC50 to the on-target IC50.

Kinome-Wide Selectivity Profiling

To assess the broader selectivity of a compound, it is often screened against a large panel of kinases. The results of such a screen for an imidazo[4,5-c]pyridin-2-one compound (Compound 78) are presented below, showing the percentage of inhibition at a fixed concentration.[5]

Kinase FamilyKinase% Inhibition at 1 µM
PI3K-like Kinase (PIKK) DNA-PK~100%
mTOR<50%
PI3Kα<50%
PI3Kβ<50%
PI3Kδ<50%
PI3Kγ<50%
Other Kinases PIM1~50%

Table 2: Selectivity Profile of an Imidazo[4,5-c]pyridin-2-one Inhibitor (Compound 78). Data from a kinome scan of Compound 78 against a panel of protein and lipid kinases, highlighting its high selectivity for DNA-PK.[5]

Experimental Protocols

The determination of kinase inhibitor selectivity relies on robust and standardized experimental methodologies. The following are outlines of commonly employed assays.

Biochemical Kinase Inhibition Assays

These assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Principle: The assay quantifies the transfer of a phosphate group from ATP to a specific substrate by the kinase enzyme. The amount of phosphorylated substrate is then measured, often using methods like radioactivity (e.g., [γ-³³P]-ATP), fluorescence resonance energy transfer (FRET), or luminescence (e.g., ADP-Glo™).[7][8]

Generalized Protocol:

  • Reagent Preparation:

    • Recombinant human kinase enzymes.

    • Specific peptide or protein substrates for each kinase.

    • Adenosine triphosphate (ATP).

    • Assay buffer containing necessary salts and cofactors (e.g., MgCl₂).

    • Test compounds serially diluted in a suitable solvent (e.g., DMSO).[7]

  • Assay Procedure:

    • A reaction mixture containing the kinase, substrate, and assay buffer is prepared in a multi-well plate.

    • The test compound is added to the wells at various concentrations.

    • The kinase reaction is initiated by the addition of ATP.

    • The plate is incubated at a controlled temperature for a defined period.

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method.[7]

  • Data Analysis:

    • The concentration of the compound that inhibits 50% of the kinase activity (IC50) is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

KINOMEscan™ Selectivity Profiling (Competitive Binding Assay)

This high-throughput method assesses the binding of a compound to a large panel of kinases.

Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site-directed ligand for binding to a DNA-tagged kinase. The amount of kinase that remains bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag.[7][8]

Generalized Protocol:

  • DNA-tagged kinases are incubated with an immobilized ligand and the test compound at a fixed concentration (e.g., 10 µM).

  • After an incubation period to allow the binding to reach equilibrium, unbound kinase is washed away.

  • The amount of kinase bound to the solid support is measured by qPCR.

  • The results are typically reported as the percentage of the kinase that is inhibited from binding to the immobilized ligand.[7]

Visualizing Signaling Pathways and Experimental Workflows

The following diagrams illustrate a relevant signaling pathway and a typical workflow for screening kinase inhibitors.

Caption: A simplified representation of the MAPK/ERK signaling pathway.[9]

G cluster_workflow Kinase Inhibitor Screening Workflow start Compound Library primary_screen Primary Screen (Single Concentration) start->primary_screen dose_response Dose-Response Assay (IC50 Determination) primary_screen->dose_response Active Compounds selectivity_panel Selectivity Profiling (Kinome Scan) dose_response->selectivity_panel cell_based Cell-Based Assays selectivity_panel->cell_based hit_to_lead Hit-to-Lead Optimization cell_based->hit_to_lead

Caption: A generalized workflow for a kinase inhibitor screening campaign.[9]

References

A Comparative Guide to Modern Synthesis Methods for Fluorinated Anilines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of emerging synthetic methodologies for the preparation of fluorinated anilines, critical building blocks in pharmaceutical and materials science. We present a detailed analysis of three key methods: a classical nitration-reduction pathway, the modern Buchwald-Hartwig amination, and a copper-catalyzed amination protocol. The performance of each method is evaluated based on yield, substrate scope, and reaction conditions, with supporting experimental data summarized for easy comparison.

At a Glance: Performance Comparison of Synthesis Methods

The following table summarizes the key performance indicators for the synthesis of various fluorinated anilines using classical and modern catalytic approaches. This allows for a rapid assessment of the most suitable method based on the desired product and experimental constraints.

Method Starting Material Product Catalyst/Reagents Solvent Temp. (°C) Time (h) Yield (%) Key Advantages Limitations
Classical: Nitration & Reduction 4-Fluoroacetanilide4-Fluoro-2-nitroanilineHNO₃, Ac₂O/AcOHAcetic Acid30-700.01-0.0683-94[1]High yield for specific isomers, scalable.Multi-step, harsh reagents, limited regioselectivity.
Buchwald-Hartwig Amination 4-ChlorotolueneN-Methyl-4-aminotoluene[Pd(IPr*)(cinnamyl)Cl]TolueneRT2-2498[2]Broad substrate scope, mild conditions, high yields.Expensive catalyst and ligands, sensitivity to air and moisture.
Buchwald-Hartwig Amination 1-Bromo-4-fluorobenzene4-FluoroanilinePd₂(dba)₃, P(t-Bu)₃, LiN(SiMe₃)₂Toluene801885Effective for a range of aryl halides.Requires specific ammonia surrogates.
Copper-Catalyzed Amination 4-Chlorotoluene4-MethylanilineCuBr, Ligand, K₂CO₃Dioxane1102495Lower cost catalyst, good for electron-deficient substrates.Often requires higher temperatures and specific ligands.
Copper-Catalyzed Amination 1-Bromo-4-fluorobenzene4-FluoroanilineCuI, L-proline, Cs₂CO₃DMSO902488Utilizes readily available and inexpensive ligands.Can have limitations with certain substrate classes.
Nucleophilic Aromatic Substitution (SNAr) 4-FluoronitrobenzeneN-Aryl-4-fluoro-2-nitroanilineAmine, BaseDMSO1001270-90Metal-free, good for activated substrates.Limited to electron-deficient arenes, often requires high temperatures.

Visualizing the Synthetic Pathways

The following diagrams illustrate the general workflows for the discussed synthetic methods, providing a clear visual representation of each process.

experimental_workflow cluster_classical Classical Nitration-Reduction cluster_buchwald Buchwald-Hartwig Amination cluster_copper Copper-Catalyzed Amination A1 Fluorinated Aromatic A2 Nitration (HNO3, H2SO4) A1->A2 A3 Nitro-Fluoroaromatic A2->A3 A4 Reduction (e.g., H2/Pd, Fe/HCl) A3->A4 A5 Fluorinated Aniline A4->A5 B1 Fluoroaryl Halide/Triflate B3 Pd Catalyst + Ligand Base, Solvent B1->B3 B2 Amine/Ammonia Surrogate B2->B3 B4 Fluorinated Aniline B3->B4 C1 Fluoroaryl Halide C3 Cu Catalyst + Ligand Base, Solvent C1->C3 C2 Amine/Ammonia Source C2->C3 C4 Fluorinated Aniline C3->C4

Caption: General workflows for the synthesis of fluorinated anilines.

logical_comparison Start Choosing a Synthesis Method for Fluorinated Anilines HighYield High Yield Required? Start->HighYield MildConditions Mild Conditions Essential? HighYield->MildConditions Yes Classical Classical Nitration-Reduction HighYield->Classical No (for specific isomers) SubstrateScope Broad Substrate Scope? MildConditions->SubstrateScope Yes SNAr Nucleophilic Aromatic Substitution MildConditions->SNAr No (if activated substrate) CostSensitive Cost-Sensitive? Buchwald Buchwald-Hartwig Amination CostSensitive->Buchwald No Copper Copper-Catalyzed Amination CostSensitive->Copper Yes SubstrateScope->CostSensitive Yes SubstrateScope->Buchwald Yes

Caption: Decision tree for selecting a synthesis method.

Experimental Protocols

Classical Method: Synthesis of 4-Fluoro-2-nitroaniline via Nitration and Hydrolysis

This method involves the nitration of p-fluoroacetanilide followed by hydrolysis to yield the desired product.

Step 1: Nitration of p-Fluoroacetanilide In a suitable microchannel reactor, a solution of p-fluoroacetanilide in an acetic acid/acetic anhydride mixture (20-40% w/w) and a 68% nitric acid solution are continuously introduced at controlled flow rates (40.0-100.0 mL/min and 4.0-30.0 mL/min, respectively).[1] The molar ratio of p-fluoroacetanilide to nitric acid is maintained between 1:1.0 and 1:1.5.[1] The reaction is conducted at a temperature of 30-70°C with a residence time of 50-200 seconds.[1]

Step 2: Hydrolysis The output from the nitration step is subjected to hydrolysis at 90-100°C for 2-4 hours.[1] The reaction mixture is then cooled to 0-5°C in an ice water bath and stirred for 30 minutes. The resulting solid is collected by filtration and washed with water until the filtrate is weakly acidic or neutral. The crude product is then treated with petroleum ether and dried to afford 4-fluoro-2-nitroaniline as an orange solid.[1]

Modern Method 1: Buchwald-Hartwig Amination of an Aryl Halide

This protocol describes the palladium-catalyzed amination of an aryl chloride using an N-heterocyclic carbene (NHC) ligand.

General Procedure: In a glovebox, a vial is charged with the aryl chloride (1.0 mmol), the amine (1.2 mmol), sodium tert-butoxide (1.4 mmol), and the palladium precatalyst [Pd(IPr*)(cinnamyl)Cl] (0.005 mmol, 0.5 mol %). Toluene (2 mL) is added, and the vial is sealed and removed from the glovebox. The reaction mixture is stirred at room temperature for the specified time (typically 2-24 hours). Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash chromatography on silica gel to afford the desired fluorinated aniline.[2]

Modern Method 2: Copper-Catalyzed Amination of an Aryl Halide

This procedure outlines a copper-catalyzed C-N coupling reaction using aqueous ammonia.

General Procedure: A reaction tube is charged with the aryl halide (1.0 mmol), copper(I) iodide (0.05 mmol, 5 mol %), L-proline (0.2 mmol, 20 mol %), and cesium carbonate (2.0 mmol). The tube is evacuated and backfilled with argon. DMSO (2 mL) and aqueous ammonia (28%, 10 mmol) are added, and the tube is sealed. The reaction mixture is stirred at the specified temperature (typically 90-110°C) for 24 hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to yield the fluorinated aniline.

Conclusion

The synthesis of fluorinated anilines can be achieved through various methodologies, each with distinct advantages and limitations. The classical nitration-reduction pathway, while effective for certain isomers and scalable, involves harsh conditions and multiple steps.[1] In contrast, modern catalytic methods such as the Buchwald-Hartwig amination and copper-catalyzed amination offer milder reaction conditions, broader substrate scope, and often higher yields.[2] The Buchwald-Hartwig amination, particularly with advanced NHC ligands, has shown remarkable efficiency even at room temperature.[2] Copper-catalyzed systems provide a more cost-effective alternative, with simple and readily available ligands like L-proline proving effective. The choice of the optimal synthetic route will ultimately depend on factors such as the specific target molecule, desired scale, cost considerations, and available laboratory infrastructure. This guide provides the necessary data to make an informed decision for the efficient synthesis of these valuable compounds.

References

The Positional Impact of Fluorine on the Bioactivity of Aniline Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The strategic placement of fluorine atoms on the aniline scaffold is a powerful tool in medicinal chemistry, profoundly influencing the bioactivity of derivatives. This guide provides a comparative analysis of how fluorine's position—ortho, meta, or para—alters biological activity, supported by experimental data and detailed protocols.

The introduction of fluorine into drug candidates can significantly modify their physicochemical properties, such as lipophilicity, metabolic stability, and basicity (pKa), thereby affecting their pharmacokinetic and pharmacodynamic profiles.[1][2] The position of the fluorine substituent on the aniline ring dictates its interaction with biological targets, leading to variations in enzyme inhibition, receptor binding affinity, and overall cellular activity.[3]

Comparative Bioactivity Data: Positional Isomers of Fluoroaniline Derivatives

The following table summarizes the impact of fluorine's position on the bioactivity of various aniline derivatives, as measured by key performance indicators like IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant).

Aniline Derivative Class Target Isomer Bioactivity (IC50/Ki) Reference Compound (Bioactivity) Citation
Phenethylpiperazine Derivatives5-HT2a Receptorpara-FluoroHigher Affinityortho-Fluoro (Slightly Lower)[3]
Phenethylpiperazine Derivatives5-HT2a Receptormeta-FluoroLower Affinitypara-Fluoro (Higher)[3]
2-Substituted Aniline PyrimidinesMer/c-Met Kinasepara-SubstitutionSuperior Activitymeta-Substitution (Lower)[4]
N-substituted 2-(4-fluoro-3-hydroxyphenyl)ethylamineDopamine D-2 Receptorpara-Fluoro (relative to OH)High Affinity & SelectivityDopamine[5]
Fluorinated QuinolonesAnticancer TargetNot specifiedIncreased HydrophobicityNon-fluorinated analog[2]
Fluorinated PhenylalaninesProteasomeortho- and meta-FluoroIncreased EfficiencyNon-fluorinated Phenylalanine[6]

Logical Relationship of Fluorine Position and Bioactivity

The following diagram illustrates the general principles of how the position of fluorine on an aniline ring can influence its biological activity through various mechanisms.

Fluorine_Position_Bioactivity cluster_aniline Fluorinated Aniline Derivative cluster_effects Physicochemical & Steric Effects cluster_bioactivity Resulting Bioactivity Aniline Aniline Ring F_ortho ortho-Fluorine Electronic Electronic Effects (Inductive & Resonance) F_ortho->Electronic Strong Inductive Intramolecular H-bonding [8] Lipophilicity Lipophilicity (logP) F_ortho->Lipophilicity Increases [10] Conformation Conformational Restriction F_ortho->Conformation Steric Hindrance Metabolism Metabolic Stability F_ortho->Metabolism Blocks Oxidation F_meta meta-Fluorine F_meta->Electronic Mainly Inductive F_meta->Lipophilicity Increases [10] F_para para-Fluorine F_para->Electronic Inductive & Resonance F_para->Lipophilicity Increases [10] F_para->Metabolism Blocks para-Hydroxylation [10] Binding Receptor/Enzyme Binding Affinity Electronic->Binding Lipophilicity->Binding Conformation->Binding Potency Potency (IC50/Ki) Metabolism->Potency Binding->Potency Selectivity Selectivity Binding->Selectivity

Impact of Fluorine Position on Bioactivity.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of bioactivity data. Below are summarized protocols for common assays used to evaluate the biological effects of fluorinated aniline derivatives.

Enzyme Inhibition Assay (IC50 Determination)

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific enzyme.

  • Reagents and Materials :

    • Purified enzyme of interest.

    • Substrate for the enzyme.

    • Test compounds (fluorinated aniline derivatives) dissolved in a suitable solvent (e.g., DMSO).

    • Assay buffer (specific to the enzyme).

    • 96-well microplates.

    • Microplate reader (e.g., for fluorescence or absorbance).

  • Procedure :

    • Prepare serial dilutions of the test compounds in the assay buffer.

    • Add a fixed concentration of the enzyme to each well of the microplate.

    • Add the diluted test compounds to the wells. A control group with solvent only should be included.

    • Pre-incubate the enzyme and inhibitor for a specified time to allow for binding.[7]

    • Initiate the enzymatic reaction by adding the substrate to each well.

    • Monitor the reaction progress by measuring the signal (e.g., fluorescence, absorbance) at regular intervals using a microplate reader.

    • The reaction rates are calculated from the linear portion of the progress curves.

  • Data Analysis :

    • The percentage of inhibition for each compound concentration is calculated relative to the control.

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[8]

Receptor Binding Assay (Ki Determination)

This protocol describes a competitive binding assay to determine the inhibition constant (Ki) of a compound for a specific receptor.

  • Reagents and Materials :

    • Cell membranes expressing the receptor of interest.

    • A radiolabeled ligand with known affinity for the receptor (e.g., [3H]spiperone for dopamine D2 receptors).[5][9]

    • Test compounds (fluorinated aniline derivatives).

    • Incubation buffer.

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure :

    • Prepare serial dilutions of the test compounds.

    • In a reaction tube, combine the cell membranes, the radiolabeled ligand at a fixed concentration, and the diluted test compound.

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.

    • Incubate the mixture at a specific temperature for a duration sufficient to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.

    • Wash the filters with cold incubation buffer to remove unbound radioligand.

    • The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis :

    • The specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The IC50 value is determined by plotting the percentage of specific binding against the logarithm of the test compound concentration.

    • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radiolabeled ligand.

Conclusion

The position of fluorine on an aniline derivative is a critical determinant of its biological activity. As demonstrated by the compiled data, para-substituted compounds often exhibit superior activity, potentially due to favorable interactions with the target's binding pocket and blockage of metabolic pathways.[2][4] Ortho-substitution can introduce steric hindrance and conformational restrictions that may either enhance or decrease activity, while meta-substitution often leads to different electronic effects compared to the other positions.[3] The provided experimental protocols serve as a foundation for researchers to quantitatively assess and compare the bioactivity of novel fluorinated aniline derivatives in drug discovery and development.

References

Comparative Analysis of Anaplastic Lymphoma Kinase (ALK) Inhibitors: A Structural and Functional Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

While specific binding data for 5-Fluoro-2-(1H-Imidazol-1-Yl)Aniline against a particular protein target is not extensively available in the public domain, its core structure shares features with known kinase inhibitors. This guide provides a comparative structural and functional analysis of well-characterized inhibitors targeting Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase frequently implicated in non-small cell lung cancer (NSCLC).[1][2] This comparison of first, second, and third-generation ALK inhibitors offers a framework for evaluating the binding characteristics and efficacy of novel compounds sharing similar chemical motifs.

Anaplastic lymphoma kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the development of the nervous system.[1] In certain cancers, chromosomal rearrangements can lead to the formation of fusion proteins, such as EML4-ALK, which results in constitutive activation of the ALK kinase domain, driving uncontrolled cell proliferation and survival.[3][4] Small molecule tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of ALK have become a cornerstone of treatment for ALK-positive NSCLC.[3][5]

This guide compares three generations of ALK inhibitors:

  • First Generation: Crizotinib

  • Second Generation: Ceritinib

  • Third Generation: Lorlatinib

These inhibitors are evaluated based on their binding affinity, target specificity, and efficacy against resistance mutations, providing a comprehensive overview for researchers and drug development professionals.

Quantitative Comparison of ALK Inhibitors

The following table summarizes the in vitro potency and target profile of Crizotinib, Ceritinib, and Lorlatinib.

Inhibitor Generation Target Kinases IC50 (ALK, enzymatic assay) Cellular Potency (H3122 cell line) Reference
Crizotinib FirstALK, c-MET, ROS1~20-fold less potent than CeritinibMore potent than Ceritinib at lower doses[3][6][7]
Ceritinib SecondALK, ROS1, IGF-1R~20-fold more potent than CrizotinibMore potent than Crizotinib[4][6][7][8]
Lorlatinib ThirdALK, ROS1~62-fold more potent than Crizotinib (wt-ALK)Potent against various resistance mutations[6][9]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of inhibitor binding and efficacy. Below are protocols for key experiments typically used in the characterization of kinase inhibitors.

Enzymatic Assay for Kinase Inhibition (IC50 Determination)

This assay quantifies the concentration of an inhibitor required to reduce the enzymatic activity of the target kinase by 50%.

  • Materials: Recombinant ALK kinase domain, ATP, substrate peptide (e.g., poly(Glu, Tyr) 4:1), inhibitor compound, kinase buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • Prepare a serial dilution of the inhibitor compound in DMSO.

    • In a 96-well plate, add the recombinant ALK kinase, the substrate peptide, and the diluted inhibitor to the kinase buffer.

    • Initiate the kinase reaction by adding a solution of ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using a detection reagent and a luminometer.

    • Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Assay for Proliferation Inhibition

This assay measures the effect of the inhibitor on the proliferation of cancer cells that are dependent on the target kinase.

  • Materials: ALK-positive cancer cell line (e.g., H3122), cell culture medium, fetal bovine serum (FBS), inhibitor compound, and a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

  • Procedure:

    • Seed the ALK-positive cells in a 96-well plate and allow them to attach overnight.

    • Treat the cells with a serial dilution of the inhibitor compound.

    • Incubate the cells for a specified period (e.g., 72 hours).

    • Measure cell viability using a luminescence-based assay.

    • Plot cell viability against the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

Western Blotting for Target Phosphorylation

This technique is used to assess the inhibitor's ability to block the phosphorylation of the target kinase and its downstream signaling proteins.

  • Materials: ALK-positive cancer cell line, inhibitor compound, lysis buffer, primary antibodies (against phosphorylated ALK, total ALK, phosphorylated ERK, total ERK, etc.), and a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Procedure:

    • Treat the cells with the inhibitor for a specified time.

    • Lyse the cells and quantify the protein concentration.

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the proteins to a membrane (e.g., PVDF).

    • Block the membrane and incubate with primary antibodies overnight.

    • Wash the membrane and incubate with the secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Visualizations

Signaling Pathway

The following diagram illustrates the simplified signaling pathway activated by the EML4-ALK fusion protein and the points of inhibition by ALK TKIs.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EML4_ALK EML4-ALK Fusion Protein RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EML4_ALK->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EML4_ALK->PI3K_AKT_mTOR JAK_STAT JAK-STAT Pathway EML4_ALK->JAK_STAT Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation JAK_STAT->Proliferation ALK_Inhibitors ALK Inhibitors (Crizotinib, Ceritinib, Lorlatinib) ALK_Inhibitors->EML4_ALK Inhibition

Caption: Simplified ALK signaling pathway and inhibitor action.

Experimental Workflow

The workflow for characterizing a novel ALK inhibitor is depicted below.

Experimental_Workflow cluster_0 In Vitro Analysis cluster_1 Cell-Based Analysis cluster_2 In Vivo Analysis Enzymatic_Assay Enzymatic Assay (IC50) Cell_Proliferation Cell Proliferation Assay (GI50) Enzymatic_Assay->Cell_Proliferation Binding_Assay Binding Affinity Assay (Kd) Binding_Assay->Cell_Proliferation Target_Phosphorylation Western Blot for p-ALK, p-ERK Cell_Proliferation->Target_Phosphorylation Resistance_Mutations Activity against Resistance Mutations Target_Phosphorylation->Resistance_Mutations Xenograft_Model Tumor Xenograft Model Resistance_Mutations->Xenograft_Model PK_PD Pharmacokinetics & Pharmacodynamics Xenograft_Model->PK_PD Inhibitor_Comparison Gen1 First Generation Crizotinib Targets: ALK, c-MET, ROS1 Efficacy: Active against treatment-naive ALK+ NSCLC Limitations: Limited CNS penetration, resistance develops Gen2 Second Generation Ceritinib Targets: ALK, ROS1, IGF-1R Efficacy: More potent than Crizotinib, active against some Crizotinib-resistant mutations Limitations: Resistance can still develop Gen1->Gen2 Overcomes some resistance mutations Gen3 Third Generation Lorlatinib Targets: ALK, ROS1 Efficacy: Potent against a broad range of resistance mutations, excellent CNS penetration Limitations: Emergence of compound mutations Gen2->Gen3 Broader activity against resistance mutations & improved CNS penetration

References

Safety Operating Guide

Safe Disposal of 5-Fluoro-2-(1H-Imidazol-1-Yl)Aniline: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents like 5-Fluoro-2-(1H-Imidazol-1-Yl)Aniline is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols is essential to mitigate risks and ensure compliance with regulatory standards. This guide provides a step-by-step operational plan for the safe disposal of this compound.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures. The compound is categorized with several hazard classifications that necessitate careful handling to avoid adverse health effects.

Personal Protective Equipment (PPE): A comprehensive set of PPE should be worn at all times when handling this chemical. This includes:

  • Eye Protection: Wear safety glasses with side-shields or chemical goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]

  • Hand Protection: Wear appropriate protective gloves to prevent skin contact.[1]

  • Body Protection: Wear protective clothing to prevent skin exposure.[1]

  • Respiratory Protection: If ventilation is inadequate or if there is a risk of inhalation, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1]

General Handling Advice:

  • Wash hands and any exposed skin thoroughly after handling.[1][2][3]

  • Do not eat, drink, or smoke when using this product.[1][2][3]

  • Avoid breathing dust, fume, gas, mist, vapors, or spray.[1][2][3]

  • Use only outdoors or in a well-ventilated area.[1][2][3]

  • Avoid getting the chemical in your eyes, on your skin, or on your clothing.[2][3]

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound and its container is through an approved waste disposal plant.[1][2][3] Do not empty this chemical into drains.[1][2]

1. Waste Collection and Storage:

  • Collect waste material in a suitable, labeled, and tightly closed container.

  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[2]

2. Spill Management:

  • In the event of a spill, sweep up the solid material and shovel it into a suitable container for disposal.[2]

  • Avoid dust formation during cleanup.[2]

3. Disposal Procedure:

  • Dispose of the contents and the container at an approved waste disposal plant.[1][2][3] This should be done in accordance with local, state, and federal regulations.

  • Contact a licensed professional waste disposal service to arrange for pickup and disposal.

Hazard and Precautionary Data Summary

Hazard StatementPrecautionary Statement
Toxic if swallowed, in contact with skin or if inhaled.Wear protective gloves/protective clothing/eye protection/face protection.[1][2][3]
May cause an allergic skin reaction.Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2][3]
Causes serious eye damage.Use only outdoors or in a well-ventilated area.[1][2][3]
Suspected of causing genetic defects.Do not eat, drink or smoke when using this product.[1][2][3]
Suspected of causing cancer.Wash face, hands and any exposed skin thoroughly after handling.[1][2][3]
Causes damage to organs through prolonged or repeated exposure.Store in a well-ventilated place. Keep container tightly closed.[3]
Very toxic to aquatic life with long lasting effects.Avoid release to the environment.
Dispose of contents/container to an approved waste disposal plant.[1][2][3]

Disposal Workflow

DisposalWorkflow start Start: Have this compound for Disposal ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect Step 2: Collect Waste in a Labeled, Sealed Container ppe->collect storage Step 3: Store Waste Container in a Cool, Dry, Ventilated Area collect->storage contact Step 4: Contact Licensed Waste Disposal Service storage->contact dispose Step 5: Transfer Waste to Disposal Service for Incineration or Approved Disposal Method contact->dispose end End: Disposal Complete dispose->end

Caption: Workflow for the safe disposal of this compound.

References

Comprehensive Safety and Handling Guide for 5-Fluoro-2-(1H-Imidazol-1-Yl)Aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety, handling, and disposal protocols for 5-Fluoro-2-(1H-Imidazol-1-Yl)Aniline (CAS No. 251649-52-2). Adherence to these procedures is critical for ensuring laboratory safety and minimizing risk. The information is compiled from safety data for the compound and general guidelines for handling structurally related aromatic amines and fluorinated organic compounds.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Therefore, a comprehensive personal protective equipment (PPE) strategy is mandatory.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Protection LevelEquipmentPurpose
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation of dust or vapors.[1]
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles protect against splashes; a face shield provides broader protection, especially when handling larger quantities.[2][3]
Hand Protection Chemical-Resistant Gloves (e.g., Nitrile, Neoprene)To prevent skin contact. Double-gloving is recommended, with frequent changes.[1][2][4]
Body Protection Flame-Resistant Laboratory CoatTo protect skin and personal clothing from contamination.[1]
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills.[1]
Respiratory Protection NIOSH-Approved RespiratorRequired if working outside a fume hood or if engineering controls are insufficient. The type depends on the specific handling conditions.[4][5][6]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach is crucial for both safety and experimental integrity when handling this compound.

Step 1: Pre-Handling Preparation

  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment.

  • Emergency Equipment: Ensure easy access to a safety shower, eyewash station, and fire extinguisher.[1]

Step 2: Engineering Controls

  • Ventilation: All handling of solid and dissolved this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.[1]

Step 3: Donning Personal Protective Equipment (PPE)

  • Full PPE: Before entering the handling area, don all PPE as specified in Table 1.

Step 4: Chemical Handling

  • Weighing: If weighing the solid compound, use a balance inside the fume hood or a ventilated balance enclosure.[1]

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to prevent splashing.[1]

  • Heating: If heating is required, be aware that fluorinated organic compounds can release hazardous gases like hydrogen fluoride upon decomposition.[7]

Step 5: Post-Handling

  • Decontamination: Thoroughly clean the work area after use.

  • Hand Washing: Wash hands thoroughly after handling the chemical, even if gloves were worn.

Disposal Plan: Managing Chemical Waste

Proper disposal of this compound and its waste is essential to protect personnel and the environment.[2] This compound should be treated as hazardous waste.

Waste Segregation and Collection:

  • Designated Waste Container: Use a clearly labeled, leak-proof container for all waste contaminated with this compound.[8]

  • Halogenated Waste Stream: As a fluorinated compound, it must be collected in a designated halogenated organic waste stream, separate from non-halogenated waste.[8]

  • Solid vs. Liquid Waste:

    • Solid Waste: Collect contaminated lab supplies (e.g., gloves, weighing paper) in a designated solid waste container.[8][9]

    • Liquid Waste: Collect solutions in a separate, sealed, and chemically compatible hazardous waste container.[9]

  • Empty Containers: "Empty" containers that held the compound must be treated as hazardous waste unless triple-rinsed with a suitable solvent, with the rinsate collected as hazardous liquid waste.[9]

Step-by-Step Disposal Protocol:

  • Labeling: Clearly label the hazardous waste container with the full chemical name and indicate the hazards (e.g., "Toxic," "Halogenated Organic Waste").[8]

  • Storage: Store hazardous waste containers in a designated, well-ventilated, and secure satellite accumulation area. Keep containers tightly closed.[9]

  • Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the waste container.[8]

Experimental Workflow and Safety Diagram

The following diagram illustrates the key decision points and procedural flow for safely handling this compound.

start Start: Handling This compound prep Step 1: Pre-Handling Preparation start->prep ppe Step 2: Don Appropriate PPE prep->ppe fume_hood Step 3: Work in Chemical Fume Hood ppe->fume_hood handling Step 4: Chemical Handling (Weighing, Dissolving) fume_hood->handling spill_check Spill Occurs? handling->spill_check spill_response Follow Spill Response Protocol spill_check->spill_response Yes post_handling Step 5: Post-Handling Decontamination spill_check->post_handling No spill_response->post_handling disposal Step 6: Waste Disposal (Segregate & Label) post_handling->disposal end End disposal->end

Caption: Safe Handling and Disposal Workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.